molecular formula C6H8N2O B111962 (3-Aminopyridin-4-yl)methanol CAS No. 152398-05-5

(3-Aminopyridin-4-yl)methanol

Número de catálogo: B111962
Número CAS: 152398-05-5
Peso molecular: 124.14 g/mol
Clave InChI: VXHFPFMVXWCZLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Aminopyridin-4-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3-aminopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHFPFMVXWCZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565949
Record name (3-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152398-05-5
Record name (3-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Aminopyridin-4-yl)methanol chemical properties

The related compound, 4-aminopyridine, is a potassium channel blocker. [7]This established biological activity makes derivatives like this compound highly attractive starting points for developing new modulators of ion channels and other targets implicated in neurological diseases such as multiple sclerosis and spinal cord injury. [1]

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity and purity of this reagent.

Safety and Handling
  • Hazard Classification: GHS classification indicates the compound is harmful if swallowed (Acute Toxicity 4, Oral). Related aminopyridines can cause skin and eye irritation. [7]* Personal Protective Equipment (PPE): Always handle with appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling Protocol:

    • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

    • Handle the solid in a well-ventilated area or chemical fume hood.

    • Avoid creating dust.

    • Wash hands thoroughly after handling.

Storage and Stability
  • Optimal Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (0-8 °C). [1]* Long-Term Stability: For long-term storage, placing the container in a desiccator under an inert atmosphere (argon or nitrogen) is recommended to protect against moisture and oxidation. Protect from light. Aminopyridine compounds generally exhibit excellent chemical stability when stored under these conditions.

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its well-defined chemical properties, accessible synthesis, and trifunctional nature provide a robust platform for the creation of diverse chemical libraries. Its established role as a privileged scaffold, particularly in the development of kinase inhibitors and neurological agents, ensures its continued relevance and importance to the research and drug development community.

References

  • PubChem. (n.d.). 4-Aminopyridine-3-methanol. National Center for Biotechnology Information.
  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
  • Zuercher, W. J., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 26(15), 3645-3651.
  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (2016). High resolution NMR spectra of as-prepared samples.
  • Pharmaffiliates. (n.d.). (3-Amino-pyridin-4-yl)-methanol.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • CP Lab Safety. (n.d.). (3-Amino-pyridin-4-yl)-methanol, min 95%.
  • GlobalChemMall. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.
  • Springer. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Medicinal Chemistry Research, 21(10), 2841-2851.
  • PubChem. (n.d.). 3-Aminopyridin-4-ol. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.

(3-Aminopyridin-4-yl)methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-Aminopyridin-4-yl)methanol

Abstract

This compound, also known as 4-(hydroxymethyl)-3-aminopyridine, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1] Its structural arrangement, featuring a primary amino group and a hydroxymethyl group on a pyridine scaffold, makes it a versatile intermediate for constructing complex molecular architectures, particularly in the development of therapeutics for neurological disorders.[1] This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect three core strategies: the reduction of 3-nitropyridine precursors, the directed ortho-metalation of 3-aminopyridine derivatives, and the reduction of 4-formyl-3-aminopyridine. Each section will delve into the mechanistic rationale, provide field-proven insights into experimental choices, and present detailed, self-validating protocols.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals several logical bond disconnections, which form the basis of the most common forward-synthetic strategies. The primary disconnections are at the C-N bond of the amino group and the C-C bond adjacent to the hydroxymethyl group.

G cluster_A Pathway A: C-N Formation (Nitro Reduction) cluster_C Pathway C: Functional Group Interconversion Target This compound A1 3-Nitro-4-(hydroxymethyl)pyridine Target->A1 C-NH2 disconnection B1 Protected 3-Aminopyridine Target->B1 C4-CH2OH disconnection C1 3-Aminopyridine-4-carboxaldehyde Target->C1 Hydroxymethyl reduction B2 Formaldehyde

Caption: Retrosynthetic analysis of this compound.

This analysis logically leads to three primary synthetic approaches:

  • Pathway A: Beginning with a 4-substituted-3-nitropyridine and performing a late-stage reduction of the nitro group.

  • Pathway B: Starting with a 3-aminopyridine derivative and introducing the hydroxymethyl group at the C4 position.

  • Pathway C: Starting with a 3-aminopyridine already containing a C4 carbonyl functional group (aldehyde) and reducing it to the corresponding alcohol.

Pathway A: Synthesis via Reduction of 3-Nitropyridine Precursors

This is arguably the most classical and widely employed route, leveraging the robust chemistry of nitropyridine reduction. The strategy involves the synthesis of a suitable 3-nitropyridine intermediate followed by the chemoselective reduction of the nitro group.

Rationale and Workflow

The causality behind this pathway lies in the accessibility of 3-nitropyridine-4-carboxylic acid as a starting material, which can be readily prepared by the nitration of isonicotinic acid (pyridine-4-carboxylic acid). The electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid group deactivates the ring, requiring strong conditions for nitration, but the directing effects favor substitution at the 3-position. The subsequent steps involve the reduction of both the nitro group and the carboxylic acid. The order of these reductions is critical for success.

G Start 3-Nitropyridine- 4-carboxylic Acid Ester Step1 Catalytic Hydrogenation (H2, Pd/C) Start->Step1 Intermediate Methyl 3-Aminopyridine- 4-carboxylate Step1->Intermediate Step2 Hydride Reduction (LiAlH4 or NaBH4/LiCl) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the 3-Nitropyridine reduction pathway.

Key Experimental Steps

Step 1: Catalytic Reduction of the Nitro Group

The reduction of an aromatic nitro group is a high-yielding and clean transformation.[2][3] Catalytic hydrogenation is the method of choice for its efficiency and the benign nature of its byproducts.

  • Expertise & Causality: Palladium on carbon (Pd/C) is the preferred catalyst due to its high activity and selectivity for nitro group reduction without affecting the pyridine ring or the ester group under controlled conditions. The reaction is typically run in an alcohol solvent like methanol or ethanol, which readily dissolves the substrate and is compatible with the hydrogenation process. The addition of an acid, such as HCl, can sometimes accelerate the reaction but must be used judiciously to avoid ester hydrolysis. It is crucial to perform the nitro reduction before the ester reduction. Strong hydride reducing agents used for esters (like LiAlH4) would non-selectively reduce the nitro group, often leading to complex mixtures.

Step 2: Reduction of the Ester Group

With the amine in place, the ester is reduced to the primary alcohol.

  • Expertise & Causality: Lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF is the classic reagent for this transformation. It is a powerful reducing agent capable of readily reducing the ester. However, its high reactivity requires stringent anhydrous conditions and careful quenching. An alternative, safer, and often more scalable method involves using sodium borohydride (NaBH4) in combination with an additive like lithium chloride (LiCl) or in a mixed solvent system, which enhances its reducing power sufficiently to reduce the ester.

Tabulated Data & Protocol
StepStarting MaterialReagents & ConditionsProductTypical Yield
1Methyl 3-nitropyridine-4-carboxylateH2 (50 psi), 10% Pd/C, Methanol, 25°C, 4hMethyl 3-aminopyridine-4-carboxylate>95%
2Methyl 3-aminopyridine-4-carboxylateLiAlH4, THF, 0°C to rt, 2hThis compound85-90%

Protocol 2.3.1: Synthesis of this compound

  • Nitro Reduction: To a solution of methyl 3-nitropyridine-4-carboxylate (10.0 g, 54.9 mmol) in methanol (150 mL) in a Parr hydrogenation vessel, 10% Pd/C (1.0 g, 10 wt%) is added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The mixture is shaken vigorously at room temperature for 4 hours. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Workup-1: Upon completion, the vessel is depressurized, and the mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol (2 x 30 mL). The combined filtrate is concentrated under reduced pressure to yield methyl 3-aminopyridine-4-carboxylate as a solid, which is typically used in the next step without further purification.

  • Ester Reduction: A 2 L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH4 (4.17 g, 109.8 mmol) in anhydrous THF (200 mL). The suspension is cooled to 0°C in an ice bath. A solution of methyl 3-aminopyridine-4-carboxylate (8.35 g, 54.9 mmol) in anhydrous THF (150 mL) is added dropwise over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

  • Quenching & Workup-2: The reaction is carefully quenched by cooling back to 0°C and sequentially adding water (4.2 mL), 15% aqueous NaOH (4.2 mL), and finally water (12.6 mL). The resulting granular precipitate (lithium and aluminum salts) is stirred for 30 minutes and then removed by filtration. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound as a solid. Purification can be achieved by recrystallization from ethyl acetate/hexanes.

Pathway B: Directed ortho-Metalation (DoM) of 3-Aminopyridine

This pathway offers a more elegant and direct approach to functionalizing the C4 position. It relies on the principle of directed ortho-metalation (DoM), where a functional group on an aromatic ring directs a strong base to deprotonate the adjacent ortho position, creating a nucleophilic carbanion that can be trapped by an electrophile.

Rationale and Workflow

The primary amino group of 3-aminopyridine is acidic and would be deprotonated by a strong organolithium base. Therefore, it must first be protected with a group that can also serve as a directed metalation group (DMG). The pivaloyl group (-COC(CH3)3) is an excellent choice as it is sterically bulky, protecting the nitrogen, and its carbonyl oxygen can chelate the lithium cation, directing deprotonation specifically to the C4 position.[4][5]

G Start 3-Aminopyridine Step1 N-Protection (Pivaloyl Chloride) Start->Step1 Intermediate1 N-(Pyridin-3-yl)pivalamide Step1->Intermediate1 Step2 Directed Lithiation (t-BuLi, THF, -78°C) Intermediate1->Step2 Intermediate2 4-Lithio Intermediate (Chelated) Step2->Intermediate2 Step3 Electrophilic Quench (Paraformaldehyde) Intermediate2->Step3 Intermediate3 Protected Product Step3->Intermediate3 Step4 Deprotection (Acidic Hydrolysis) Intermediate3->Step4 Product This compound Step4->Product

Caption: Workflow for the Directed ortho-Metalation (DoM) pathway.

Key Experimental Steps

Step 1: N-Protection

  • Expertise & Causality: 3-Aminopyridine is reacted with pivaloyl chloride in the presence of a base like pyridine or triethylamine. This forms the stable N-(pyridin-3-yl)pivalamide, which is crucial for the success of the subsequent lithiation step.[4]

Step 2: Directed Lithiation and Electrophilic Quench

  • Expertise & Causality: The pivalamide is treated with a strong, non-nucleophilic base like tert-butyllithium (t-BuLi) at very low temperatures (-78°C) to prevent side reactions.[6] The pivaloyl group directs the base to abstract the proton at C4. The resulting 4-lithiopyridine is then reacted in situ with an electrophile, in this case, a source of formaldehyde like dry paraformaldehyde. This introduces the required hydroxymethyl group.

Step 3: Deprotection

  • Expertise & Causality: The final step is the removal of the pivaloyl protecting group. This is typically achieved by acid hydrolysis under heating (e.g., with aqueous HCl), which cleaves the amide bond to reveal the free amine and yield the final product.

Tabulated Data & Protocol
StepStarting MaterialReagents & ConditionsProductTypical YieldReference
13-AminopyridinePivaloyl chloride, Pyridine, 0°C to rtN-(Pyridin-3-yl)pivalamide~90%[4]
2N-(Pyridin-3-yl)pivalamide1. t-BuLi, THF, -78°C2. ParaformaldehydeN-(4-(Hydroxymethyl)pyridin-3-yl)pivalamide~75%[4]
3N-(4-(Hydroxymethyl)pyridin-3-yl)pivalamide6M HCl, Reflux, 12hThis compound~90%

Protocol 3.3.1: Synthesis via Directed ortho-Metalation

  • Protection: In a flask cooled to 0°C, a solution of 3-aminopyridine (10.0 g, 106 mmol) in pyridine (100 mL) is stirred. Pivaloyl chloride (14.4 mL, 117 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give N-(pyridin-3-yl)pivalamide.

  • Lithiation/Quench: To a solution of N-(pyridin-3-yl)pivalamide (10.0 g, 56.1 mmol) in anhydrous THF (200 mL) at -78°C under a nitrogen atmosphere, t-BuLi (1.7 M in pentane, 72.5 mL, 123 mmol) is added dropwise. The resulting deep red solution is stirred for 1 hour at -78°C. Dry paraformaldehyde (3.37 g, 112 mmol) is added in one portion. The reaction is stirred at -78°C for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Workup-1: The reaction is quenched with saturated aqueous NH4Cl solution. The phases are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The purified N-(4-(hydroxymethyl)pyridin-3-yl)pivalamide (5.0 g, 24.0 mmol) is suspended in 6M aqueous HCl (50 mL) and heated to reflux for 12 hours. The solution is cooled and neutralized with solid NaOH to pH 8-9. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield this compound.

Pathway C: Reduction of 3-Aminopyridine-4-carboxaldehyde

This pathway is the most straightforward if the starting aldehyde is available. It involves a single, highly selective final step.

Rationale and Key Step

The synthesis of 3-aminopyridine-4-carboxaldehyde is a key challenge, but once obtained, its conversion to the target molecule is simple.[7][8] The reduction of an aldehyde to a primary alcohol is one of the most reliable reactions in organic synthesis.

  • Expertise & Causality: Sodium borohydride (NaBH4) is the ideal reagent for this transformation. It is mild, selective for aldehydes and ketones, and does not affect the pyridine ring or the amino group. The reaction is operationally simple, typically run in an alcohol solvent at room temperature, and the workup is straightforward. This high chemoselectivity makes it a superior choice over more powerful reagents like LiAlH4 for this specific step.

Tabulated Data & Protocol
StepStarting MaterialReagents & ConditionsProductTypical Yield
13-Aminopyridine-4-carboxaldehydeNaBH4, Methanol, 0°C to rt, 1hThis compound>95%

Protocol 4.2.1: Reduction of 3-Aminopyridine-4-carboxaldehyde

  • Reaction Setup: To a solution of 3-aminopyridine-4-carboxaldehyde (5.0 g, 40.9 mmol) in methanol (100 mL) cooled to 0°C, sodium borohydride (1.86 g, 49.1 mmol) is added portion-wise over 15 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. Progress is monitored by TLC.

  • Workup: The solvent is removed under reduced pressure. The residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound as a pure solid.

Comparative Analysis

FeaturePathway A (Nitro Reduction)Pathway B (DoM)Pathway C (Aldehyde Reduction)
Starting Materials Readily available (Isonicotinic acid)Readily available (3-Aminopyridine)Specialty intermediate (3-Amino-4-carboxaldehyde)
Number of Steps 3-4 steps3 steps1 step (from aldehyde)
Scalability Good; hydrogenation can be scaled.Moderate; requires cryogenic temps and organolithiums.Excellent, but depends on aldehyde availability.
Key Challenges Handling H2 gas; potent hydride reagents.Anhydrous conditions; low temperatures; handling t-BuLi.Synthesis of the starting aldehyde.
Overall Yield Good to excellent.Good.Excellent (for the final step).
Ideal Application Large-scale, process chemistry.Rapid analog synthesis, discovery chemistry.Final step in a longer synthesis where the aldehyde is an intermediate.

References

  • Comins, D. L.; Joseph, S. P. Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]
  • Gungor, T.; Marsais, F.; Queguiner, G. Synthesis via ortho-lithiation of N-pivaloyl-3-amino pyridine. A new route to 3-amino-4-substituted pyridines. Synthesis. 1982.
  • Beaulieu, F.; Knight, J.; Tchistiakova, L. Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives.
  • PubChem. This compound.
  • Pipzine Chemicals. 3-Aminopyridine-4-carboxaldehyde. Pipzine Chemicals. [Link]
  • MDPI.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
  • Bremer, O.
  • Syngenta Participations AG. Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

Sources

A Technical Guide to (3-Aminopyridin-4-yl)methanol (CAS 152398-05-5): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of (3-Aminopyridin-4-yl)methanol, CAS number 152398-05-5, a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. The document delineates its physicochemical properties, proposes a detailed, logically-derived synthetic pathway with mechanistic insights, and explores its reactivity and applications as a versatile scaffold in drug development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this compound's utility and handling.

Compound Profile and Physicochemical Properties

This compound, also known as 3-Amino-4-hydroxymethylpyridine, is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, featuring a nucleophilic primary amine and a primary alcohol on a pyridine core, makes it a strategic starting point for constructing more complex molecules, particularly in the realm of medicinal chemistry for targeting neurological disorders.[1]

The key physicochemical and structural properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 152398-05-5[1][2][3][4]
Molecular Formula C₆H₈N₂O[1][2][4]
Molecular Weight 124.14 g/mol [1][2][4]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 115-120 °C[1]
Boiling Point 366.6 °C at 760 mmHg (Predicted)[3]
Density 1.257 g/cm³ (Predicted)[3]
IUPAC Name This compound[4]
SMILES Nc1cnccc1CO
InChI Key VXHFPFMVXWCZLH-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

While specific peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a robust and logical pathway can be constructed from well-established organic transformations. The most direct approach involves the reduction of a suitable precursor, 3-aminopyridine-4-carboxylic acid or its corresponding ester.

Retrosynthetic Analysis

The retrosynthesis hinges on the formation of the primary alcohol via the reduction of a carboxylic acid. The aminopyridine core can be derived from a corresponding nitropyridine, which is a common and reliable transformation. This leads back to a commercially available or readily synthesized starting material.

G target This compound (Target Molecule) acid 3-Aminopyridine-4-carboxylic Acid target->acid C-O Formation (Reduction) nitro_acid 3-Nitropyridine-4-carboxylic Acid acid->nitro_acid C-N Formation (Reduction) start 4-Methyl-3-nitropyridine (Starting Material) nitro_acid->start C-C Formation (Oxidation)

Caption: Retrosynthetic pathway for this compound.

Proposed Forward Synthesis Workflow

The proposed synthesis is a three-step process starting from 4-methyl-3-nitropyridine. This route is designed for efficiency and utilizes standard laboratory reagents and conditions.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Carboxylic Acid Reduction start 4-Methyl-3-nitropyridine step1_reagents KMnO4, H2O Heat start->step1_reagents nitro_acid 3-Nitropyridine-4-carboxylic Acid step1_reagents->nitro_acid step2_reagents H2, Pd/C MeOH or EtOAc nitro_acid->step2_reagents amino_acid 3-Aminopyridine-4-carboxylic Acid step2_reagents->amino_acid step3_reagents 1. LiAlH4, Dry THF 2. H2O, Acid Workup amino_acid->step3_reagents target This compound step3_reagents->target

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol and Causality

Step 3: Reduction of 3-Aminopyridine-4-carboxylic Acid to this compound

This final step is the most critical transformation. The choice of reducing agent is paramount.

  • Choice of Reagent: Lithium Aluminum Hydride (LiAlH₄)

    • Causality: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (NaBH₄) due to the resonance stabilization of the carboxylate anion formed in the presence of the acidic proton.[5] LiAlH₄ is a potent, non-selective hydride donor capable of reducing a wide range of functional groups, including carboxylic acids, efficiently to primary alcohols.[5][6] Borane complexes (BH₃-THF or BH₃-SMe₂) are also effective but LiAlH₄ is a classic, powerful choice for this transformation.[6] An analogous reduction of a methyl aminopyridinecarboxylate to the corresponding alcohol with LiAlH₄ proceeds in high yield, validating this choice.[7]

  • Detailed Protocol:

    • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, ~2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice-water bath.

      • Scientist's Note: The use of excess LiAlH₄ is crucial to drive the reaction to completion and to account for reaction with the two acidic protons (from the carboxylic acid and the amine). The reaction is highly exothermic and moisture-sensitive; rigorous anhydrous conditions are essential to prevent violent quenching and ensure safety.[5]

    • Substrate Addition: Dissolve 3-aminopyridine-4-carboxylic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ slurry via the dropping funnel, maintaining the internal temperature below 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux for 2-4 hours to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

      • Causality (Fieser Workup): This specific quenching procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the product isolation compared to an acid quench which can lead to emulsions.

    • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

    • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

While commercial suppliers note purity confirmation by NMR, published spectra are scarce.[1] Based on the structure, the following characteristic signals would be expected in standard NMR solvents like DMSO-d₆.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.8-8.0d1HH at C2 (Pyridine)
~7.0-7.2d1HH at C5 (Pyridine)
~6.6-6.8s1HH at C6 (Pyridine)
~5.0-5.5br s2H-NH₂
~4.8-5.2t1H-OH
~4.4-4.6d2H-CH₂ -OH
¹³C NMR ~150-155s-C4 (Pyridine, -CH₂OH bearing)
~145-150s-C2 (Pyridine)
~140-145s-C3 (Pyridine, -NH₂ bearing)
~120-125s-C6 (Pyridine)
~110-115s-C5 (Pyridine)
~60-65s--C H₂OH
  • Infrared (IR) Spectroscopy: Expected peaks would include O-H and N-H stretching (broad, ~3100-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=C and C=N aromatic stretching (~1400-1600 cm⁻¹), and a strong C-O stretching band (~1000-1050 cm⁻¹).

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct functional handles, allowing for sequential and selective derivatization.

G center This compound amine_node Primary Amine (-NH2) Nucleophilic Center center->amine_node alcohol_node Primary Alcohol (-CH2OH) center->alcohol_node acylation Amide Formation (Acyl Halides, Anhydrides) amine_node->acylation alkylation Secondary/Tertiary Amine (Alkyl Halides) amine_node->alkylation diazotization Sandmeyer Reactions (NaNO2, HX) amine_node->diazotization oxidation Aldehyde/Carboxylic Acid (PCC, DMP, Jones) alcohol_node->oxidation esterification Ester Formation (Carboxylic Acids, Acyl Halides) alcohol_node->esterification etherification Ether Formation (Williamson Synthesis) alcohol_node->etherification

Caption: Key reaction handles and potential derivatizations.

  • Pharmaceutical Development: This molecule is a quintessential building block.[1] The amine can be used as an anchor point to introduce pharmacophoric elements via amide bond formation, while the alcohol can be converted into an ether linkage to connect to another part of a molecule or oxidized to an aldehyde for further reactions like reductive amination. Its use is noted in the development of therapeutics for neurological disorders.[1] The aminopyridine scaffold itself is known to possess biological activity; for instance, the related compound 4-aminopyridine is a potassium channel blocker used to treat symptoms of multiple sclerosis.[8] This suggests that derivatives of this compound could be explored for similar ion channel modulation activities.

  • Biochemical Research: The scaffold can be used to synthesize custom ligands for enzyme inhibition and receptor binding studies, enabling structure-activity relationship (SAR) exploration.[1]

  • Material and Agricultural Science: The compound's reactive handles also lend it to applications in creating functional polymers or as an intermediate in the synthesis of novel agrochemicals.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as acutely toxic if swallowed.

GHS Hazard Information
PictogramSignal WordHazard StatementClassification
GHS07 (

)
Warning H302: Harmful if swallowedAcute Toxicity 4, Oral

Sources:[4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[9]

    • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

Storage Recommendations
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Some suppliers recommend refrigerated storage (0-8 °C).[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

Conclusion

This compound is a high-value building block for chemical synthesis. Its dual functionality on the pyridyl core provides a versatile platform for diversification in drug discovery programs, particularly those targeting the central nervous system. While detailed synthetic literature is sparse, logical and reliable routes can be readily designed using standard, well-understood chemical transformations. Adherence to strict safety and handling protocols is mandatory due to its acute oral toxicity. This guide serves as a foundational resource for scientists to effectively and safely utilize this compound in their research endeavors.

References

  • This compound. GlobalChemMall. [Link]
  • (3-Amino-pyridin-4-yl)-methanol, min 95%, 1 gram. CP Lab Safety. [Link]
  • This compound | C6H8N2O | CID 14950620. PubChem. [Link]
  • 3-aminopyridine. Organic Syntheses Procedure. [Link]
  • 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. PubChem. [Link]
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • (3-Amino-pyridin-4-yl)-methanol | 152398-05-5.
  • WO2012095691A1 - An improved process for producing aminopyridines.
  • High resolution NMR spectra of as-prepared samples.
  • A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Synlett. [Link]
  • 4-aminopyridine – the new old drug for the treatment of neurodegener
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
  • Reduction of carboxylic acids. Chemguide. [Link]
  • 3-Aminopyridine-4-carboxaldehyde | CAS 875781-17-6. Pipzine Chemicals. [Link]
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]
  • Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia.
  • An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. CORE. [Link]
  • Acid to Alcohol - Common Conditions.

Sources

Technical Guide: A Comprehensive Analysis of the Solubility Profile of (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Aminopyridin-4-yl)methanol, a key heterocyclic building block in modern medicinal chemistry, serves as a critical intermediate in the synthesis of a new generation of therapeutic agents, particularly those targeting neurological disorders.[1] Its structural arrangement, featuring a pyridine ring substituted with both an amino and a hydroxymethyl group, imparts a unique combination of chemical properties that are instrumental in its synthetic utility and biological activity.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physicochemical parameter that dictates its fate from the laboratory bench to its ultimate clinical application. It influences reaction kinetics, purification strategies, formulation development, and, critically, bioavailability. A comprehensive understanding of the solubility of this compound is therefore not merely an academic exercise but a fundamental prerequisite for its effective and efficient application in drug discovery and development.

This technical guide provides an in-depth exploration of the solubility of this compound. We will dissect the theoretical underpinnings that govern its solubility, present a robust, field-proven experimental protocol for its empirical determination, and discuss the interpretation of this data in a research and development context. This document is intended for researchers, medicinal chemists, and formulation scientists who require a practical and scientifically rigorous understanding of this compound's behavior in solution.

Physicochemical and Structural Profile

A thorough analysis of solubility begins with the compound's fundamental properties. The unique arrangement of functional groups in this compound is the primary determinant of its solution behavior.

Molecular Structure:

Structure of this compound

The molecule possesses:

  • A primary aromatic amine (-NH2) : A weak base and a hydrogen bond donor/acceptor.

  • A primary alcohol (-CH2OH) : A polar, neutral group capable of extensive hydrogen bonding.

  • A pyridine ring : A weakly basic aromatic system whose nitrogen atom can be protonated.

These features suggest a complex solubility profile, with significant potential for hydrogen bonding with protic solvents and a strong dependence on the pH of the aqueous medium.

PropertyValueSource
CAS Number 152398-05-5[1][2][3]
Molecular Formula C₆H₈N₂O[1][2][3]
Molecular Weight 124.14 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 115-120 °C[1]
Predicted pKa (Ring N) ~5.2 - 6.0 (Estimated)[4][5]
XLogP3 -0.2[3]

Table 1: Key Physicochemical Properties of this compound.

Theoretical Principles and Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely published, we can construct a robust predictive framework based on its structure and data from close structural analogs.

Factors Influencing Solubility

The interplay of the compound's functional groups and the properties of the solvent system dictates its solubility.

cluster_Compound Molecular Properties cluster_Solvent Solvent Properties Solubility Solubility of this compound HBD H-Bond Donors (-NH2, -OH) Solubility->HBD favors polar protic solvents HBA H-Bond Acceptors (-NH2, -OH, Ring N) Solubility->HBA favors polar solvents Basicity Basicity (pKa) (Ring N, Amino N) Solubility->Basicity enables pH-dependent solubility LogP Lipophilicity (XLogP ~ -0.2) Solubility->LogP indicates hydrophilicity Polarity Solvent Polarity Solubility->Polarity 'like dissolves like' pH System pH Solubility->pH critical for aqueous systems Temp Temperature Solubility->Temp affects thermodynamics HBD->Polarity HBA->Polarity Basicity->pH

Figure 1: Key factors governing the solubility of this compound.
  • pH-Dependence: As a weak base, the compound's aqueous solubility is expected to increase dramatically in acidic conditions (pH < pKa). Protonation of the pyridine nitrogen introduces a positive charge, forming a salt that is significantly more polar and water-soluble than the neutral free base. The Henderson-Hasselbalch equation provides a theoretical framework, but experimental data is crucial as the behavior of real-world systems can deviate.[6]

  • Solvent Polarity: The presence of multiple hydrogen bond donors and acceptors suggests favorable interactions with polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature. This relationship must be determined empirically.

Predicted Qualitative Solubility

Based on data from the structural isomer (4-Amino-pyridin-3-yl)-methanol and general chemical principles, the following qualitative profile is anticipated.[7][8][9] This table serves as a hypothesis to be confirmed by the experimental protocol outlined in the next section.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Water (pH 7)Slightly SolubleCapable of H-bonding, but the aromatic ring limits high solubility for the neutral form.
Water (pH < 4)Soluble to Freely SolubleProtonation of the pyridine ring forms a highly polar salt.
MethanolSolubleThe alcohol group and polarity align well with the solute's functional groups.
EthanolSolubleSimilar to methanol, though slightly lower polarity may marginally reduce solubility.
Polar Aprotic DMSOSolubleStrong H-bond acceptor and high polarity make it a good solvent for this class of compounds.
AcetonitrileSparingly SolubleLess polar than DMSO; solubility is likely limited.
Non-Polar TolueneInsolubleMismatch in polarity; unfavorable interactions.
HexanesInsolubleMismatch in polarity; unfavorable interactions.

Table 2: Predicted Qualitative Solubility Profile. These predictions require experimental verification.

Experimental Determination of Thermodynamic Solubility

The gold-standard method for determining equilibrium (thermodynamic) solubility is the Saturation Shake-Flask method .[10][11] This technique measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is the most reliable method for generating data for regulatory filings and critical development decisions.

Causality and Trustworthiness in Protocol Design

The following protocol is designed as a self-validating system. The key is to prove that a true thermodynamic equilibrium has been reached. This is achieved by sampling over an extended time course until the measured concentration reaches a stable plateau. Without this confirmation, one might erroneously report a kinetic or metastable solubility value, leading to significant downstream challenges.

cluster_prep Preparation Phase cluster_equil Equilibration Phase cluster_analysis Analysis Phase Start 1. Prepare Solvent System (e.g., pH 7.4 Buffer) Add 2. Add Excess Solid Compound to Solvent in Triplicate Start->Add Agitate 3. Agitate at Controlled Temp (e.g., 37°C, 24-72h) Add->Agitate Sample 4. Sample Aliquots at Time Points (e.g., 4, 24, 48h) Agitate->Sample Separate 5. Separate Solid/Liquid (0.22µm Syringe Filter) Sample->Separate Dilute 6. Dilute Supernatant Separate->Dilute Quantify 7. Quantify by HPLC-UV Dilute->Quantify End 8. Plot Conc. vs. Time (Confirm Plateau) Quantify->End

Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Shake-Flask Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent system at a controlled temperature.

Materials:

  • This compound (crystalline solid, purity >95%)

  • Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4)

  • Calibrated orbital shaker with temperature control

  • HPLC-grade vials with screw caps

  • Validated HPLC method for quantification[4][12]

  • Syringes and 0.22 µm syringe filters (e.g., PVDF, chosen for low compound binding)

  • Calibrated pH meter

Methodology:

  • Preparation:

    • Dispense a precise volume of the chosen solvent (e.g., 1.0 mL) into at least three separate vials.

    • Add an excess amount of solid this compound to each vial. "Excess" is critical; a good starting point is 5-10 mg. The goal is to ensure a visible amount of undissolved solid remains at the end of the experiment, which is the definitive proof of saturation.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance) and agitation speed.[13]

    • Allow the suspensions to agitate for a prolonged period. A typical duration is 24 to 48 hours. To rigorously establish the equilibrium point, sample at multiple time points (e.g., 4, 24, and 48 hours).[13]

  • Sampling and Phase Separation:

    • At each designated time point, remove the vials from the shaker. Allow the suspension to settle for a brief period (~5 minutes).

    • Withdraw an aliquot of the supernatant using a syringe. Crucially, immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean HPLC vial. This step removes all undissolved solids.

    • Causality Check: The filter must be validated for low compound binding. Pre-wetting the filter with the solution and discarding the first few drops can minimize adsorption losses.

  • Analysis:

    • Accurately dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve for your analytical method.

    • Measure the pH of the remaining suspension at the end of the experiment to ensure it has not shifted.[13]

    • Quantify the concentration of the diluted sample using a validated HPLC-UV method.

  • Data Interpretation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Plot the measured concentration (mg/mL or µM) against time for each replicate.

    • The thermodynamic solubility is the average concentration of the final time points, provided they have formed a stable plateau (e.g., the 48h value is within 5-10% of the 24h value).[13] If the concentration is still increasing, the experiment must be extended.

Protocol for pH-Solubility Profile

To understand how solubility changes with pH, the Shake-Flask protocol is repeated using a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). This generates a pH-solubility profile, which is invaluable for predicting absorption in the gastrointestinal tract.

Application in Drug Development

The solubility data generated is not an endpoint but a critical input for decision-making:

  • Lead Optimization: Poor solubility can be a red flag. If the determined value is low (<10 µg/mL), medicinal chemists may prioritize analogs with improved properties.

  • Formulation Strategy: For compounds with low aqueous solubility, strategies such as salt formation (by formulating in low pH), amorphous dispersions, or co-solvent systems may be required. The pH-solubility profile directly informs these choices.

  • Biopharmaceutics Classification System (BCS): Solubility data at pH 1.2, 4.5, and 6.8 is required to classify a drug under the BCS, which guides regulatory requirements for bioequivalence studies.

Conclusion

While published quantitative data on the solubility of this compound is limited, its molecular structure provides a clear theoretical framework for predicting its behavior. It is anticipated to be a weakly basic compound with slight solubility in neutral water, which increases significantly in acidic conditions, and good solubility in polar organic solvents like methanol and DMSO.

The ultimate determinant of solubility is empirical measurement. The Shake-Flask method detailed herein represents a robust and reliable approach for generating high-quality, thermodynamic solubility data. By adhering to the principles of establishing a true equilibrium, this protocol provides the trustworthiness required for critical decisions in the pharmaceutical development pipeline. This guide equips the researcher with both the theoretical understanding and the practical methodology to confidently assess and apply the solubility profile of this compound.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Li, J., & Wang, E. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis.
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.
  • Marques, M. R. C., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • World Health Organization (WHO). (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Garcia Sanchez, F., et al. (2001). HPLC Determination of the Cardiotonics, Dopamine and 4Methyl2-aminopyridine, in Serum Following Fluorescamine Derivatization. ResearchGate.
  • Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences.
  • Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). This compound.

Sources

Introduction: The Role of (3-Aminopyridin-4-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of (3-Aminopyridin-4-yl)methanol

This compound, a substituted aminopyridine, serves as a critical building block in contemporary pharmaceutical development.[1] Its unique structure, featuring a pyridine ring with both an amino and a hydroxymethyl substituent, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1] This compound is particularly relevant in the development of therapeutics targeting neurological disorders.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its chemical stability is not merely an academic exercise; it is a prerequisite for ensuring the integrity, safety, and efficacy of any resulting active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the stability of this compound under various stress conditions. Moving beyond a simple recitation of facts, we will explore the underlying chemical principles that govern its degradation, providing field-proven insights and actionable protocols to empower your research and development workflows.

Section 1: Core Physicochemical Properties and Handling

A foundational understanding of the compound's properties is essential before undertaking stability assessments. These characteristics influence its handling, storage, and analytical method development.

PropertyValueSource(s)
CAS Number 152398-05-5[1][2][3]
Molecular Formula C₆H₈N₂O[1][3][4]
Molecular Weight 124.14 g/mol [1][3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 115-120 °C[1]
pKa (Predicted) The 3-amino group confers basicity (pKa ≈ 6.0 for 3-aminopyridine), while the pyridine nitrogen is also basic.[5]N/A
Solubility Soluble in methanol and other polar organic solvents.[6][7]N/A

Safe Handling and Storage: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][4][8] Standard laboratory precautions, including the use of personal protective equipment (PPE), are mandatory. The material should be handled in a well-ventilated area to avoid inhalation of dust.[9]

For long-term integrity, the compound should be stored at refrigerated temperatures (2°C to 8°C), protected from light, and kept in a tightly sealed container with a desiccant to prevent moisture ingress.[1][7] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidation.[7]

Section 2: The Logic of Stability Testing: An ICH-Guided Framework

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[10][11][12] The objective is to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule.[10] This data is crucial for developing stability-indicating analytical methods—typically HPLC—that can resolve the parent compound from all potential impurities and degradants.[13]

A successful forced degradation study should achieve a target degradation of approximately 5-20%.[13] This level is sufficient to generate and detect degradation products without destroying the molecule so extensively that the primary degradation pathways are obscured. The typical stress conditions applied are hydrolysis (acid and base), oxidation, heat, and light.[12]

Section 3: Stability Profile of this compound Under Stress

While specific, published forced degradation data for this compound is limited, we can predict its stability profile based on the known chemistry of its functional groups: the aromatic amine, the pyridine ring, and the primary (benzylic-like) alcohol.

Thermal Stability

Underlying Chemistry: The compound is a solid with a relatively high melting point (115-120 °C), suggesting good thermal stability under standard storage conditions.[1] However, elevated temperatures, as used in stress testing (e.g., 70°C), can provide the activation energy for various degradation reactions, including oxidation if oxygen is present.[7][9] For related compounds like 4-aminopyridine, excellent stability was observed even at 37°C for one month, suggesting the core aminopyridine structure is robust.[14]

Expected Outcome: In the solid state and in the absence of other stressors, this compound is expected to be reasonably stable to heat. Degradation, if observed, would likely be accelerated by the presence of oxygen.

pH Stability (Hydrolysis)

Underlying Chemistry: The molecule lacks readily hydrolyzable functional groups like esters or amides. The C-N and C-O bonds are generally stable to hydrolysis under mild acidic and basic conditions. However, extreme pH and elevated temperatures can catalyze degradation.

  • Acidic Conditions: The pyridine nitrogen and the exocyclic amino group will be protonated. While this generally increases water solubility, it may also make the pyridine ring more susceptible to nucleophilic attack, although this is unlikely under typical stress conditions.

  • Basic Conditions: In strongly basic solutions, the hydroxyl proton can be abstracted, forming an alkoxide. This could potentially facilitate oxidation. The compound is expected to be largely stable against base-catalyzed hydrolysis.

Expected Outcome: The compound is predicted to be highly stable under neutral and moderately acidic/basic conditions at ambient temperature. Forced degradation will likely require harsh conditions (e.g., high molarity acid/base at elevated temperatures) to achieve significant breakdown.

Oxidative Stability

Underlying Chemistry: Oxidation is anticipated to be a primary degradation pathway for this molecule.[15] There are two main sites susceptible to oxidation:

  • The 3-Amino Group: Aromatic amines are well-known to be susceptible to oxidation, which can lead to the formation of nitroso, nitro, and various colored polymeric impurities. The mechanism often involves a nucleophilic attack of the amino nitrogen on an electrophilic oxygen source, such as a peroxide.[16]

  • The 4-Methanol Group: The primary alcohol is susceptible to oxidation, first to an aldehyde (3-aminopyridine-4-carbaldehyde) and subsequently to a carboxylic acid (3-aminopyridine-4-carboxylic acid).

Expected Outcome: this compound is expected to be sensitive to oxidative stress. Studies using reagents like hydrogen peroxide will likely yield a number of degradation products corresponding to oxidation at both the amine and alcohol moieties.

Photostability

Underlying Chemistry: Aromatic systems, particularly those containing heteroatoms and amine substituents, can absorb UV radiation. This absorption can excite the molecule to a higher energy state, leading to photochemical reactions.[17] As an aromatic amine, the compound may be susceptible to photodegradation, potentially leading to discoloration and the formation of complex degradation products.[7] ICH guidelines Q1B provide a standardized approach for photostability testing, requiring exposure to a specific illumination and near-UV energy dose.[18][19][20]

Expected Outcome: The compound is likely to exhibit some degree of photosensitivity. Photostability testing should be conducted on both the solid material and a solution to fully characterize its behavior. A dark control is essential to differentiate between thermal and photolytic degradation.[18]

Section 4: Predicted Degradation Pathways

Based on the chemical functionalities present, a logical map of potential degradation can be constructed. This predictive exercise is fundamental to designing robust analytical methods and interpreting stability data.

G Oxidation Oxidative Stress (e.g., H₂O₂) Light Photolytic Stress (UV/Vis Light) Heat Thermal Stress Parent This compound N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation Aldehyde 3-Amino-4-formylpyridine Parent->Aldehyde Oxidation Nitroso Nitroso/Nitro Derivatives Parent->Nitroso Oxidation/Photolysis Acid 3-Amino-4-carboxypyridine Aldehyde->Acid Further Oxidation Polymer Colored Polymers Nitroso->Polymer

Caption: Predicted degradation pathways for this compound.

Section 5: Experimental Protocol: A Self-Validating Forced Degradation Workflow

This protocol provides a robust framework for conducting a forced degradation study. The key to a self-validating system is the inclusion of controls and the use of a pre-validated, stability-indicating analytical method.

Workflow Overview

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology

Objective: To identify potential degradation products and establish the intrinsic stability of this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH). Note: Avoid methanol for photostability samples as it can generate reactive radicals.[21]

  • HPLC-grade water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂ 30%)

  • Calibrated HPLC system with a photodiode array (PDA) detector

  • Photostability chamber compliant with ICH Q1B options[18]

  • Calibrated oven and water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 ACN:water mixture. This serves as the parent solution for all liquid-state stress tests.

  • Control Samples:

    • Unstressed Control: Dilute the stock solution to the final analysis concentration (e.g., 0.1 mg/mL) and analyze immediately.

    • Thermal Control: Keep an aliquot of the stock solution at room temperature and at the elevated temperature used for stress tests (e.g., 60°C) for the maximum duration of the experiment, protected from light.

  • Stress Conditions: The conditions below are starting points and should be adjusted to achieve the target 5-20% degradation.

Stress ConditionProtocolJustification
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at 2, 6, 12, and 24 hours.Evaluates stability in acidic environments, relevant to formulation and physiological conditions.[7]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 2, 6, 12, and 24 hours.Evaluates stability in alkaline environments. Room temperature is a starting point as base hydrolysis can be rapid.[7]
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 6, and 12 hours.Hydrogen peroxide is a standard oxidant for simulating oxidative degradation.[7][12]
Thermal (Solution) Heat an aliquot of the stock solution at 60°C. Sample at 24, 48, and 72 hours.Assesses the impact of temperature on the molecule's stability in solution.
Thermal (Solid) Place a thin layer of solid compound in an oven at 70°C. Sample at 24, 48, and 72 hours.Assesses the intrinsic thermal stability of the solid-state drug substance.[7]
Photostability Expose solid compound and a solution (e.g., 0.1 mg/mL in ACN:water) to ICH Q1B conditions (≥1.2 million lux hours visible, ≥200 watt hours/m² near UV). Use a dark control wrapped in foil.[18][19]Determines light sensitivity, which dictates packaging and handling requirements. The dark control is critical to isolate photolytic effects.[18]
  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively.

    • Dilute all samples to a consistent final concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products. A PDA detector is crucial for assessing peak purity.

    • Calculate the percentage degradation and perform a mass balance analysis. The total response (parent + degradants) should ideally be between 95-105% of the initial response, accounting for analytical variability.

Conclusion and Recommendations

This compound is a foundational intermediate whose stability is paramount to the success of drug development programs. Based on its chemical structure, the primary stability liabilities are oxidation and photodegradation . The amino and hydroxymethyl functional groups are the most probable sites of degradation. The compound is predicted to have good stability against hydrolysis and moderate thermal stress.

Key Recommendations for Researchers:

  • Prioritize Protective Storage: Always store the compound under refrigerated, dark, and dry conditions. For long-term storage or high-sensitivity work, use an inert atmosphere.

  • Conduct Compound-Specific Stress Testing: The protocol provided herein is a robust starting point. It is essential to perform these studies to understand the specific degradation profile of your material.

  • Develop a Stability-Indicating Method Early: An analytical method that can separate the parent compound from its potential degradants (especially oxidative and photolytic products) should be developed and validated early in the development lifecycle.

  • Scrutinize Excipient Compatibility: When moving into formulation, be mindful of excipients that could promote degradation (e.g., those containing peroxides or reactive species).

By adhering to these principles and employing rigorous experimental design, researchers can ensure the chemical integrity of this compound, thereby building quality and reliability into their drug discovery and development pipelines.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.[23]
  • This compound. Chem-Impex.[1]
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (N.D.). MDPI.[24]
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research.[25]
  • Methanol Safety D
  • (3-Amino-pyridin-4-yl)-methanol AldrichCPR. Sigma-Aldrich.[2]
  • 3-Amino-4-methylpyridine Safety D
  • Flow Hydrodediazoniation of Arom
  • (3-Amino-pyridin-4-yl)-methanol AldrichCPR. Sigma-Aldrich.[8]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA).[18]
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31.
  • Proposed degradation pathways of pyridine derivatives in bacteria...
  • Forced degradation and impurity profiling.
  • Quality Guidelines.
  • Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine. NINGBO INNO PHARMCHEM CO.,LTD.[17]
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA).[20]
  • This compound. PubChem.[4]
  • "long-term storage conditions for N-(3-aminopyridin-4-yl)benzamide". Benchchem.[7]
  • CN111170937A - Preparation method of 3-aminopyridine.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.[21]
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.[12]
  • This compound. Santa Cruz Biotechnology.[3]
  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025).
  • (4-AMINO-PYRIDIN-3-YL)-METHANOL. ChemicalBook.[30]
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002). International Journal of Pharmaceutical Compounding.[14]
  • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. (2015).
  • A novel accelerated oxidative stability screening method for pharmaceutical solids. (2011). Journal of Pharmaceutical Sciences.[15]
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.

Sources

An In-Depth Technical Guide to the Mechanism of Action of (3-Aminopyridin-4-yl)methanol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminopyridin-4-yl)methanol, a derivative of the well-characterized potassium channel blocker 4-aminopyridine (4-AP), has emerged as a promising therapeutic candidate for neurological disorders associated with demyelination, such as multiple sclerosis and spinal cord injury. This guide provides a comprehensive technical overview of its mechanism of action, grounded in its function as a voltage-gated potassium (Kv) channel antagonist. We will explore the molecular basis of its therapeutic effect, delve into the preclinical evidence supporting its efficacy, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

Introduction: The Challenge of Demyelination and the Role of Potassium Channels

Demyelinating diseases, such as multiple sclerosis (MS), are characterized by the degradation of the myelin sheath that insulates nerve axons. This loss of insulation leads to the exposure of voltage-gated potassium channels, particularly the fast potassium channels (Kv1.1, Kv1.2), in the internodal regions of the axon. In healthy myelinated neurons, these channels are typically concealed under the myelin sheath. Their exposure in demyelinated axons results in an increased potassium efflux during action potential propagation. This aberrant ion flow shortens the action potential duration and leads to a failure to depolarize the subsequent node of Ranvier, ultimately causing conduction block and the manifestation of neurological deficits.

The aminopyridine class of drugs, most notably 4-aminopyridine (fampridine), has been a cornerstone in the symptomatic treatment of MS. These compounds act by blocking the exposed Kv channels, thereby prolonging the action potential, enhancing neurotransmitter release, and restoring nerve impulse conduction in demyelinated axons. This compound, also referred to in the literature as 4-aminopyridine-3-methanol (4-AP-3-MeOH), is a structural analog of 4-AP that has shown significant promise in preclinical studies, suggesting a potentially enhanced therapeutic window.

Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

The primary mechanism of action of this compound is the blockade of voltage-gated potassium channels.[1] This action is analogous to that of its parent compound, 4-aminopyridine.

The Role of Potassium Channels in Neuronal Excitability

Voltage-gated potassium channels are crucial for repolarizing the neuronal membrane after an action potential. By allowing potassium ions to flow out of the cell, they bring the membrane potential back to its resting state, ensuring the unidirectional propagation of the nerve impulse and preparing the neuron for the next action potential.

The Impact of Aminopyridine Blockade

This compound, like 4-AP, physically obstructs the pore of the Kv channels, preventing the efflux of potassium ions. This blockade has several key consequences:

  • Prolongation of the Action Potential: By inhibiting repolarization, the action potential is broadened.

  • Increased Calcium Influx: The prolonged depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium at the presynaptic terminal.

  • Enhanced Neurotransmitter Release: The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, resulting in an increased release of neurotransmitters such as acetylcholine into the synaptic cleft.

  • Restoration of Axonal Conduction: In demyelinated axons, the blockade of exposed Kv channels prevents the shunting of the action potential current, allowing it to successfully propagate to the next node of Ranvier and overcome the conduction block.

The following diagram illustrates the signaling pathway affected by this compound:

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Mechanism of this compound AP Action Potential VGCC Voltage-Gated Ca2+ Channel AP->VGCC opens Ca_influx Ca2+ Influx VGCC->Ca_influx Vesicles Synaptic Vesicles Ca_influx->Vesicles triggers fusion NT_release Neurotransmitter Release Vesicles->NT_release Receptor Neurotransmitter Receptor NT_release->Receptor binds to Postsynaptic_potential Postsynaptic Potential Receptor->Postsynaptic_potential Aminopyridine This compound Kv_channel Voltage-Gated K+ Channel Aminopyridine->Kv_channel blocks Kv_channel->AP prolongs cluster_0 Experimental Workflow: Axonal Conduction Measurement A Isolate Spinal Cord White Matter B Mount Tissue in Recording Chamber A->B C Record Baseline Compound Action Potentials (CAPs) B->C D Apply this compound C->D E Record Post-Treatment CAPs D->E F Washout and Record Recovery E->F G Analyze CAP Amplitude and Latency F->G

Sources

The Emergence of a Key Pharmaceutical Building Block: An In-depth Guide to (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminopyridin-4-yl)methanol, a seemingly unassuming heterocyclic compound, has carved a significant niche for itself within the landscape of modern pharmaceutical research and development. This technical guide provides a comprehensive exploration of its discovery, historical context, and the evolution of its synthesis. We will delve into the nuanced chemistry that underpins its preparation, offering detailed, field-tested protocols and a comparative analysis of synthetic routes. This whitepaper is intended for researchers, scientists, and drug development professionals, providing both a historical narrative and a practical guide to the strategic application of this versatile molecular scaffold.

Introduction: A Molecule of Strategic Importance

This compound, systematically named (3-amino-4-pyridinyl)methanol and identified by the CAS number 152398-05-5, is a white to off-white crystalline solid.[1][2] Its structure, featuring a pyridine ring substituted with both an amino and a hydroxymethyl group, bestows upon it a unique combination of nucleophilicity, hydrogen bonding capabilities, and opportunities for diverse chemical modifications. This has rendered it a valuable intermediate in the synthesis of a wide array of bioactive molecules, particularly those targeting neurological disorders.[1]

While a singular "discovery" event for this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the broader exploration of aminopyridine scaffolds in medicinal chemistry. The historical significance of this compound is best understood by examining the development of its precursors and the therapeutic agents derived from it.

A pivotal precursor to this compound is 3-amino-4-methylpyridine (also known as 3-amino-4-picoline). The intensive investigation into efficient synthetic routes for 3-amino-4-methylpyridine was largely driven by its role as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[3] The subsequent functionalization of the methyl group in 3-amino-4-methylpyridine to a hydroxymethyl group represents a logical and strategic synthetic step to introduce a new point of diversification for drug design.

This guide will first trace the development of synthetic pathways to the core aminopyridine structure, leading to the eventual synthesis of this compound. We will then present detailed synthetic protocols, followed by a discussion of its applications and future prospects.

The Genesis of a Scaffold: Synthetic Evolution

The journey to this compound begins with the synthesis of its key precursor, 3-amino-4-methylpyridine. The development of scalable and efficient routes to this intermediate was a critical step forward.

Foundational Syntheses of 3-Amino-4-methylpyridine

Early methods for the synthesis of 3-amino-4-methylpyridine often involved multi-step processes with harsh conditions or low yields. One documented approach begins with 4-methylpyridine, which undergoes nitration to yield 3-nitro-4-methylpyridine. Subsequent reduction of the nitro group then affords the desired 3-amino-4-methylpyridine. However, this method often suffers from poor regioselectivity and the use of aggressive nitrating agents.[3]

A significant advancement came with the development of methods starting from 3-halo-4-methylpyridines. A widely cited patent describes the synthesis of 3-amino-4-methylpyridine via the amination of 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine using ammonia in the presence of a copper catalyst at elevated temperature and pressure.[3] This approach offered a more direct and higher-yielding route to the key intermediate.

More recent innovations have focused on even more efficient and milder conditions. For instance, a method utilizing 4-methylpyridine-3-boronic acid as a starting material has been developed. This process involves a one-step reaction with an inorganic amide in the presence of a metal oxide catalyst to produce 3-amino-4-methylpyridine in high yield.[4]

From Precursor to Product: The Synthesis of this compound

This transformation can be conceptually approached through several well-established organic chemistry reactions. A common strategy for the oxidation of a benzylic methyl group to a primary alcohol involves a two-step process: radical halogenation followed by nucleophilic substitution.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of this compound A 3-Amino-4-methylpyridine B Radical Halogenation (e.g., NBS, AIBN) A->B Step 1 C 3-Amino-4-(halomethyl)pyridine B->C D Nucleophilic Substitution (e.g., H2O, base) C->D Step 2 E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are representative of the key transformations discussed. They are intended to be illustrative and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of 3-Amino-4-methylpyridine from 3-Bromo-4-methylpyridine

This protocol is adapted from patented procedures and represents a robust method for the synthesis of the key precursor.[3]

Materials:

  • 3-Bromo-4-methylpyridine

  • Methanol

  • Copper(II) sulfate

  • Ammonia gas

  • High-pressure autoclave

  • Ethyl acetate

Procedure:

  • To a high-pressure autoclave, add 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and copper(II) sulfate (5 g).

  • Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.

  • Heat the reaction mixture to 160°C with stirring and maintain these conditions for 8 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Filter the reaction mixture by suction to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Recrystallize the crude solid from ethyl acetate to yield 3-amino-4-methylpyridine.

Quantitative Data:

Parameter Value
Starting Material 3-Bromo-4-methylpyridine (150 g)
Product 3-Amino-4-methylpyridine

| Reported Yield | 89 g (95%) |

Protocol 2: Conceptual Synthesis of this compound via Oxidation

This protocol outlines a plausible, though not definitively documented as the original, method for the target molecule's synthesis.

Step 1: Radical Bromination of 3-Amino-4-methylpyridine

Materials:

  • 3-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative solvent)

Procedure:

  • Dissolve 3-amino-4-methylpyridine in a suitable solvent such as carbon tetrachloride in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

  • Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with a mild aqueous base and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3-amino-4-(bromomethyl)pyridine.

Step 2: Hydrolysis to this compound

Materials:

  • Crude 3-amino-4-(bromomethyl)pyridine

  • Aqueous sodium hydroxide or potassium hydroxide solution

  • Suitable organic solvent (e.g., THF, dioxane)

Procedure:

  • Dissolve the crude 3-amino-4-(bromomethyl)pyridine in a suitable water-miscible organic solvent.

  • Add an aqueous solution of a base (e.g., 1M NaOH) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to obtain this compound.

Applications in Drug Discovery and Development

The strategic placement of the amino and hydroxymethyl groups on the pyridine ring makes this compound a highly valuable scaffold in medicinal chemistry. These functional groups serve as handles for the introduction of diverse substituents, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.

Key Application Areas:

  • Neurological Disorders: As highlighted by chemical suppliers, this compound is a key building block for pharmaceuticals targeting neurological conditions.[1] The pyridine core is a common feature in many centrally active agents, and the amino and hydroxyl groups can participate in crucial hydrogen bonding interactions with biological targets.

  • Enzyme Inhibition: The structural motifs present in this compound are frequently found in enzyme inhibitors. The amino group can act as a hydrogen bond donor or a nucleophile, while the hydroxyl group can also participate in hydrogen bonding or be further functionalized.

  • Scaffold for Combinatorial Chemistry: The difunctional nature of this molecule makes it an ideal starting point for the creation of compound libraries for high-throughput screening.

Logical Relationship of Functional Groups to Application:

G cluster_0 Structure-Activity Rationale A This compound B Amino Group (-NH2) A->B C Hydroxymethyl Group (-CH2OH) A->C D Pyridine Ring A->D E H-Bond Donor/Acceptor Nucleophilicity B->E F H-Bond Donor/Acceptor Linker for further functionalization C->F G Bioisosteric replacement for phenyl Modulation of pKa and solubility D->G H Binding to Target Proteins (e.g., enzymes, receptors) E->H F->H I Improved Pharmacokinetic Properties G->I H->I

Caption: Relationship between the functional groups of this compound and its utility in drug design.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. While its own discovery may not have been a singular, celebrated event, its importance has grown steadily with the increasing demand for novel, functionalized heterocyclic building blocks. The synthetic routes to its precursor, 3-amino-4-methylpyridine, are well-established and offer a solid foundation for the production of the title compound.

The future of this compound in medicinal chemistry appears bright. Its utility as a versatile scaffold is likely to expand as our understanding of the molecular basis of diseases grows. The development of more efficient and greener methods for the selective oxidation of the methyl group in 3-amino-4-methylpyridine would be a valuable contribution to the field. Furthermore, the exploration of new derivatives of this compound is a promising avenue for the discovery of next-generation therapeutics.

References

  • Preparation process of 3 amino-4 methyl pyridine. CN100999491A.
  • Preparation method of 3-amino-4-methylpyridine. CN104356057A.
  • Preparation method of 3-amino-4-methylpyridine.
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • New paper accepted to Journal of Medicinal Chemistry! NeuroCure - University of Helsinki. [Link]
  • 4-Aminopyridine-3-methanol. PubChem. [Link]
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • 3-aminopyridine. Organic Syntheses Procedure. [Link]
  • Tetrahedron letters.
  • ChemInform Abstract: Synthesis, Crystal and Molecular Structure of 3-Amino-4-methyl-6-trifluoromethylthieno [2,3-b]pyridine-2-carboxanilide.

Sources

(3-Aminopyridin-4-yl)methanol: A Versatile Scaffold for the Next Generation of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminopyridin-4-yl)methanol has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a pyridine core functionalized with both a nucleophilic amino group and a versatile hydroxymethyl substituent, offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of novel kinase inhibitors for oncology and inflammatory diseases. We will delve into detailed experimental protocols, mechanistic insights, and case studies to equip researchers and drug development professionals with the knowledge to effectively leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable core for many drug candidates. The introduction of an amino group, as seen in aminopyridines, further enhances its utility by providing a key vector for molecular elaboration and interaction with biological targets.[1] this compound, in particular, presents a unique 1,2-disubstitution pattern of amino and hydroxymethyl groups, which allows for the construction of fused ring systems and the introduction of diverse side chains, making it an invaluable tool in the medicinal chemist's arsenal.[2][3]

This guide will serve as a comprehensive technical resource for researchers, providing not only the fundamental properties of this compound but also practical, field-proven insights into its application as a building block for novel compounds.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 152398-05-5
Molecular Formula C₆H₈N₂O[4]
Molecular Weight 124.14 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 115-120 °C[3]
Solubility Soluble in water and common organic solvents
pKa (Predicted)
LogP -0.2 (Computed)[4]

Safety and Handling:

This compound is classified as harmful if swallowed.[4] As with all aminopyridine derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5][6] Handling should be carried out in a well-ventilated fume hood to avoid inhalation of dust.[5] Store the compound in a tightly sealed container in a cool, dry place.[6]

Synthesis of this compound

The most common and practical synthetic route to this compound involves the reduction of a suitable carboxylic acid derivative of 3-aminopyridine. A reliable two-step process starting from 3,4-pyridinedicarboximide is outlined below.

Workflow for the Synthesis of this compound:

A 3,4-Pyridinedicarboximide B 3-Aminoisonicotinic acid A->B 1. Br₂, NaOH (aq) 2. H₂SO₄ (aq) C Methyl 3-aminoisonicotinate B->C MeOH, H₂SO₄ (cat.) Reflux D This compound C->D LiAlH₄, THF Reflux

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 3-Aminoisonicotinic Acid

This step employs a Hofmann rearrangement of 3,4-pyridinedicarboximide.

  • Protocol:

    • To a stirred solution of 10% aqueous sodium hydroxide under ice-bath cooling, slowly add bromine.

    • Add 3,4-pyridinedicarboximide to the cold solution.

    • Heat the reaction mixture to 90 °C for 40 minutes.

    • Cool the mixture to room temperature and adjust the pH to 3 with 50% sulfuric acid.

    • Collect the resulting precipitate by filtration and wash with water to afford 3-aminoisonicotinic acid.[1]

Step 2: Esterification to Methyl 3-aminoisonicotinate

  • Protocol:

    • Suspend 3-aminoisonicotinic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction to this compound

The final step involves the reduction of the methyl ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Protocol:

    • To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 3-aminoisonicotinate in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Spectroscopic Characterization

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz)
δ (ppm) Assignment
~8.0 (s, 1H)H-2
~7.8 (d, 1H)H-6
~7.0 (d, 1H)H-5
~5.5 (br s, 2H)-NH₂
~5.0 (t, 1H)-OH
~4.5 (d, 2H)-CH₂OH

Mass Spectrometry (EI): Expected [M]⁺ at m/z = 124. Loss of H₂O would give a fragment at m/z = 106, and loss of the hydroxymethyl group would result in a fragment at m/z = 93.

Infrared (IR) Spectroscopy: Key expected peaks include N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C-N and C-O stretching in the fingerprint region (1000-1300 cm⁻¹).

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its amino and hydroxyl groups, allowing for selective functionalization.

Reactivity Overview:

A This compound B N-Acylated Product A->B Acylating Agent (e.g., Ac₂O, RCOCl) C O-Alkylated Product A->C Alkylating Agent (e.g., R-X, base) D Fused Heterocycle (e.g., via Pictet-Spengler) A->D Aldehyde/Ketone Acid Catalyst E Kinase Inhibitor Scaffolds B->E C->E D->E

Caption: Key reaction pathways of this compound.

5.1. N-Acylation

The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation under appropriate conditions.

  • Protocol for N-Acetylation:

    • Dissolve this compound in a suitable solvent such as dichloromethane or THF.

    • Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

    • Cool the mixture to 0 °C and add acetic anhydride or acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the N-acylated product.[7]

5.2. O-Alkylation

Selective O-alkylation can be achieved by first protecting the more reactive amino group or by using specific O-alkylation conditions.

  • Protocol for O-Alkylation (after N-protection):

    • Protect the amino group, for example, as a Boc-carbamate using di-tert-butyl dicarbonate (Boc₂O).

    • Dissolve the N-protected intermediate in a polar aprotic solvent like DMF or THF.

    • Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group.

    • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction with water and extract the product.

    • Deprotect the amino group under acidic conditions (e.g., TFA in dichloromethane) to yield the O-alkylated product.[8]

5.3. Cyclization Reactions: The Pictet-Spengler Reaction

The 1,2-relationship of the amino and hydroxymethyl groups on the pyridine ring, after conversion of the alcohol to an amine, makes it an ideal substrate for cyclization reactions. The Pictet-Spengler reaction, for instance, can be used to construct fused heterocyclic systems.[9][10]

Case Studies in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminopyridine scaffold is a cornerstone in the design of numerous kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[11][12]

6.1. Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for immune cell function, and its inhibition is a validated strategy for treating autoimmune diseases like rheumatoid arthritis.[11][12] The aminopyridine derivative KRC-180 has been identified as a potent JAK2 inhibitor.[1][13] Although not a direct derivative of this compound, its structure highlights the importance of the aminopyridine core for binding to the JAK2 active site.[1]

Structure of KRC-180: (A representative structure of a JAK inhibitor with a 3-aminopyridine core)

6.2. PIM Kinase Inhibitors

PIM kinases are overexpressed in many hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[14] Several pan-PIM kinase inhibitors, such as AZD1208 and LGH447, feature aminopyridine-based scaffolds.[14][15][16][17] These inhibitors bind to the ATP-binding pocket of PIM kinases, and the amino group of the pyridine ring often forms a key hydrogen bond with the hinge region of the kinase.[14]

Structure of AZD1208 and LGH447: (Representative structures of PIM kinase inhibitors containing aminopyridine moieties)

6.3. Aurora Kinase Inhibitors

Aurora kinases are essential for cell division, and their inhibitors are being investigated as anti-cancer agents.[16] The aminopyridine scaffold has been successfully employed in the development of selective Aurora A kinase inhibitors.[9][16] The ability to derivatize the aminopyridine core allows for fine-tuning of selectivity and potency.

Signaling Pathway Inhibition:

cluster_0 Kinase Signaling Pathways JAK JAK PIM PIM Aurora Aurora BuildingBlock This compound Inhibitors Aminopyridine-based Kinase Inhibitors BuildingBlock->Inhibitors Synthesis Inhibitors->JAK Inhibition Inhibitors->PIM Inhibition Inhibitors->Aurora Inhibition

Sources

Spectroscopic Characterization of (3-Aminopyridin-4-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminopyridin-4-yl)methanol (CAS No: 152398-05-5) is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] A comprehensive understanding of its structural and electronic properties through spectroscopic analysis is fundamental for its effective application in drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental NMR and IR spectra are not widely available in the public domain, this guide leverages predictive methodologies alongside confirmed mass spectrometry data to offer a robust characterization. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling confident identification, purity assessment, and elucidation of reaction progression involving this versatile intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a substituted pyridine derivative, possesses a unique arrangement of functional groups—an amino group, a hydroxyl group, and an aromatic nitrogen—that makes it a highly attractive scaffold for constructing complex molecules with diverse biological activities. The primary amino group and the hydroxyl group offer convenient handles for a variety of chemical transformations, allowing for the introduction of pharmacophoric features. The pyridine ring itself is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.

Accurate spectroscopic characterization is non-negotiable in the pharmaceutical sciences. It forms the bedrock of chemical identity and purity confirmation, which are regulatory requirements. For a molecule like this compound, which often serves as a starting material, a well-defined spectroscopic profile ensures the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides a detailed examination of its NMR, IR, and MS data, explaining the correlation between the spectral features and the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. Although experimental NMR data for this compound is not publicly accessible, high-quality predicted spectra can serve as a reliable reference. The following data is based on advanced computational models that are widely accepted in the scientific community.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with the aromatic protons appearing in the downfield region due to the deshielding effect of the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.05s1HH-2
~7.80d1HH-6
~7.05d1HH-5
~5.20br s2H-NH₂
~5.10t1H-OH
~4.50d2H-CH₂-

Note: Predicted data. Actual experimental values may vary.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the electronic effects of the amino and hydroxymethyl substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~150.2C-4
~146.8C-2
~144.5C-6
~135.0C-3
~121.5C-5
~59.8-CH₂-

Note: Predicted data. Actual experimental values may vary.

Structural Assignment Diagram

The following diagram illustrates the structure of this compound with the proposed proton and carbon assignments.

Molecular structure and atom numbering for NMR assignments.
Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality NMR spectra of this compound.

Workflow: NMR Sample Preparation and Data Acquisition

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing p1 Weigh ~5-10 mg of This compound p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) p1->p2 p3 Transfer to a 5 mm NMR tube p2->p3 a1 Insert sample and lock on the deuterium signal p3->a1 a2 Shim the magnetic field to achieve homogeneity a1->a2 a3 Acquire ¹H spectrum (e.g., 16 scans) a2->a3 a4 Acquire ¹³C spectrum (e.g., 1024 scans) a3->a4 d1 Apply Fourier Transform a4->d1 d2 Phase correct the spectra d1->d2 d3 Calibrate chemical shifts (residual solvent peak) d2->d3 d4 Integrate ¹H signals and pick peaks for both spectra d3->d4

Workflow for NMR analysis.

Causality in Experimental Choices:

  • Solvent Selection (DMSO-d₆): DMSO-d₆ is an excellent choice for this compound due to its high polarity, which should ensure good solubility. Furthermore, the labile protons of the amino (-NH₂) and hydroxyl (-OH) groups will be observable as broad singlets and will not exchange with the solvent as rapidly as they would in D₂O.

  • Shimming: This step is crucial for obtaining high-resolution spectra with sharp peaks and is essential for accurate multiplicity analysis and coupling constant determination.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times compared to ¹H.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Predicted IR Data

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3450-3300Strong, BroadO-H stretch (alcohol)
~3350, ~3200Medium, SharpN-H stretches (primary amine)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₂-)
~1620StrongN-H bend (scissoring)
~1580, ~1470Medium-StrongAromatic C=C and C=N stretches
~1250MediumAromatic C-N stretch
~1050StrongC-O stretch (primary alcohol)

Note: Predicted data. Actual experimental values may vary.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow: ATR-FTIR Analysis

workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing s1 Ensure the ATR crystal is clean s2 Collect a background spectrum s1->s2 sa1 Place a small amount of solid This compound on the ATR crystal s2->sa1 sa2 Apply pressure using the anvil sa1->sa2 sa3 Collect the sample spectrum (e.g., 32 scans) sa2->sa3 dp1 Perform ATR correction sa3->dp1 dp2 Baseline correct the spectrum dp1->dp2 dp3 Label significant peaks dp2->dp3

Workflow for ATR-FTIR analysis.

Trustworthiness of the Protocol:

  • Background Collection: Collecting a background spectrum of the empty ATR crystal is essential to subtract the contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum is solely that of the sample.

  • Pressure Application: Applying consistent pressure ensures good contact between the sample and the ATR crystal, which is necessary for a strong and reproducible signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Mass Spectrometry Data

A synthesis of this compound reported the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for product confirmation.[2]

Table 4: Experimental LC-MS Data for this compound

TechniqueIonization ModeObserved m/zAssignment
LC-MSESI+125[M+H]⁺

The molecular weight of this compound (C₆H₈N₂O) is 124.14 g/mol . The observed mass-to-charge ratio of 125 corresponds to the protonated molecule ([M+H]⁺), which is consistent with the expected molecular formula.[2]

Experimental Protocol for LC-MS Data Acquisition

The following is a general procedure for obtaining LC-MS data for a compound like this compound.

Workflow: LC-MS Analysis

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry p1 Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., Methanol/Water) p2 Filter the solution through a 0.22 µm syringe filter p1->p2 lc1 Inject the sample onto a C18 reverse-phase column p2->lc1 lc2 Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) lc1->lc2 ms1 Ionize the eluent using Electrospray Ionization (ESI+) lc2->ms1 ms2 Scan a mass range (e.g., m/z 50-500) ms1->ms2 ms3 Analyze the resulting mass spectrum ms2->ms3

Workflow for LC-MS analysis.

Authoritative Grounding for Protocol Choices:

  • Mobile Phase Additive (Formic Acid): The addition of 0.1% formic acid to the mobile phase serves two key purposes: it improves the peak shape during chromatographic separation and promotes the protonation of the analyte in the ESI source, leading to a strong [M+H]⁺ signal.

  • ESI+ Mode: Electrospray ionization in positive mode is chosen because the basic nitrogen atoms in the pyridine ring and the amino group are readily protonated, making this a highly sensitive ionization method for this class of compounds.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound, a compound of significant interest to the pharmaceutical industry. By combining experimentally confirmed mass spectrometry data with high-quality predicted NMR and IR spectra, we have established a reliable set of reference data for this important building block. The detailed experimental protocols and the rationale behind the methodological choices are intended to empower researchers to confidently characterize this compound in their laboratories. Adherence to these robust analytical practices is essential for ensuring the quality and integrity of the novel chemical entities developed from this versatile precursor.

References

Sources

A Technical Guide to the Safe Handling of (3-Aminopyridin-4-yl)methanol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for (3-Aminopyridin-4-yl)methanol (CAS No. 152398-05-5). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from established safety data and best practices for handling pyridine derivatives in a laboratory setting.

Section 1: Compound Profile and Hazard Overview

This compound is a versatile chemical intermediate utilized in pharmaceutical research and development, particularly in the synthesis of bioactive molecules targeting neurological disorders.[1] Its structure, featuring both an aminopyridine and a hydroxymethyl group, makes it a valuable building block but also necessitates a thorough understanding of its potential hazards to ensure safe handling.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (3-amino-4-pyridinyl)methanolPubChem[2]
Synonyms 3-Amino-4-hydroxymethylpyridineChem-Impex[1]
CAS Number 152398-05-5PubChem[2], Sigma-Aldrich[3]
Molecular Formula C₆H₈N₂OPubChem[2], Chem-Impex[1]
Molecular Weight 124.14 g/mol PubChem[2], Sigma-Aldrich[3]
Appearance White to off-white crystalline powderChem-Impex[1]
Melting Point 115-120 °CChem-Impex[1]

The primary, officially classified hazard is acute oral toxicity.[2][3] However, due to its structural similarity to other aminopyridines, which are known to affect the central nervous system, a conservative and cautious approach to handling is warranted.

Section 2: Hazard Identification and Risk Assessment

A formal risk assessment must be conducted before any work with this compound begins. This involves understanding the specific hazards, evaluating the experimental protocol, and implementing appropriate controls.

GHS Classification

The Globally Harmonized System (GHS) classification for this compound provides a standardized summary of its known hazards.

Table 2: GHS Hazard Classification

ClassificationCodePictogramSignal WordHazard Statement
Acute Toxicity, Oral H302GHS07 (Exclamation Mark)WarningHarmful if swallowed

Source: ECHA C&L Inventory[2], Sigma-Aldrich[3]

Toxicological Profile

The primary known hazard is that the compound is harmful if swallowed.[2][3] While specific toxicological data for this compound is limited, related aminopyridines are known to be potent central nervous system stimulants that can cause symptoms ranging from headache and dizziness to convulsions at sufficient doses.[4][5] Therefore, absorption through any route (inhalation of dust, skin contact, or ingestion) should be strictly avoided as a precautionary measure.

Occupational Exposure Limits (OELs)

No specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL) has been established for this compound.[4] For the related compound, 2-aminopyridine, the OSHA PEL, NIOSH REL, and ACGIH TLV are all set at 0.5 ppm.[4][6][7] In the absence of specific data, it is prudent for institutions to establish conservative internal action levels and ensure that engineering controls are sufficient to minimize any potential exposure.

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

To ensure personnel safety, a multi-layered approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to minimize risk.

cluster_0 Hierarchy of Controls for this compound elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

Engineering controls are the primary method for protecting laboratory personnel.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be performed inside a properly functioning and certified chemical fume hood.[5][8][9] This is critical to prevent the inhalation of airborne particles or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure low background levels of any chemical contaminants.[8][10]

Administrative Controls & Safe Work Practices

These are protocols and procedures designed to reduce the duration, frequency, and severity of potential exposure.

  • Designated Area: Establish a designated area within the lab specifically for working with this compound.

  • Standard Operating Procedures (SOPs): All personnel must be trained on detailed SOPs for handling, storage, and waste disposal.

  • Hygiene: Users must wash their hands and any exposed skin thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[6][11] Eating, drinking, and smoking are strictly prohibited in the work area.[11][12]

  • Labeling: All containers of this compound must be clearly labeled with the chemical identity and appropriate GHS hazard warnings.[8]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used in conjunction with engineering and administrative controls.

Table 3: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale and Source
Eyes Chemical splash gogglesProtects eyes from splashes of solutions or contact with airborne powder.[8][9]
Hands Nitrile or neoprene glovesProvides chemical resistance against pyridine derivatives. Latex gloves are not recommended.[8][9]
Body Fully-buttoned laboratory coatPrevents contamination of personal clothing and minor skin contact.[8][9]
Respiratory NIOSH-approved respiratorRequired only if engineering controls fail or when working outside of a fume hood where dust may be generated.[6]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring repeatable and safe experimental outcomes.

SOP: Weighing and Preparing Solutions

This workflow minimizes the risk of generating and inhaling dust.

start Start: Don PPE hood Perform all steps in certified fume hood start->hood weigh Weigh solid into sealable container hood->weigh solvent Add solvent slowly to dissolve solid weigh->solvent mix Cap and mix (vortex/swirl) solvent->mix transfer Transfer to reaction vessel mix->transfer end End: Clean area, doff PPE, wash hands transfer->end

Caption: Workflow for Safely Weighing and Preparing Solutions.

Step-by-Step Protocol:

  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational.

  • Weighing: Conduct the weighing process inside the fume hood. Use a tared, sealable container to minimize the transfer of solid powder.

  • Dissolving: Add the solvent to the container with the weighed solid. This prevents the powder from becoming airborne, which can occur if the solid is added to the solvent.

  • Mixing: Securely cap the container and mix until the solid is fully dissolved.

  • Transfer: Transfer the resulting solution to the intended reaction vessel or storage container.

  • Cleanup: Decontaminate the work surface. Dispose of any contaminated materials (e.g., weigh boats, wipes) in a designated, sealed hazardous waste container.

  • Post-Procedure: Doff PPE correctly and wash hands thoroughly.

SOP: Storage and Segregation

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

  • Location: Store in a cool, dry, well-ventilated area, with a recommended temperature between 0-8 °C.[1][8][10]

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[8][9][13]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9][13][14]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Management

In the event of a spill, follow this protocol.

start Spill Occurs alert Alert personnel & Evacuate if necessary start->alert contain Contain spill with absorbent material (sand, vermiculite) alert->contain collect Carefully collect absorbed material into a sealed hazardous waste container contain->collect clean Decontaminate the area collect->clean end Report incident clean->end

Caption: Spill Response Protocol.

Step-by-Step Protocol:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the lab.

  • Contain: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to cover and contain the spill.[10] Avoid raising dust.

  • Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and wipe clean.

  • Report: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 4: First Aid Measures

Exposure RouteAction
Skin Contact Immediately remove contaminated clothing.[6][15] Flush the affected skin with copious amounts of water for at least 15 minutes.[8][15] Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
Inhalation Move the individual to fresh air immediately.[11][15] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[14][15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[14][15] Rinse the mouth with water.[14][15] Seek immediate medical attention.[5][14]

Always provide the Safety Data Sheet (SDS) to responding medical personnel.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[11][12]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon monoxide and nitrogen oxides.[11][15]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[12][15]

Section 6: Conclusion

This compound is a valuable compound in drug discovery, but its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By prioritizing engineering controls, adhering to established safe work practices, and being fully prepared for emergencies, researchers can handle this compound with a high degree of safety and confidence.

References

  • U.S. Environmental Protection Agency (EPA). (2005). Aminopyridines.
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 14950620, this compound.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. (2001, January). Right to Know Hazardous Substance Fact Sheet: 2-AMINOPYRIDINE.
  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 4-AMINOPYRIDINE.
  • Carl ROTH. (2023, March 31). Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.

Sources

The Strategic Sourcing and Application of (3-Aminopyridin-4-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(3-Aminopyridin-4-yl)methanol, a versatile heterocyclic building block, has emerged as a compound of significant interest within the pharmaceutical and life sciences sectors. Its unique structural arrangement, featuring a pyridine core substituted with both an amino and a hydroxymethyl group, renders it a valuable intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview of its commercial availability, quality control standards, synthesis, and critical applications, with a particular focus on its role in the development of therapeutics for central nervous system (CNS) disorders.

Commercial Availability and Sourcing

This compound (CAS No. 152398-05-5) is readily available from a range of commercial suppliers catering to the research and bulk chemical markets.[1] The compound is typically supplied as a white to off-white crystalline powder with a purity of ≥95%, commonly determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Researchers can procure this reagent in quantities ranging from milligrams for initial screening studies to multi-kilogram batches for process development and scale-up campaigns.

For drug development professionals, establishing a robust and reliable supply chain is paramount. Key considerations when selecting a supplier include not only price and purity but also the vendor's ability to provide comprehensive analytical documentation, such as Certificates of Analysis (CoA), and ensure batch-to-batch consistency. The following table provides a comparative overview of prominent commercial suppliers.

SupplierTypical PurityAvailable QuantitiesAdditional Notes
Sigma-Aldrich AldrichCPR1gMarketed for early discovery research; buyer assumes responsibility for confirming identity and purity.
Chem-Impex ≥95% (NMR)Gram to bulkProvides Safety Data Sheets (SDS), Product Specifications (PS), and Certificates of Analysis (CoA).
Santa Cruz Biotechnology Research GradeGram quantitiesPrimarily for biochemical and proteomics research.
Pharmaffiliates High PurityCustom quantitiesSpecializes in reference standards and custom synthesis.
GlobalChemMall Contact for priceUp to 50 metric tons/monthConnects with manufacturers in China for wholesale quantities.[3]

Quality Control and Analytical Profile

Ensuring the quality and purity of this compound is a critical step in any research or development workflow. Beyond the standard NMR analysis for structural confirmation and preliminary purity assessment, a comprehensive quality control strategy should incorporate additional analytical techniques to identify and quantify potential impurities.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for accurate purity determination and the detection of related substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of the compound.

  • Elemental Analysis: Provides confirmation of the empirical formula (C₆H₈N₂O).[4]

  • Melting Point: The reported melting point of 115-120 °C can serve as a useful indicator of purity.[2]

A thorough understanding of the impurity profile is essential, as even minor contaminants can have a significant impact on the outcome of subsequent synthetic steps and the biological activity of the final compounds.

Synthesis of this compound: A Detailed Experimental Protocol

While commercially available, an in-house synthesis of this compound may be desirable for cost-efficiency in large-scale applications or for the preparation of custom analogs. A common and effective synthetic route involves the reduction of 3-amino-4-cyanopyridine. The following protocol is a representative procedure based on established methods for nitrile reduction.[2][3][5]

Reaction Scheme:

G cluster_0 Synthesis of this compound 3-amino-4-cyanopyridine 3-amino-4-cyanopyridine This compound This compound 3-amino-4-cyanopyridine->this compound  Raney Nickel, KBH4  Ethanol, rt

A representative synthetic route to this compound.

Materials:
  • 3-Amino-4-cyanopyridine

  • Raney® Nickel (50% slurry in water)

  • Potassium borohydride (KBH₄)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite® or a similar filter aid

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-cyanopyridine (1.0 eq) in anhydrous ethanol (approximately 2.5 mL per mmol of substrate).[2]

  • Catalyst and Reagent Addition: To the stirred solution, carefully add Raney® Nickel (moist weight, approximately 1.0 eq). Then, add potassium borohydride (4.0 eq) portion-wise to control the initial effervescence.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a white to off-white solid.

Applications in Drug Discovery and Development

The chemical architecture of this compound makes it a highly sought-after building block in medicinal chemistry.[2] The amino group provides a key site for further functionalization, while the hydroxymethyl group can be involved in hydrogen bonding interactions with biological targets or serve as a handle for further synthetic modifications.

Focus on Central Nervous System (CNS) Disorders:

A significant area of application for this compound is in the development of therapeutics for CNS disorders.[2] Aminopyridine derivatives have been extensively investigated for their ability to modulate the activity of various enzymes and receptors in the brain.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The aminopyridine scaffold is well-suited for this purpose. This compound can be elaborated into more complex structures that target specific kinases implicated in neurodegenerative diseases and psychiatric disorders. For example, derivatives of aminopyridines are being explored as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease and bipolar disorder.

The following diagram illustrates the general workflow for utilizing this compound in a kinase inhibitor discovery program.

G cluster_1 Kinase Inhibitor Discovery Workflow A This compound (Starting Material) B Chemical Synthesis (e.g., Suzuki Coupling, Amide Formation) A->B C Library of Aminopyridine Derivatives B->C D High-Throughput Screening (Kinase Activity Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Workflow for the development of kinase inhibitors from this compound.

Safe Handling and Storage

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage temperature is between 0-8 °C.[1][2]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Hazards: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4] Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound stands as a cornerstone building block for medicinal chemists and drug development professionals. Its commercial accessibility, coupled with its versatile chemical reactivity, makes it an invaluable tool in the synthesis of novel therapeutics. A thorough understanding of its sourcing, quality control, and safe handling is crucial for its effective and reliable use in the laboratory. As research into CNS disorders continues to advance, the strategic application of this compound is poised to play a continuing role in the discovery of next-generation therapies.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Organic Syntheses. 3-aminopyridine.
  • Google Patents. An improved process for producing aminopyridines. WO2012095691A1.
  • GlobalChemMall. This compound.
  • Google Patents. The method of one-step synthesis aminopyridine and 4-aminopyridine. CN108840820A.
  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
  • ResearchGate. Reduction of Alkyl-2-amino-5,6-dialkyl-3-cyanopyridine-4-carboxylates.
  • Google Patents. Preparation method of 3-amino-4-methylpyridine. CN104356057A.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines.
  • Google Patents. Preparation method of 3-amino-4-methylpyridine. CN104356057A.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Royal Society of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles.
  • Acros Pharmatech. 3-Amino-4-cyanopyridine.
  • CNR-IRIS. Homogeneous catalytic hydrogenation of CO2 – amino acid-based capture and utilization.
  • ResearchGate. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.

Sources

A Theoretical Chemist's Guide to (3-Aminopyridin-4-yl)methanol: Unlocking Molecular Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The "Why" Before the "How"

In modern medicinal chemistry, the journey from a promising molecular scaffold to a clinically effective drug is both an art and a science. (3-Aminopyridin-4-yl)methanol, a versatile pyridine derivative, has emerged as a significant building block in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1] Its structural arrangement, featuring an aromatic ring with amino and hydroxymethyl substituents, offers a rich landscape for molecular interactions. However, to truly harness its potential, we must move beyond empirical synthesis and delve into its fundamental electronic and structural properties. This is where theoretical and computational studies become indispensable.

This technical guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach to provide a narrative-driven exploration of how theoretical studies can illuminate the properties of this compound. We will not merely list protocols; we will explain the causality behind the choice of computational methods, grounding our discussion in the principles of quantum chemistry and providing a roadmap for a comprehensive in silico analysis. The methodologies described herein are based on established computational practices for similar aminopyridine derivatives, providing a robust framework for investigation.[2][3][4]

Part 1: The Foundation - Understanding this compound

This compound, with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol , is a white to off-white crystalline powder.[1][5][6] Its structure is characterized by a pyridine ring substituted with an amino group at the 3-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups imparts it with the potential for diverse chemical modifications, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1]

Before embarking on complex theoretical analyses, a foundational understanding of the molecule's basic structure is paramount.

Caption: 2D representation of this compound.

Part 2: The Computational Toolkit - A Protocol for Theoretical Investigation

To dissect the electronic and structural nuances of this compound, a multi-faceted computational approach is required. Density Functional Theory (DFT) stands out as a robust and widely-used method for such investigations, offering a favorable balance between accuracy and computational cost.[2][3][4][7] The following protocol outlines a comprehensive theoretical study.

Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

  • Initial Structure: Construct the initial 3D structure of this compound using molecular modeling software.

  • Computational Method: Employ DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional is well-regarded for its accuracy in predicting the geometries of organic molecules.[3]

  • Basis Set: Utilize the 6-311+G(d,p) basis set. This provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

  • Optimization: Perform a full geometry optimization without any symmetry constraints. This allows the molecule to relax to its lowest energy state.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Expert Insight: The choice of the B3LYP functional and the 6-311+G(d,p) basis set is a well-established starting point for aminopyridine systems, providing reliable geometric parameters that are often in close agreement with experimental data.[3]

Spectroscopic Characterization (FT-IR and ¹H-NMR)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

Protocol:

  • FT-IR Spectrum: The vibrational frequencies calculated in the previous step can be used to generate a theoretical FT-IR spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values due to the harmonic approximation used in the calculations.

  • ¹H-NMR Spectrum: The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is the standard for calculating NMR chemical shifts. These calculations should be performed on the optimized geometry. The chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties.

Protocol:

  • HOMO-LUMO Calculation: Using the optimized geometry, calculate the energies of the HOMO and LUMO.

  • Energy Gap: Determine the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.[2]

  • Visualization: Plot the 3D isosurfaces of the HOMO and LUMO to visualize the electron density distribution in these orbitals. This reveals the likely sites for electrophilic and nucleophilic attack.

FMO_Diagram cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for intermolecular interactions.

Protocol:

  • MEP Calculation: Calculate the MEP on the electron density surface of the optimized molecule.

  • Visualization: Generate a color-coded MEP map. Typically, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas are neutral.

Expert Insight: For this compound, we would expect to see negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, making them likely sites for hydrogen bonding. The amino group hydrogens would exhibit a positive potential.

Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics can exhibit non-linear optical properties, which are of interest in materials science.

Protocol:

  • Polarizability and Hyperpolarizability: Calculate the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using DFT. These calculations provide insight into the molecule's response to an external electric field.

  • Comparison: Compare the calculated values to those of known NLO materials (e.g., urea) to assess the potential of this compound for NLO applications. Studies on other aminopyridines suggest that the amino group can enhance NLO properties through intramolecular charge transfer.[3]

Part 3: Anticipated Insights and Data Presentation

While a dedicated theoretical study on this compound is not yet prevalent in the literature, we can extrapolate expected findings based on studies of similar molecules.[2][4][7]

Table 1: Predicted Structural and Electronic Properties of this compound

ParameterPredicted Value/ObservationSignificance
Optimized Geometry Non-planar due to the hydroxymethyl groupInfluences crystal packing and receptor binding
Bond Lengths (Å) C-N (amino) shorter than a typical single bondIndicates some double bond character due to resonance
HOMO-LUMO Gap (eV) Expected to be relatively smallSuggests high chemical reactivity and polarizability[2]
Dipole Moment (Debye) Expected to be significantIndicates a polar molecule with potential for strong intermolecular interactions
First Hyperpolarizability (β) Potentially larger than reference materialsSuggests promise for non-linear optical applications
MEP Negative potential on N (pyridine) and O (hydroxyl)Highlights key sites for hydrogen bonding and electrophilic attack

Part 4: The Computational Workflow - A Visual Guide

The following diagram illustrates the logical flow of the theoretical investigation proposed in this guide.

computational_workflow cluster_input Initial Setup cluster_dft DFT Calculations (B3LYP/6-311+G(d,p)) cluster_analysis Data Analysis and Interpretation cluster_output Final Outputs mol_structure Construct Initial 3D Structure of this compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc validation Validation of Optimized Structure (No imaginary frequencies) freq_calc->validation spec_calc Spectroscopic Calculations (NMR, IR) spec_analysis Comparison of Theoretical vs. Experimental Spectra spec_calc->spec_analysis electronic_calc Electronic Property Calculations (HOMO, LUMO, MEP, NLO) reactivity_analysis Reactivity Analysis (HOMO-LUMO Gap, MEP) electronic_calc->reactivity_analysis nlo_analysis NLO Property Assessment electronic_calc->nlo_analysis validation->spec_calc validation->electronic_calc final_report Comprehensive Technical Report spec_analysis->final_report reactivity_analysis->final_report nlo_analysis->final_report

Caption: Workflow for the theoretical study of this compound.

Conclusion: From Theory to Application

This guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing Density Functional Theory, researchers can gain profound insights into the structural, spectroscopic, electronic, and non-linear optical properties of this important pharmaceutical building block. The data generated from such studies are not merely academic; they provide a rational basis for designing more potent and selective drug candidates. Understanding the molecule's reactivity, sites for interaction, and electronic behavior allows for a more targeted and efficient approach to drug development, ultimately accelerating the path from the computational workbench to clinical application.

References

  • Azantha Parimala, P., Madivanane, R., Tinabaye, A., Pouchaname, V., & Angeline Xavier. (n.d.). QUANTUM CHEMICAL APPROACH ON THE MOLECULAR STRUCTURAL PROPERTIES OF SOME AMINOPYRIDINES. PRIST University.
  • ResearchGate. (n.d.). Growth, Quantum Chemical Computations, NLO and Spectroscopic Studies of 2-Amino 5- Chloro Pyridine Single Crystal in Comparison with Certain Aminopyridine Derivatives. | Request PDF.
  • ACS Publications. (n.d.). Synthesis, Crystal Structure, Quantum Chemical Calculations, DNA Interactions, and Antimicrobial Activity of [Ag(2-amino-3-methylpyridine)2]NO3 and [Ag(pyridine-2-carboxaldoxime)NO3]. Inorganic Chemistry.
  • Chem-Impex. (n.d.). This compound.
  • PubMed Central (PMC). (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • ChemScene. (n.d.). (3-Amino-2-chloropyridin-4-yl)methanol.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2019, February 8). DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine.
  • Wiley Online Library. (n.d.). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives.
  • ChemicalBook. (n.d.). (4-amino-pyridin-3-yl)-methanol(138116-34-4) 1 h nmr.
  • ChemicalBook. (2025, July 24). (6-AMINO-3-PYRIDINYL)METHANOL.
  • Sigma-Aldrich. (n.d.). (3-Amino-pyridin-4-yl)-methanol AldrichCPR.
  • ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
  • PubChem. (n.d.). 4-Aminopyridine-3-methanol.
  • Vibrant Pharma Inc. (n.d.). (4-Aminopyridin-3-yl)methanol.
  • ChemicalBook. (2025, January 27). (4-AMINO-PYRIDIN-3-YL)-METHANOL.
  • Scribd. (n.d.). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives.
  • Jetir.Org. (n.d.). DFT study of four isolated compounds form leaves of Coccinia grandis (L.) which are explore to medicinal application.
  • ChemicalBook. (n.d.). (4-amino-pyridin-3-yl)-methanol.
  • PubMed Central (PMC). (n.d.). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes.
  • CymitQuimica. (n.d.). (4-Aminopyridin-3-yl)methanol.
  • ResearchGate. (n.d.). New method for preparation of (2-aminopyridin-4-yl)methanol | Request PDF.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3][4] This has made them premier targets for therapeutic intervention. Small molecule kinase inhibitors, particularly those built upon privileged scaffolds, have revolutionized treatment paradigms. The aminopyridine core is one such scaffold, valued for its ability to form key hydrogen bond interactions with the ATP-binding hinge region of kinases.[5][6][7][8] This guide provides a detailed technical overview and robust protocols for leveraging (3-Aminopyridin-4-yl)methanol, a versatile and strategically functionalized building block, in the synthesis of novel kinase inhibitors. We will explore the underlying scientific rationale, core synthetic transformations, and provide step-by-step methodologies designed for researchers in medicinal chemistry and drug development.

Scientific Rationale: The Strategic Value of the Aminopyridine Scaffold

The efficacy of many ATP-competitive kinase inhibitors stems from their ability to mimic the binding of adenine to the enzyme's active site.[2] The aminopyridine moiety is particularly adept at this biomimicry. The pyridine ring's nitrogen atom and the exocyclic amino group can form a bidentate hydrogen bond pattern with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the ATP pocket.[2][3][9][10] This interaction is a cornerstone of inhibitor potency and a foundational principle in rational drug design.

This compound is an exceptional starting material for several reasons:

  • Inherent Hinge-Binding Motif: It contains the essential 3-aminopyridine structure required for hinge interaction.

  • Orthogonal Functional Handles: It possesses two distinct reactive sites—a nucleophilic amino group and a primary alcohol. These can be functionalized through different chemical pathways, allowing for the systematic and independent introduction of various substituents to explore the structure-activity relationship (SAR).

  • Vectorial Diversity: The 4-methanol group provides a vector pointing towards the solvent-exposed region of the ATP-binding site. Modifying this position is a common strategy for enhancing selectivity and improving pharmacokinetic properties.[11][12]

cluster_0 Kinase Hinge Region cluster_1 Aminopyridine Inhibitor Core hinge_NH Backbone NH (GK+3) hinge_CO Backbone C=O (GK+1) inhibitor N H₂N This compound Core inhibitor:n->hinge_NH H-Bond Acceptor inhibitor:h->hinge_CO H-Bond Donor cluster_amino Amino Group Functionalization cluster_hydroxyl Hydroxymethyl Group Functionalization cluster_ring Pyridine Ring Functionalization start This compound (Starting Material) acylation N-Acylation / Amidation start->acylation oxidation Oxidation to Aldehyde or Carboxylic Acid start->oxidation ether Etherification (e.g., Williamson) start->ether halogenation Halogenation (e.g., Bromination) start->halogenation end_product Diverse Kinase Inhibitor Library acylation->end_product buchwald Buchwald-Hartwig Amination (post-halogenation) buchwald->end_product oxidation->end_product ether->end_product halogenation->buchwald suzuki Suzuki Cross-Coupling (post-halogenation) halogenation->suzuki suzuki->end_product

Caption: General synthetic workflow for diversifying this compound.

Experimental Protocols

The following protocols provide detailed, validated methodologies for key transformations. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation of the 3-Amino Group

This foundational reaction attaches a side chain to the 3-amino group, often a crucial step for creating interactions within the ATP binding site. This example uses a generic acid chloride.

Materials:

  • This compound (1.0 eq)

  • Aryl or Alkyl Acid Chloride (e.g., Benzoyl Chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA (1.5 eq) to the solution and stir for 5 minutes.

  • Add the acid chloride (1.1 eq) dropwise to the cooled solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

Protocol 2: Two-Step C5-Arylation via Bromination and Suzuki Coupling

This two-step process introduces aromatic or heteroaromatic diversity at the C5 position of the pyridine ring, a common strategy for tuning kinase selectivity.

Step 2a: Regioselective Bromination

Materials:

  • N-acylated this compound derivative (from Protocol 1) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-acylated starting material (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C.

  • Add NBS (1.1 eq) portion-wise over 15 minutes. Expertise Note: The acetyl group serves as a protecting group for the amine and directs the bromination to the C5 position.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC/LC-MS. [13]5. Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography to isolate the C5-bromo intermediate.

Step 2b: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

  • C5-bromo intermediate (from Step 2a) (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like XPhos) (0.05 eq) [1]* Base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add the C5-bromo intermediate (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C, stirring vigorously. [14]6. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final C5-arylated kinase inhibitor. [14]

cluster_cycle Catalytic Cycle start C5-Bromo Intermediate oa Oxidative Addition of Pd(0) to R-Br start->oa boronic Aryl Boronic Acid tm Transmetalation with Boronic Acid boronic->tm catalyst Pd Catalyst + Base catalyst->oa oa->tm re Reductive Elimination of R-Aryl Product tm->re product C5-Arylated Product re->product pd0 Pd(0) Catalyst (Regenerated) re->pd0 pd0->oa Re-enters Cycle

Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.

Data Presentation and Validation

The success of these synthetic protocols is validated by achieving the expected product with reasonable yield and purity. The following table provides representative hypothetical data for the described transformations.

Protocol Product Structure (Example) Description Expected Yield (%) Expected Purity (%) Analytical Confirmation (LC-MS, M+H)
1 N-(4-(hydroxymethyl)pyridin-3-yl)benzamideBenzoyl group attached to the 3-amino position.75 - 90>95229.09
2a N-(5-bromo-4-(hydroxymethyl)pyridin-3-yl)benzamideBromine atom introduced at the C5 position.60 - 80>95307.00 / 309.00 (Br isotopes)
2b N-(4-(hydroxymethyl)-5-phenylpyridin-3-yl)benzamidePhenyl group coupled at the C5 position.50 - 75>95305.13

Concluding Remarks

This compound is a highly valuable and adaptable starting material for the synthesis of kinase inhibitors. The protocols outlined in this guide provide a robust framework for creating diverse chemical libraries targeting the kinome. The strategic functionalization of both the amino and hydroxymethyl groups, combined with powerful cross-coupling methodologies, allows for precise control over the final molecular architecture. By understanding the causal relationships behind experimental choices—from catalyst selection in cross-coupling to the regioselectivity of halogenation—researchers can efficiently navigate the synthetic landscape to develop novel, potent, and selective kinase inhibitors for therapeutic applications.

References

  • Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. (2016). PubMed.
  • One-Pot Synthesis of Substituted Aminopyridinones: Applic
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed.
  • Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. (2010). PubMed.
  • This compound. Chem-Impex.
  • An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. BenchChem.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2018).
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (2003). PubMed.
  • Chemical structure of type II kinase inhibitors.
  • How protein kinase inhibitors bind to the hinge region of the target protein. (2024).
  • How protein kinase inhibitors bind to the hinge region of the target protein. (2024).
  • Hinge Binder Collection For Kinase Inhibitor Design. (2024). BioSolveIT.
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2013).
  • (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents....
  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. (2024).
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2017).
  • Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. (2018). MDPI.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. (2019).

Sources

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for (3-Aminopyridin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4-Disubstituted Pyridines

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. Specifically, the 3,4-diaminopyridine motif and its derivatives are crucial building blocks for a range of biologically active molecules, including inhibitors of kinases and other enzymes central to disease pathways. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative method for constructing C(sp²)–N bonds, offering a powerful alternative to harsher, traditional methods like nucleophilic aromatic substitution (SNAr) or Ullmann couplings.[1][2][3]

This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig amination of (3-Aminopyridin-4-yl)methanol and its derivatives. We will explore the mechanistic nuances, critical parameter selection, and practical execution required to successfully couple these challenging, yet valuable, heteroaromatic substrates. The presence of multiple potential coordination sites—the pyridine nitrogen, the primary amine, and the hydroxymethyl group—presents a unique set of challenges that demand a carefully optimized catalytic system for achieving high yields and selectivity.

Mechanistic Deep Dive: Overcoming the Pyridine Challenge

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance within its catalytic cycle.[2][4] While the general mechanism is well-understood, its application to pyridine-containing substrates requires special consideration due to the electron-deficient nature and potent coordinating ability of the pyridine ring nitrogen, which can often lead to catalyst deactivation.[2][5]

The catalytic cycle proceeds through four key stages:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order of the halide is generally Br > Cl > I for this reaction, as the iodide formed can sometimes inhibit the catalyst.[6][7]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the crucial C–N bond-forming step. The aryl group and the amido ligand couple, eliminating from the palladium center to yield the desired N-aryl product.

  • Catalyst Regeneration: The Pd(0) species is regenerated, ready to begin a new cycle.

A significant challenge with pyridine substrates is the potential for the pyridine nitrogen to bind strongly to the palladium center, sequestering the catalyst in an off-cycle, inactive state.[2] The strategic selection of bulky, electron-rich ligands is paramount to mitigate this issue. These ligands favor the formation of a monoligated palladium species, which is more sterically accessible and electronically primed to undergo the desired reaction steps, thereby accelerating the rate of reductive elimination relative to catalyst decomposition pathways.[2]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition pd0->pd_oxidative pd_amido L-Pd(II)(Ar)(NR'R'') pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_oxidative->pd_amido pd_amido->pd0 product Ar-NR'R'' (Product) pd_amido->product Reductive Elimination base_h [Base-H]+X- pd_amido->base_h reagents Ar-X reagents->pd_oxidative amine HNR'R'' amine->pd_oxidative base Base base->pd_amido

Figure 2: General Experimental Workflow.

Materials:

  • (3-chloropyridin-4-yl)methanol (1.0 eq)

  • Aryl Amine (1.1 - 1.2 eq)

  • RuPhos Pd G3 Precatalyst (2.0 mol%)

  • RuPhos Ligand (1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the RuPhos Pd G3 precatalyst, additional RuPhos ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the (3-chloropyridin-4-yl)methanol and the aryl amine coupling partner.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask under a positive pressure of inert gas and immerse it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Unreactive aryl chloride.1. Ensure rigorous inert atmosphere techniques and use of anhydrous/degassed solvents.2. Switch to a stronger base (e.g., LHMDS if using NaOtBu).3. Increase temperature; switch to the corresponding aryl bromide or iodide if possible. Try a more active catalyst system (e.g., an NHC-based catalyst). [3][8]
Formation of Side Products 1. Hydrodehalogenation (aryl halide is reduced).2. Homocoupling of the aryl halide.1. This often competes with the main reaction. Ensure a slight excess of the amine. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).2. Lower catalyst loading or temperature may help.
Decomposition of Starting Material 1. Base-sensitive functional groups.2. Thermal instability.1. Use a weaker base (K₂CO₃, Cs₂CO₃) or a hindered amide base (LHMDS).<[9]br>2. Attempt the reaction at a lower temperature for a longer duration.

References

  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • The Buchwald–Hartwig Amination After 25 Years.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Benchchem.

Sources

Application Notes and Protocols for the Use of (3-Aminopyridin-4-yl)methanol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] Its presence is associated with a wide range of biological activities, making functionalized pyridines highly sought-after building blocks in the synthesis of novel therapeutic agents.[1][2] (3-Aminopyridin-4-yl)methanol, a bifunctional pyridine derivative, offers a unique combination of reactive sites—a primary amino group and a primary hydroxyl group—making it a versatile scaffold for the construction of diverse molecular libraries through solid-phase synthesis.[3] This application note provides a comprehensive guide to the utilization of this compound in solid-phase synthesis, detailing its immobilization, elaboration, and cleavage, thereby enabling the rapid generation of novel chemical entities for drug discovery and development.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in solid-phase synthesis.

PropertyValueReference
Synonyms 3-Amino-4-hydroxymethylpyridine[3]
CAS Number 152398-05-5[4][5]
Molecular Formula C₆H₈N₂O[4]
Molecular Weight 124.14 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 115-120 °C[3]
Solubility Soluble in polar organic solvents
Storage Store at 0-8 °C[3]

Principle of Application in Solid-Phase Synthesis: A Traceless Linker Strategy

The utility of this compound in solid-phase synthesis lies in its ability to act as a traceless linker or a scaffold for combinatorial library generation. The term "traceless" implies that after cleavage, no residual atoms from the linker remain attached to the final product.[6][7] In this proposed strategy, the hydroxyl group of this compound is first immobilized onto a solid support, such as Merrifield resin. The amino group is then available for further chemical modifications, allowing for the step-wise construction of a target molecule. The final product is cleaved from the resin via a nucleophilic attack on the benzylic carbon of the pyridine ring, which simultaneously releases the desired compound and leaves the pyridine moiety attached to the resin. This approach is analogous to established traceless solid-phase synthesis methodologies for other heterocyclic systems.[1][6]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific target molecules and available laboratory equipment.

Part 1: Immobilization of this compound on Merrifield Resin

This protocol describes the covalent attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin).

Workflow Diagram:

G Resin Merrifield Resin (Chloromethylated Polystyrene) Immobilization Immobilization Resin->Immobilization Reagent This compound Reagent->Immobilization Base Base (e.g., NaH) Base->Immobilization Solvent Solvent (e.g., DMF) Solvent->Immobilization Immobilized_Scaffold Immobilized Scaffold on Resin Immobilization->Immobilized_Scaffold Washing Washing Steps Immobilized_Scaffold->Washing Final_Product Ready for Elaboration Washing->Final_Product

Caption: Immobilization of this compound.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or wrist-action shaker

Procedure:

  • Resin Swelling: Place Merrifield resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Solvent Exchange: Drain the DCM and wash the resin with anhydrous DMF (3 x 10 mL).

  • Alkoxide Formation: In a separate flask, dissolve this compound (372 mg, 3.0 mmol, 3 equivalents) in anhydrous DMF (5 mL). Carefully add NaH (120 mg of 60% dispersion, 3.0 mmol, 3 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes.

  • Immobilization Reaction: Add the solution of the deprotonated this compound to the swollen resin. Seal the vessel and shake the mixture at 50 °C for 16-24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Expected Loading Capacity: 0.5 - 0.8 mmol/g (Determined by elemental analysis or picric acid titration of the free amino group).

Part 2: Elaboration of the Immobilized Scaffold - A Representative Example

This protocol demonstrates the acylation of the free amino group on the immobilized scaffold, a common first step in building a chemical library.

Workflow Diagram:

G Immobilized_Scaffold Immobilized Scaffold on Resin Acylation Acylation Immobilized_Scaffold->Acylation Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Acylation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Acylation Base Base (e.g., DIPEA) Base->Acylation Solvent Solvent (e.g., DMF) Solvent->Acylation Elaborated_Scaffold Elaborated Scaffold on Resin Acylation->Elaborated_Scaffold Washing Washing Steps Elaborated_Scaffold->Washing Final_Product Ready for Cleavage or Further Elaboration Washing->Final_Product

Caption: Elaboration of the immobilized scaffold.

Materials:

  • Immobilized this compound resin from Part 1

  • Carboxylic acid of choice (e.g., benzoic acid)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the immobilized resin (~0.5 mmol) in anhydrous DMF (5 mL) for 30 minutes.

  • Pre-activation: In a separate vial, dissolve the carboxylic acid (1.5 mmol, 3 equivalents), HATU (1.4 mmol, 2.8 equivalents), and DIPEA (3.0 mmol, 6 equivalents) in anhydrous DMF (3 mL). Allow the mixture to stand for 5 minutes.

  • Coupling Reaction: Add the pre-activated solution to the swollen resin. Shake the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using a qualitative test for primary amines (e.g., Kaiser test). If the test is positive, extend the reaction time or repeat the coupling step.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Expected Yield: >95% (based on qualitative tests and subsequent cleavage).

Part 3: Cleavage of the Final Product from the Solid Support

This protocol describes the release of the synthesized molecule from the resin using a nucleophilic cleavage strategy.

Workflow Diagram:

G Elaborated_Scaffold Elaborated Scaffold on Resin Cleavage Cleavage Elaborated_Scaffold->Cleavage Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Cleavage Solvent Solvent (e.g., DMF or NMP) Solvent->Cleavage Cleaved_Product Cleaved Product in Solution Cleavage->Cleaved_Product Resin_Byproduct Resin Byproduct Cleavage->Resin_Byproduct Purification Purification (e.g., HPLC) Cleaved_Product->Purification Final_Product Pure Final Product Purification->Final_Product

Caption: Cleavage of the final product.

Materials:

  • Elaborated resin from Part 2

  • Nucleophile (e.g., benzylamine, morpholine, or a thiol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF

  • Trifluoroacetic acid (TFA) for analysis

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

  • Resin Swelling: Swell the elaborated resin (~0.1 mmol) in anhydrous NMP (2 mL) for 30 minutes.

  • Cleavage Reaction: Add the nucleophile (1.0 mmol, 10 equivalents) to the resin suspension. Heat the mixture at 80-100 °C for 12-24 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with NMP (2 x 1 mL) and combine the filtrates.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by preparative HPLC. Analyze the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry and NMR.

Expected Purity and Yield:

ParameterExpected Value
Crude Purity (by HPLC) 50-80%
Final Purity (after HPLC) >95%
Overall Yield (from immobilized scaffold) 30-60%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading Capacity Incomplete reaction during immobilization. Steric hindrance.Increase reaction time, temperature, or equivalents of reagents. Use a more polar solvent.
Incomplete Coupling Reactions Steric hindrance of the carboxylic acid or the resin-bound amine. Inefficient activation.Double couple (repeat the coupling step). Use a more potent coupling reagent (e.g., COMU).
Low Cleavage Yield Inefficient nucleophilic attack. Steric hindrance around the cleavage site.Increase reaction temperature or time. Use a stronger or less sterically hindered nucleophile.
Side Reactions during Cleavage Degradation of the product under harsh conditions.Screen different nucleophiles and reaction temperatures.

Conclusion

This compound is a valuable and versatile building block for solid-phase synthesis, particularly for the generation of diverse libraries of pyridine-containing compounds. The protocols outlined in this application note provide a robust framework for its immobilization, elaboration, and cleavage. By leveraging the principles of traceless linker chemistry, researchers can efficiently synthesize novel molecules with high purity, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Hua, S., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Hua, S., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives.
  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical Reviews, 100(6), 2091-2158. [Link]
  • Ozerov, O. V., et al. (2004). Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. Journal of the American Chemical Society, 126(7), 2105-2113. [Link]
  • Deng, H., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters.
  • Pharmaffiliates. (3-Amino-pyridin-4-yl)-methanol. [Link]
  • Khan, I., & I. A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Amino Group in (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (3-Aminopyridin-4-yl)methanol in Medicinal Chemistry

This compound is a bifunctional building block of significant interest in pharmaceutical and materials science research.[1] Its structure, featuring a nucleophilic primary amino group and a primary alcohol on a pyridine scaffold, offers multiple avenues for synthetic diversification. The functionalization of the amino group is a particularly critical step in the synthesis of a wide array of bioactive molecules, including those targeting neurological disorders.[1] This guide provides a comprehensive overview of established and contemporary methods for the selective functionalization of the 3-amino group, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and chemical development.

The strategic placement of the amino and hydroxymethyl groups on the pyridine ring presents unique challenges and opportunities in synthesis. The electron-donating nature of the amino group at the 3-position influences the reactivity of the pyridine ring, while the presence of the adjacent hydroxymethyl group necessitates careful consideration of chemoselectivity to avoid undesired side reactions. This document will address these nuances, providing protocols that have been designed to achieve high selectivity and yield.

Core Functionalization Strategies: A Practical Overview

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The most common and synthetically useful functionalizations include:

  • Acylation: Formation of amides, which are prevalent in a vast number of pharmaceutical compounds.

  • Sulfonylation: Generation of sulfonamides, a key pharmacophore in various drug classes.

  • Alkylation: Introduction of alkyl or arylalkyl substituents to modulate lipophilicity and target engagement.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds with aryl and heteroaryl halides.

  • Reductive Amination: A mild and efficient method for the synthesis of secondary and tertiary amines from carbonyl compounds.

This guide will provide detailed, step-by-step protocols for each of these key transformations.

Detailed Application Notes and Protocols

N-Acylation: Synthesis of Amide Derivatives

The acylation of the amino group in this compound is a fundamental transformation that yields stable amide products. The choice of acylating agent and reaction conditions is crucial for achieving high chemoselectivity, preserving the integrity of the hydroxymethyl group.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The use of a non-nucleophilic base is often employed to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

Experimental Protocol: Synthesis of N-(4-(hydroxymethyl)pyridin-3-yl)acetamide

This protocol describes a general procedure for the acetylation of this compound using acetyl chloride.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound124.141.01.0
Acetyl Chloride78.501.11.1
Triethylamine (TEA)101.191.51.5
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 mmol).

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to afford the desired N-(4-(hydroxymethyl)pyridin-3-yl)acetamide.

Expected Yield: 85-95%

Characterization Data (Exemplary):

  • ¹H NMR (CDCl₃): δ 8.25 (s, 1H), 8.10 (d, J=4.5 Hz, 1H), 7.40 (d, J=4.5 Hz, 1H), 4.70 (s, 2H), 2.20 (s, 3H). [Note: Actual shifts may vary; this is a representative spectrum.]

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₀N₂O₂ [M+H]⁺: 167.08; found: 167.08.

acylation_workflow start Start: this compound in anhydrous DCM reagents Add Triethylamine (TEA) and Acetyl Chloride at 0 °C start->reagents Step 1 reaction Stir at Room Temperature (2-4 hours) reagents->reaction Step 2 workup Quench with NaHCO₃ (aq) and perform liquid-liquid extraction reaction->workup Step 3 purification Column Chromatography (Silica Gel) workup->purification Step 4 product Product: N-(4-(hydroxymethyl)pyridin-3-yl)acetamide purification->product Step 5

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Preparation of Sulfonamide Analogs

The synthesis of sulfonamides from this compound provides access to a class of compounds with a rich history in medicinal chemistry. Similar to acylation, chemoselectivity is a key consideration.

Mechanistic Insight: The reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl generated. Pyridine is often used as both the base and a catalyst.

Experimental Protocol: Synthesis of N-(4-(hydroxymethyl)pyridin-3-yl)-4-methylbenzenesulfonamide

This protocol details the reaction with p-toluenesulfonyl chloride (TsCl).

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound124.141.01.0
p-Toluenesulfonyl chloride (TsCl)190.651.11.1
Pyridine, anhydrous-5 mL-
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of anhydrous dichloromethane (10 mL) and anhydrous pyridine (5 mL) at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Yield: 70-85%

Characterization Data (Exemplary):

  • ¹H NMR (DMSO-d₆): δ 9.50 (s, 1H), 8.30 (s, 1H), 8.15 (d, J=5.0 Hz, 1H), 7.70 (d, J=8.0 Hz, 2H), 7.40 (d, J=8.0 Hz, 2H), 7.25 (d, J=5.0 Hz, 1H), 5.30 (t, J=5.5 Hz, 1H), 4.50 (d, J=5.5 Hz, 2H), 2.35 (s, 3H). [Note: Actual shifts may vary.]

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₄N₂O₃S [M+H]⁺: 279.08; found: 279.08.

sulfonylation_workflow start Start: this compound in DCM/Pyridine reagents Add p-Toluenesulfonyl chloride (TsCl) at 0 °C start->reagents Step 1 reaction Stir at Room Temperature (12-16 hours) reagents->reaction Step 2 workup Acid-Base Workup (HCl, NaHCO₃) reaction->workup Step 3 purification Recrystallization or Column Chromatography workup->purification Step 4 product Product: N-Tosyl Derivative purification->product Step 5

Caption: Workflow for the N-sulfonylation of this compound.

Reductive Amination: Synthesis of N-Alkyl/Arylalkyl Derivatives

Reductive amination is a highly efficient one-pot procedure for the N-alkylation of amines.[2] This method is particularly advantageous as it often avoids the issue of over-alkylation that can be problematic with direct alkylation using alkyl halides.

Mechanistic Insight: The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of the amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the corresponding secondary or tertiary amine.

Experimental Protocol: Synthesis of N-benzyl-(3-aminopyridin-4-yl)methanol

This protocol details the reaction of this compound with benzaldehyde.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound124.141.01.0
Benzaldehyde106.121.11.1
Sodium Borohydride (NaBH₄)37.831.51.5
Methanol-15 mL-

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (10 mL), add benzaldehyde (1.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 mmol) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography on silica gel.

Expected Yield: 75-90%

Characterization Data (Exemplary):

  • ¹H NMR (CDCl₃): δ 8.15 (s, 1H), 7.95 (d, J=5.0 Hz, 1H), 7.30-7.45 (m, 5H), 7.15 (d, J=5.0 Hz, 1H), 4.65 (s, 2H), 4.40 (s, 2H), 4.20 (br s, 1H). [Note: Actual shifts may vary.]

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₄N₂O [M+H]⁺: 215.12; found: 215.12.

reductive_amination_workflow start Start: this compound and Benzaldehyde in Methanol imine_formation Stir at RT for 1 hour (Imine Formation) start->imine_formation Step 1 reduction Add NaBH₄ at 0 °C and stir for 3-5 hours imine_formation->reduction Step 2 workup Quench with Water and perform liquid-liquid extraction reduction->workup Step 3 purification Column Chromatography (Silica Gel) workup->purification Step 4 product Product: N-Benzyl Derivative purification->product Step 5

Caption: Workflow for the reductive amination of this compound.

Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines.[3][4][5] This reaction is catalyzed by palladium complexes with specialized phosphine ligands.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4]

Experimental Protocol: Synthesis of N-(4-bromophenyl)-(4-(hydroxymethyl)pyridin-3-yl)amine

This protocol provides a general procedure for the Buchwald-Hartwig coupling of this compound with an aryl bromide.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound124.141.01.0
1-Bromo-4-iodobenzene282.911.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-10 mL-

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol) and 1-bromo-4-iodobenzene (1.2 mmol) to the tube.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Expected Yield: 60-80%

Characterization Data (Exemplary):

  • ¹H NMR (CDCl₃): δ 8.30 (s, 1H), 8.10 (d, J=5.0 Hz, 1H), 7.50 (d, J=8.5 Hz, 2H), 7.20 (d, J=5.0 Hz, 1H), 7.00 (d, J=8.5 Hz, 2H), 6.50 (s, 1H), 4.75 (s, 2H). [Note: Actual shifts may vary.]

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₁BrN₂O [M+H]⁺: 279.01; found: 279.01.

buchwald_hartwig_workflow start Start: Assemble reagents (Pd₂(dba)₃, Xantphos, NaOtBu, This compound, Aryl Halide) in Toluene reaction Heat at 100-110 °C (12-24 hours) under Argon start->reaction Step 1 workup Cool, dilute with Ethyl Acetate, and filter through Celite reaction->workup Step 2 purification Column Chromatography (Silica Gel) workup->purification Step 3 product Product: N-Aryl Derivative purification->product Step 4

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Chemoselectivity and Protecting Group Strategies

Due to the presence of both a primary amine and a primary alcohol, chemoselective functionalization is paramount. In many cases, the inherent higher nucleophilicity of the amino group allows for its selective reaction over the hydroxyl group under carefully controlled conditions, as demonstrated in the provided protocols.

However, for certain transformations or with highly reactive reagents, protection of the hydroxyl group may be necessary. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers.[6] The choice of protecting group should be orthogonal to the planned functionalization of the amino group and the subsequent deprotection conditions.[7][8]

A general workflow involving a protecting group strategy would be:

  • Protection: Selectively protect the hydroxyl group of this compound.

  • Functionalization: Perform the desired reaction on the free amino group.

  • Deprotection: Remove the protecting group from the hydroxyl moiety to yield the final product.

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel chromatography is the most common method for purifying the functionalized products. The choice of eluent system will depend on the polarity of the product.

  • Recrystallization: For crystalline solid products, recrystallization from an appropriate solvent system can be an effective purification technique.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the successful functionalization of the amino group. Key diagnostic signals to monitor include the disappearance of the N-H protons of the starting material and the appearance of new signals corresponding to the introduced functional group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the appearance of a strong carbonyl stretch for amide products or the S=O stretches for sulfonamides.

Conclusion

The functionalization of the amino group in this compound is a critical step in the synthesis of a diverse range of valuable molecules. By carefully selecting the appropriate synthetic methodology and reaction conditions, researchers can achieve high yields and chemoselectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel compounds based on this versatile pyridine scaffold.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • PubChem. (n.d.). This compound.
  • Macmillan, D. W. C., et al. (2015). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • National Institutes of Health. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512).
  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • Google Patents. (n.d.). WO2021013997A1 - Process for the synthesis of n-alkyl-4-pyridinamines.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.

Sources

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(3-Aminopyridin-4-yl)methanol is a versatile building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of innovative therapeutic agents, particularly for neurological disorders.[1] Its bifunctional nature, possessing both a primary hydroxyl and a primary amino group, presents a unique challenge and opportunity for selective chemical modification. This guide provides a detailed exploration of strategies for the selective derivatization of the primary hydroxyl group, a critical step for modulating the molecule's physicochemical properties, metabolic stability, and target engagement. We will delve into the causality behind experimental choices, offering robust, step-by-step protocols for esterification, etherification, and silylation, complete with reaction monitoring and purification procedures.

Introduction: The Strategic Importance of Derivatizing this compound

The chemical scaffold of this compound, featuring a pyridine ring, a primary amino group, and a primary alcohol, offers multiple avenues for structural modification.[2] Derivatization of the hydroxyl group is often a key step in a synthetic route, enabling the introduction of new functionalities that can significantly alter the molecule's properties.[1] For instance, converting the hydroxyl group to an ester or an ether can impact lipophilicity, membrane permeability, and metabolic stability, all critical parameters in drug development.[3]

The primary challenge in derivatizing this compound lies in achieving chemoselectivity. The nucleophilic character of the primary amino group makes it susceptible to reaction with many electrophilic reagents intended for the hydroxyl group. Therefore, the choice of reagents and reaction conditions is paramount to ensure that derivatization occurs selectively at the desired hydroxyl position. This guide will focus on methodologies that favor O-functionalization over N-functionalization.

Foundational Principle: Chemoselectivity

The selective derivatization of the hydroxyl group in the presence of an amino group hinges on the differential nucleophilicity of the oxygen and nitrogen atoms. While the amino group is generally more nucleophilic than the hydroxyl group, this can be modulated by several factors:

  • Steric Hindrance: Reagents with significant steric bulk may react preferentially with the less hindered primary hydroxyl group.

  • Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the functional groups.

  • Catalysis: Specific catalysts can be employed to activate the hydroxyl group selectively.

  • Protecting Group Strategy: In cases where selectivity is difficult to achieve directly, the amino group can be temporarily protected, allowing for unambiguous reaction at the hydroxyl group, followed by deprotection.[4][5]

The protocols outlined below are designed to leverage these principles to achieve selective hydroxyl group derivatization.

Derivatization Protocols

Esterification: Introducing Ester Functionality

Esterification is a fundamental transformation that converts the hydroxyl group into an ester.[6] This modification can be used to introduce a wide variety of acyl groups, thereby fine-tuning the molecule's properties. The Fischer-Speier esterification, which involves reacting an alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method.[7][8]

Rationale for Protocol Selection:

For this compound, standard Fischer esterification conditions (e.g., strong acid catalysis) could lead to protonation of the pyridine nitrogen and the amino group, potentially complicating the reaction. A milder approach, such as using an activating agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a catalytic amount of 4-dimethylaminopyridine (DMAP), is often more effective and selective.[9] This method avoids harsh acidic conditions and promotes the reaction at lower temperatures.

Experimental Protocol: DCC/DMAP-Mediated Esterification

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A This compound P1 Dissolve in Anhydrous DCM A->P1 B Carboxylic Acid (R-COOH) B->P1 C DCC C->P1 D DMAP (catalyst) D->P1 P2 Stir at 0°C to RT P1->P2 P3 Monitor by TLC P2->P3 W1 Filter DCU P3->W1 W2 Aqueous Work-up W1->W2 W3 Column Chromatography W2->W3 Z O-Acyl-(3-Aminopyridin-4-yl)methanol W3->Z

Figure 1. Workflow for DCC/DMAP-Mediated Esterification.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

ParameterValue/Observation
Typical Yield 60-85%
Reaction Time 12-24 hours
Pros Mild conditions, good for acid-sensitive substrates.
Cons Formation of DCU byproduct can complicate purification.
Table 1. Summary of DCC/DMAP-Mediated Esterification.
Etherification: Forming Ether Linkages

The Williamson ether synthesis is a robust method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide.[10] This method is highly versatile for creating a wide range of ether derivatives.

Rationale for Protocol Selection:

To selectively derivatize the hydroxyl group of this compound via Williamson ether synthesis, the hydroxyl group must first be deprotonated to form the corresponding alkoxide. A strong base like sodium hydride (NaH) is effective for this purpose. The resulting alkoxide is a potent nucleophile that will readily react with an alkyl halide. The amino group is less acidic and will not be deprotonated under these conditions, ensuring chemoselectivity.

Experimental Protocol: Williamson Ether Synthesis

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A This compound P1 Dissolve in Anhydrous THF A->P1 B Sodium Hydride (NaH) P2 Add NaH at 0°C B->P2 C Alkyl Halide (R-X) P1->P2 P3 Add Alkyl Halide P2->P3 P4 Stir at RT or Gentle Heat P3->P4 P5 Monitor by TLC P4->P5 W1 Quench with Water P5->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Column Chromatography W2->W3 Z O-Alkyl-(3-Aminopyridin-4-yl)methanol W3->Z

Figure 2. Workflow for Williamson Ether Synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating may be required for less reactive alkyl halides.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterValue/Observation
Typical Yield 50-75%
Reaction Time 12-24 hours
Pros Versatile for a wide range of alkyl groups.
Cons Requires careful handling of NaH, a pyrophoric reagent.
Table 2. Summary of Williamson Ether Synthesis.
Silylation: Formation of Silyl Ethers

Silyl ethers are excellent protecting groups for hydroxyl functions due to their ease of formation and cleavage under specific conditions.[2] They are also used to increase volatility for gas chromatography analysis.[11] Common silylating agents include trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl).

Rationale for Protocol Selection:

The silylation of the hydroxyl group of this compound can be achieved with high selectivity using a silyl chloride in the presence of a non-nucleophilic base like imidazole or triethylamine. The base neutralizes the HCl generated during the reaction. The steric bulk of the silylating agent can be tuned to control reactivity. For selective O-silylation, the less hindered hydroxyl group is favored over the amino group.

Experimental Protocol: Silylation with TBDMSCl

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A This compound P1 Dissolve in Anhydrous DMF A->P1 B TBDMSCl B->P1 C Imidazole C->P1 P2 Stir at RT P1->P2 P3 Monitor by TLC P2->P3 W1 Aqueous Work-up P3->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Column Chromatography W2->W3 Z O-TBDMS-(3-Aminopyridin-4-yl)methanol W3->Z

Figure 3. Workflow for Silylation with TBDMSCl.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterValue/Observation
Typical Yield 80-95%
Reaction Time 4-12 hours
Pros High yield, mild conditions, stable protecting group.
Cons TBDMS ethers are stable and may require specific conditions for deprotection.
Table 3. Summary of Silylation with TBDMSCl.

Reaction Monitoring and Purification

Reaction Monitoring:

Progress of all derivatization reactions should be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., 5-10% methanol in dichloromethane or 50% ethyl acetate in hexanes) should be chosen to achieve good separation between the starting material, the product, and any major byproducts. Visualization can be achieved using UV light (254 nm) and/or staining with potassium permanganate or ninhydrin (for the amino group).

Purification of Pyridine Derivatives:

Purification of the derivatized products is typically achieved by silica gel column chromatography. The polarity of the eluent should be carefully optimized to ensure good separation. For pyridine-containing compounds, peak tailing can sometimes be an issue due to the interaction of the basic nitrogen with acidic silanol groups on the silica. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

Conclusion

The selective derivatization of the hydroxyl group of this compound is a crucial capability for medicinal chemists and drug development professionals. By carefully selecting reagents and reaction conditions, the hydroxyl group can be efficiently converted into esters, ethers, and silyl ethers, while preserving the integrity of the amino group. The protocols provided in this guide offer robust and reproducible methods for achieving these transformations, paving the way for the synthesis of novel and diverse libraries of compounds for biological evaluation.

References

  • Chem-Impex. This compound. [Link]
  • Wikipedia. Silyl enol ether. [Link]
  • ScienceDirect. Synthesis of poly(silyl ether)
  • Organic Synthesis. Protecting Groups. [Link]
  • Studylib. Protecting Groups: Hydroxyl & Amino - Organic Chemistry. [Link]
  • PubChem. This compound. [Link]
  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]
  • SlideShare. PROTECTING GROUPs.pptx. [Link]
  • Organic Letters.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • SciSpace. Amino Acid-Protecting Groups. [Link]
  • Google Patents.
  • Pharmaffiliates. (3-Amino-pyridin-4-yl)-methanol. [Link]
  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
  • ResearchGate. Strategies for the synthesis of silyl ethers. [Link]
  • Semantic Scholar.
  • Chemistry LibreTexts.
  • NIH. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
  • NIH. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)

Sources

Application Notes and Protocols for (3-Aminopyridin-4-yl)methanol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Building Block for Advanced Materials

(3-Aminopyridin-4-yl)methanol is a heterocyclic organic compound featuring a pyridine ring scaffold substituted with both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group. This unique combination of functional groups makes it a highly versatile building block in the synthesis of advanced materials. The pyridine nitrogen and the amino group offer nucleophilic sites and potential for coordination with metal ions, while the hydroxyl group provides a reactive site for esterification, etherification, and other condensation reactions. These characteristics open up a wide array of applications in polymer chemistry and the design of functional crystalline materials.[1] This document provides a detailed guide to the application of this compound in material science, with a focus on high-performance polymers and coordination polymers, including Metal-Organic Frameworks (MOFs).

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.

PropertyValueSource
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 115-120 °C[1]
CAS Number 152398-05-5[2]

Core Applications in Material Science

The unique trifunctional nature of this compound—a pyridine ring, a primary amine, and a primary alcohol—positions it as a valuable monomer and ligand in the synthesis of novel functional materials. Its applications are primarily centered in two key areas:

  • High-Performance Aromatic Polymers: The aromaticity of the pyridine ring contributes to thermal stability, while the amino and hydroxyl groups serve as reactive handles for polymerization.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and amino group can act as coordination sites for metal ions, leading to the formation of extended crystalline structures with potential applications in gas storage, catalysis, and sensing.

Part 1: High-Performance Aromatic Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride. By leveraging the amino functionality of this compound, novel polyimides with tailored properties can be synthesized. The pendant hydroxymethyl group can serve to enhance solubility or act as a site for post-synthetic modification.

Conceptual Workflow for Polyimide Synthesis

The following diagram illustrates the general two-step process for synthesizing a polyimide using a diamine derived from this compound.

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Diamine This compound -derived diamine PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA PAA_in Poly(amic acid) Solution Heat Thermal Cyclodehydration (Heat Treatment) PAA_in->Heat Chemical Chemical Imidization (e.g., Acetic Anhydride/Pyridine) PAA_in->Chemical Polyimide Final Polyimide Film/Powder Heat->Polyimide Chemical->Polyimide

Caption: General workflow for the synthesis of polyimides.

Experimental Protocol: Synthesis of a Novel Polyimide

This protocol describes the synthesis of a polyimide from a diamine synthesized from this compound and pyromellitic dianhydride (PMDA).

Materials:

  • This compound-derived diamine (requires prior synthesis)

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound-derived diamine (1.0 mmol) in anhydrous NMP (10 mL).

    • Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA (1.0 mmol) to the solution at room temperature with vigorous stirring.

    • Continue stirring under a nitrogen atmosphere for 24 hours at room temperature. The viscosity of the solution will increase as the poly(amic acid) forms.

  • Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean glass plate.

    • Place the glass plate in a vacuum oven and heat according to the following program:

      • 100 °C for 1 hour

      • 200 °C for 1 hour

      • 300 °C for 1 hour

    • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

  • Chemical Imidization (Alternative):

    • To the poly(amic acid) solution, add acetic anhydride (4.0 mmol) and pyridine (2.0 mmol).

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Filter the precipitate, wash with methanol, and dry in a vacuum oven at 80 °C for 24 hours.

Characterization:

The resulting polyimide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the imide ring, thermogravimetric analysis (TGA) to assess thermal stability, and tensile testing to evaluate mechanical properties.

Part 2: Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the amino group of this compound are excellent coordinating sites for a variety of metal ions. This allows for the construction of coordination polymers, including porous MOFs. The hydroxymethyl group can participate in hydrogen bonding to stabilize the framework or serve as a site for post-synthetic modification. The choice of metal ion and reaction conditions can be used to tune the dimensionality and properties of the resulting material.

Conceptual Framework for MOF Synthesis

The following diagram illustrates the self-assembly process of a MOF from this compound and a metal salt.

G Ligand This compound (Organic Linker) Reaction Solvothermal Reaction Ligand->Reaction Metal Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) Metal->Reaction Solvent Solvent System (e.g., DMF, EtOH) Solvent->Reaction MOF Self-Assembled MOF Crystal Reaction->MOF

Caption: Self-assembly of a MOF from its constituent components.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve this compound (0.1 mmol, 12.4 mg) in 5 mL of DMF.

    • In a separate vial, dissolve zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) in 5 mL of ethanol.

    • Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • Cool the oven to room temperature at a rate of 5 °C/min.

  • Product Isolation and Activation:

    • After cooling, crystals should be visible at the bottom of the vial.

    • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Immerse the crystals in fresh methanol for 24 hours, replacing the methanol every 8 hours, to exchange the DMF solvent within the pores.

    • Collect the crystals by filtration and dry under vacuum at 60 °C for 12 hours.

Characterization:

The resulting MOF can be characterized by single-crystal X-ray diffraction (SCXRD) to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its porosity and surface area.

Conclusion

This compound is a promising and versatile building block for the development of advanced functional materials. Its unique combination of a pyridine ring, an amino group, and a hydroxymethyl group allows for the synthesis of high-performance polyimides with enhanced properties and the construction of novel coordination polymers and MOFs with tunable structures and functionalities. The protocols provided herein serve as a starting point for researchers to explore the full potential of this exciting molecule in material science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kou, H.-Z., et al. (2018). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm, 20(39), 6031-6040.
  • Segľa, P., et al. (2017). Structural diversity of coordination polymers with bridging 3-pyridylmethanol ligand: New type of coordination polymer with different stereochemistry of copper(II) atom. Inorganica Chimica Acta, 466, 526-535.
  • Ahmad, M., et al. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. Preprints.org.
  • Wang, Y., et al. (2014). Synthesis and characterization of novel polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine. High Performance Polymers, 26(4), 455-462.
  • Gomez, J. M., et al. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Molecules, 28(4), 1748.

Sources

Application Note & Protocol: Selective N-alkylation of (3-Aminopyridin-4-yl)methanol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental procedure for the selective N-alkylation of (3-Aminopyridin-4-yl)methanol, a critical building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders[1]. The protocol detailed herein focuses on reductive amination, a highly efficient and selective method for achieving mono-N-alkylation while preserving the integrity of the primary alcohol functionality. We will delve into the mechanistic rationale, step-by-step laboratory procedures, purification techniques, and troubleshooting strategies to ensure reproducible and high-yield synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Introduction: The Significance of N-Alkylated Aminopyridines

N-alkylated aminopyridines are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active molecules[2][3]. The substitution pattern on the pyridine ring and the nature of the N-alkyl group can significantly modulate the pharmacological properties of the resulting compounds, including their potency, selectivity, and pharmacokinetic profile. This compound, in particular, offers two reactive sites: a primary aromatic amine and a primary alcohol[1][4]. Selective alkylation of the amino group is often a key step in the synthesis of more complex drug candidates.

While classical N-alkylation using alkyl halides can be effective, it often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential O-alkylation of the alcohol moiety[5]. Reductive amination, conversely, offers a milder and more controlled approach to selectively form secondary amines from primary amines and carbonyl compounds[5][6]. This method proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild hydride reagent, such as sodium triacetoxyborohydride (STAB) or sodium borohydride[7][8]. The chemoselectivity of this reaction for the amino group over the alcohol makes it an ideal choice for the N-alkylation of this compound.

Reaction Mechanism: Reductive Amination

The reductive amination process involves two key steps:

  • Imine/Iminium Ion Formation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of a Schiff base (imine). In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the imine or iminium ion, resulting in the desired N-alkylated secondary amine[8]. NaBH(OAc)₃ is particularly well-suited for this reaction as it is less reactive towards aldehydes and ketones compared to the iminium ion, minimizing the reduction of the starting carbonyl compound[5][6].

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Start This compound + Aldehyde/Ketone (R-CHO) Imine Imine Intermediate Start->Imine Nucleophilic attack & Dehydration Product N-Alkylated Product Imine->Product Hydride Transfer Reducer NaBH(OAc)3 Reducer->Imine

Caption: Reductive Amination Workflow.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde. The specific aldehyde, solvent, and reaction time may need to be optimized for different substrates.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%CommercialStore at 0-8 °C[1]
Aldehyde (e.g., Benzaldehyde)>99%CommercialFreshly distilled if necessary
Sodium Triacetoxyborohydride (STAB)>95%CommercialMoisture sensitive; handle under inert gas
Dichloromethane (DCM)AnhydrousCommercialOr other suitable aprotic solvents like DCE, THF[8]
Saturated Sodium Bicarbonate SolutionN/ALab PreparedFor workup
Anhydrous Sodium SulfateN/ACommercialFor drying
Ethyl AcetateHPLC GradeCommercialFor chromatography
HexanesHPLC GradeCommercialFor chromatography
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Add the desired aldehyde (1.1 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction:

    • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the stirring reaction mixture. Caution: The addition may cause some gas evolution.

    • Continue to stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. Visualize the spots using a UV lamp (254 nm) and/or an appropriate stain (e.g., potassium permanganate).

    • The reaction is typically complete within 2-16 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Stir the biphasic mixture vigorously for 15-30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound derivative[9]. Cation-exchange chromatography can also be an effective purification method for aminopyridine derivatives[10].

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the N-alkylated product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Alternative Protocol: Direct N-Alkylation

For certain substrates or when reductive amination is not suitable, direct N-alkylation with an alkyl halide can be considered. However, this method may require more optimization to control selectivity.

Direct_Alkylation Start This compound Product N-Alkylated Product + Potential Byproducts Start->Product Reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) Reagents->Product

Caption: Direct N-Alkylation Workflow.

A general procedure involves stirring this compound with an alkyl halide (1.0-1.2 eq.) and a base such as potassium carbonate (2.0-3.0 eq.) in a polar aprotic solvent like DMF or acetonitrile at room temperature or elevated temperatures[11]. The reaction progress should be carefully monitored to minimize the formation of the dialkylated byproduct.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Incomplete imine formation; Inactive reducing agentIncrease the reaction time for imine formation. Use freshly opened or properly stored STAB.
Formation of Byproducts Over-alkylation (in direct alkylation); Reduction of starting aldehydeUse a 1:1 stoichiometry of amine to aldehyde in reductive amination. Use a milder reducing agent like STAB.
Difficult Purification Similar polarity of product and starting materialOptimize the eluent system for column chromatography. Consider derivatization or an alternative purification technique.

Conclusion

This application note provides a reliable and detailed protocol for the selective N-alkylation of this compound using reductive amination. This method offers excellent chemoselectivity and generally provides good to excellent yields, making it a valuable tool for the synthesis of complex pharmaceutical intermediates. The provided troubleshooting guide should assist in overcoming common experimental challenges. For successful synthesis, adherence to anhydrous conditions and careful monitoring of the reaction are paramount.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.ChemRxiv, Cambridge Open Engage, 2023. [Link]
  • A Facile N-Monoalkylation of Aminopyridines.
  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.National Institutes of Health (NIH). [Link]
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.National Institutes of Health (NIH). [Link]
  • Process for the N-alkylation of aminopyridines.
  • Easy P2P reductive amination with NaBH(OAc)3.Hive Novel Discourse. [Link]
  • Reductive Amination - Common Conditions.Organic Chemistry Portal. [Link]
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.Organic Chemistry Portal. [Link]
  • Reductive Amination, and How It Works.Master Organic Chemistry, 2017. [Link]
  • N-Alkylation of Some Imidazopyridines.FABAD Journal of Pharmaceutical Sciences. [Link]
  • N-Amino Pyridinium Salts in Organic Synthesis.PubMed Central (PMC). [Link]
  • This compound | C6H8N2O | CID 14950620.PubChem. [Link]

Sources

Application Note: A Scalable, Two-Stage Synthesis of (3-Aminopyridin-4-yl)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminopyridin-4-yl)methanol is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Its unique structure allows for versatile modifications, making it a compound of high interest for drug discovery.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The described methodology is designed for large-scale production, emphasizing safety, efficiency, and high purity of the final product. We present a two-stage approach commencing from methyl 3-nitropyridine-4-carboxylate, involving a selective catalytic hydrogenation followed by a controlled chemical reduction. The rationale behind each procedural step, critical process parameters, and rigorous safety protocols are thoroughly discussed to ensure reliable and safe implementation by researchers and drug development professionals.

Introduction: Strategic Importance and Synthesis Overview

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials.[2][3][4][5] Specifically, substituted aminopyridines are crucial pharmacophores. This compound, also known as 3-Amino-4-hydroxymethylpyridine, provides a synthetically accessible platform for developing novel therapeutics.[1] The primary challenge in its production lies in developing a process that is not only high-yielding but also amenable to scale-up, avoiding hazardous reagents and complex purification strategies often associated with laboratory-scale syntheses.[5][6]

This guide details a robust two-step synthetic pathway:

  • Selective Nitro Group Reduction: Catalytic hydrogenation of methyl 3-nitropyridine-4-carboxylate to selectively reduce the nitro moiety, yielding methyl 3-aminopyridine-4-carboxylate. This method is preferred for its high selectivity and clean reaction profile, which minimizes downstream purification challenges.[7][8]

  • Ester Reduction: Subsequent reduction of the methyl ester to the primary alcohol using sodium borohydride (NaBH₄), a milder and safer reducing agent for large-scale operations compared to metal hydrides like lithium aluminum hydride (LAH).[9]

This pathway is designed to be linear, efficient, and scalable, with a strong emphasis on process safety and control.

Synthetic Workflow and Mechanism

The overall synthetic transformation is illustrated below. The process begins with the commercially available methyl 3-nitropyridine-4-carboxylate. The first step leverages a heterogeneous catalyst (Palladium on Carbon) and hydrogen gas to chemoselectively reduce the aromatic nitro group. The second step employs a hydride reducing agent to convert the ester functional group into the desired primary alcohol.

G A Methyl 3-nitropyridine-4-carboxylate B Methyl 3-aminopyridine-4-carboxylate A->B C Methyl 3-aminopyridine-4-carboxylate D This compound (Final Product) C->D 1. Sodium Borohydride (NaBH₄) Ethanol, 25-30°C 2. Aqueous Workup

Caption: Overall two-stage synthetic workflow.

Detailed Protocols and Methodologies

Safety Preamble: All operations must be conducted in a well-ventilated fume hood or an appropriate process reactor. Personnel must wear mandatory personal protective equipment (PPE), including flame-retardant lab coats, safety goggles or face shields, and chemically resistant gloves.[9] A risk assessment should be performed before commencing any work.

Protocol 1: Stage 1 - Catalytic Hydrogenation of Methyl 3-nitropyridine-4-carboxylate

Rationale: Catalytic hydrogenation is the method of choice for large-scale nitro group reductions due to its high efficiency, selectivity, and the avoidance of stoichiometric metal waste streams.[8] Palladium on carbon (Pd/C) is a highly effective and robust catalyst for this transformation. The process uses methanol as a solvent due to the good solubility of the starting material and intermediate.

Materials and Equipment:

  • Hydrogenation Reactor (e.g., Parr Shaker or equivalent pressure vessel)

  • Methyl 3-nitropyridine-4-carboxylate (1.0 eq)

  • Palladium on Carbon (10 wt% Pd, 50% wet, ~1-2 mol% Pd)

  • Methanol (ACS Grade)

  • Nitrogen Gas (Inerting)

  • Hydrogen Gas (High Purity)

  • Filter Aid (e.g., Celite®)

Step-by-Step Procedure:

  • Reactor Inerting: Charge the reactor with the 10% Pd/C catalyst under a nitrogen atmosphere. Causality: Dry Pd/C can be pyrophoric; using a wet catalyst and inerting the vessel prevents accidental ignition upon contact with flammable solvents or hydrogen.

  • Solvent and Reagent Addition: Add methanol to the reactor, followed by the methyl 3-nitropyridine-4-carboxylate. Seal the reactor.

  • Purging: Evacuate the reactor and backfill with nitrogen. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 40-50 psi). Begin agitation and heat the reaction mixture to 45-50°C.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be monitored by taking samples (after depressurizing and purging) for TLC or HPLC analysis.

  • Cooldown and Purging: Once complete, stop the heating and allow the reactor to cool to ambient temperature. Carefully depressurize and purge the vessel with nitrogen (3-5 cycles) to remove all residual hydrogen.

  • Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with additional methanol. Causality: The spent catalyst remains highly pyrophoric and must not be allowed to dry in the open air. The filtered cake should be immediately quenched into a container of water.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield methyl 3-aminopyridine-4-carboxylate as a solid, which can be used directly in the next stage.

Protocol 2: Stage 2 - Sodium Borohydride Reduction of Methyl 3-aminopyridine-4-carboxylate

Rationale: Sodium borohydride is a selective reducing agent for esters that is significantly safer to handle on a large scale than more powerful hydrides like LAH.[10] Its reaction with alcohols like ethanol is manageable, allowing for a controlled reduction. The exotherm and hydrogen evolution must be carefully managed.

Materials and Equipment:

  • Jacketed Glass Reactor with overhead stirrer, thermocouple, and nitrogen inlet

  • Methyl 3-aminopyridine-4-carboxylate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.0 - 2.5 eq)

  • Ethanol (200 Proof)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Ethyl Acetate or Dichloromethane (Extraction Solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying Agent)

Step-by-Step Procedure:

  • Reagent Setup: Charge the reactor with the methyl 3-aminopyridine-4-carboxylate intermediate from Stage 1 and ethanol. Begin stirring under a nitrogen atmosphere to dissolve the solid.

  • Controlled Addition of NaBH₄: Cool the solution to 0-5°C using a chiller. Add the sodium borohydride in small portions over 1-2 hours, carefully monitoring the internal temperature and any gas evolution. Maintain the temperature below 10°C during the addition. Causality: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which is produced when NaBH₄ reacts with the ethanol solvent.[11]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25°C) and stir for 12-18 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Quenching: Cool the reaction mixture again to 0-5°C. Very slowly and carefully add deionized water dropwise to quench the excess sodium borohydride. Vigorous gas evolution will occur. Causality: This step is highly hazardous if done too quickly. The quench destroys unreacted NaBH₄, which reacts violently with water.[12]

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Add ethyl acetate or dichloromethane to the remaining aqueous slurry and stir. If necessary, adjust the pH to be slightly basic (pH 8-9) to ensure the product is in its free base form. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Final Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product, typically a white to off-white solid[1], can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to achieve high purity (>98%).

Process Parameters and Data Summary

The following table summarizes the critical parameters for this two-stage synthesis. Yields are representative for a well-optimized process.

ParameterStage 1: HydrogenationStage 2: Ester Reduction
Key Reagent H₂ gas, 10% Pd/CSodium Borohydride (NaBH₄)
Solvent MethanolEthanol
Temperature 45-50°C0°C to 25°C
Pressure 40-50 psiAtmospheric
Typical Duration 4-6 hours12-18 hours
Stoichiometry 1-2 mol% Pd2.0-2.5 eq NaBH₄
Typical Yield >95% (Intermediate)85-90% (Final Product)
Workup Catalyst filtrationAqueous quench & extraction
Purification None (direct use)Recrystallization

Hazard Analysis and Mitigation

Safe execution is paramount for large-scale synthesis. The following hazards must be addressed with stringent protocols.

G cluster_H2 Hydrogenation Hazards cluster_PdC Catalyst Hazards cluster_NaBH4 Reducing Agent Hazards node_H2 Hydrogen Gas (H₂) Flammable/Explosive High Pressure Hazard mit_H2 Mitigation Use certified pressure reactor Ensure proper grounding Purge system with N₂ before/after use Leak testing node_H2->mit_H2 node_PdC Spent Pd/C Catalyst Pyrophoric when dry Can ignite solvents mit_PdC Mitigation Handle under inert atmosphere (N₂) Never allow to dry Filter under N₂ blanket Quench immediately in water after filtration node_PdC->mit_PdC node_NaBH4 Sodium Borohydride (NaBH₄) Violent reaction with water/acid Releases flammable H₂ gas Toxic and causes burns mit_NaBH4 Mitigation Store in dry, inert environment Handle under N₂ Add portion-wise to control exotherm Perform quench slowly at low temperature node_NaBH4->mit_NaBH4

Caption: Key Hazard Mitigation Flowchart.

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with protic substances or water.[10] It is toxic if swallowed or in contact with skin and can cause severe burns. Always handle under an inert gas like nitrogen.[12] Store in a tightly closed container in a dry, well-ventilated place away from water or acids.[10] For spills, do NOT use water; cover with dry lime, sand, or soda ash.[11]

  • Palladium on Carbon (Pd/C): The spent catalyst from hydrogenation is pyrophoric, meaning it can spontaneously ignite in air, especially when dry. Never allow the filtered catalyst to dry. It must be kept wet and handled under an inert atmosphere until it is safely quenched in water.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation step must be performed in a pressure-rated vessel designed for this purpose. The system must be thoroughly purged of air with an inert gas before introducing hydrogen.

Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline powder.[1]

  • Molecular Formula: C₆H₈N₂O[13]

  • Molecular Weight: 124.14 g/mol [13]

  • Melting Point: 115-120 °C[1]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >98% for use in drug development.

Conclusion

The two-stage protocol presented provides a scalable and efficient pathway for the large-scale synthesis of this compound. By employing a selective catalytic hydrogenation followed by a controlled sodium borohydride reduction, this method avoids harsh reagents and minimizes complex purification steps. Adherence to the detailed safety and handling procedures is essential for the successful and safe implementation of this synthesis on an industrial scale. This robust process ensures a reliable supply of this critical intermediate for pharmaceutical research and development.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • Sodium borohydride - Penta chemicals. (2025, March 26).
  • Industrial Chemicals: How Pyridine Is Produced. (2024, June 24). Post Apple Scientific.
  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety.
  • SAFETY DATA SHEET - Sodium borohydride. (2025, November 6). Sigma-Aldrich.
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
  • This compound. (n.d.). Chem-Impex.
  • Preparation of Pyridines, Part 1: By Cyclocondensation. (2022, December 24). YouTube.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed.
  • Pyridines: From Lab to Production. (2013, September 4). Organic Process Research & Development.
  • (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. (n.d.). ChemicalBook.
  • Synthesis of 1: (i) 3‐Aminopyridine, 1,4‐dioxane/methanol, heat. (n.d.). ResearchGate.
  • Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs. (n.d.). ResearchGate.
  • This compound. (n.d.). GlobalChemMall.
  • (3-Amino-pyridin-4-yl)-methanol AldrichCPR 152398-05-5. (n.d.). Sigma-Aldrich.
  • This compound | C6H8N2O | CID 14950620. (n.d.). PubChem.
  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. (n.d.).
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). MDPI.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.). Google Patents.
  • The reduction of vic-substituted 3-nitropyridines. (n.d.). ResearchGate.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC - NIH.

Sources

Application Notes and Protocols: Protecting Group Strategies for (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Aminopyridin-4-yl)methanol is a bifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic aromatic amine and a primary alcohol on a pyridine scaffold, offers versatile opportunities for constructing complex molecules, particularly in the development of therapeutics for neurological disorders.[1][2] However, the presence of two reactive sites—the 3-amino and 4-hydroxymethyl groups—necessitates a carefully considered protecting group strategy to achieve chemoselectivity in subsequent synthetic transformations. This guide provides an in-depth analysis of protecting group strategies, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

Chemical Reactivity Profile

The synthetic utility of this compound is dictated by the reactivity of its key functional groups:

  • 3-Amino Group: A primary aromatic amine that is both basic and nucleophilic. Its reactivity can be modulated by the electron-withdrawing nature of the pyridine ring.

  • 4-Hydroxymethyl Group: A primary alcohol that can be readily acylated, etherified, or oxidized.

  • Pyridine Nitrogen: A basic site that can be protonated or coordinate with Lewis acids, potentially influencing the reactivity of the ring substituents.

A successful synthetic strategy hinges on the selective masking and unmasking of the amino and hydroxyl functionalities. This requires the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[3][4][5]

Orthogonal Protection Strategy: A Logical Workflow

An effective approach for the differential functionalization of this compound involves an orthogonal protecting group scheme. A highly reliable combination is the use of a tert-butoxycarbonyl (Boc) group for the amine and a tert-butyldimethylsilyl (TBDMS) ether for the alcohol. The Boc group is labile under acidic conditions, while the TBDMS group is readily cleaved by fluoride ions.[3] This differential reactivity forms the basis of a powerful and selective synthetic strategy.

Orthogonal_Strategy A This compound B N-Boc Protected Intermediate A->B Boc₂O, Base C Fully Protected Intermediate (N-Boc, O-TBDMS) B->C TBDMSCl, Imidazole D N-Deprotected Intermediate (O-TBDMS) C->D Acid (e.g., TFA) E O-Deprotected Intermediate (N-Boc) C->E Fluoride Source (e.g., TBAF)

Figure 1: Orthogonal protection and deprotection workflow for this compound.

Protection of the Amino Group: The Boc Carbamate

The tert-butoxycarbonyl (Boc) group is an exemplary choice for protecting the amino functionality of this compound due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[3][6]

Protocol 1: N-Boc Protection

This protocol details the protection of the 3-amino group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature. The use of DMAP as a catalyst can also be employed for this transformation.[7][8]

  • Stir the reaction mixture at room temperature for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.

Deprotection of the N-Boc Group

The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in a non-protic solvent such as dichloromethane (DCM).[8][9][10]

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protection of the Hydroxyl Group: The TBDMS Ether

Silyl ethers are widely used for the protection of alcohols due to their ease of formation, stability, and selective cleavage.[11] The tert-butyldimethylsilyl (TBDMS) group is particularly advantageous due to its steric bulk, which confers greater stability compared to smaller silyl ethers like trimethylsilyl (TMS).[12]

Protocol 2: O-TBDMS Protection

This protocol describes the silylation of the 4-hydroxymethyl group.

Materials:

  • N-Boc-(3-aminopyridin-4-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq).

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the O-TBDMS Group

The TBDMS group is most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like THF.[12][13]

Procedure:

  • Dissolve the TBDMS-protected compound in THF.

  • Add a 1M solution of TBAF in THF (1.1-1.5 equivalents).

  • Stir the reaction at room temperature for 1-4 hours until desilylation is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography if necessary.

Summary of Protecting Groups and Deprotection Conditions

The selection of a protecting group strategy is critical and depends on the planned subsequent reaction conditions. Below is a summary of common protecting groups for amines and alcohols and their respective deprotection methods.

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
Amine tert-ButoxycarbonylBocBoc₂O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl)[7][8][9]Stable to base, nucleophiles, hydrogenation
BenzyloxycarbonylCbzCbz-Cl, BaseH₂, Pd/CStable to acid, base
AcetylAcAc₂O or AcCl, BaseAcid or Base HydrolysisStable to neutral conditions
Alcohol tert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleFluoride (e.g., TBAF, HF-Pyridine)[11][12]Stable to base, mild acid, oxidation, reduction
TriethylsilylTESTESCl, ImidazoleMild Acid (e.g., Formic Acid), Fluoride[14]Less stable than TBDMS
Methoxymethyl etherMOMMOMCl, BaseAcidStable to base, nucleophiles

Troubleshooting and Key Considerations

  • Incomplete Protection: If protection reactions stall, consider adding a catalyst (e.g., DMAP for Boc protection) or using a more reactive protecting agent. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The pyridine nitrogen can sometimes compete with the target functional group for the electrophilic protecting group reagent. Using a non-coordinating solvent can sometimes mitigate this.

  • Difficult Deprotection: Steric hindrance around the protected group can slow deprotection. In such cases, longer reaction times or elevated temperatures may be necessary.

  • Purification: The byproducts of protection and deprotection reactions (e.g., t-butanol from Boc deprotection, silyl byproducts) must be efficiently removed. Aqueous workups and column chromatography are standard purification techniques.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. The orthogonal pairing of N-Boc and O-TBDMS protection offers a robust and versatile platform for the selective functionalization of this valuable building block. By understanding the principles of chemoselectivity and the specific protocols for the installation and removal of these protecting groups, researchers can confidently navigate the synthetic challenges and unlock the full potential of this compound in their research and development programs.

References

  • Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH
  • Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group | PDF | Ether - Scribd
  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradi
  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal
  • CN102936220A - BOC protection method for aminopyridine - Google P
  • Deprotection of Silyl Ethers - Gelest Technical Library
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • 2-(Boc-amino)pyridine Manufacturer & Supplier in China - Pipzine Chemicals
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH
  • BOC Protection and Deprotection - J&K Scientific LLC
  • CN102936220B - BOC protection method for aminopyridine - Google P
  • Amine Protection / Deprotection - Fisher Scientific
  • tert-Butyloxycarbonyl protecting group - Wikipedia
  • Boc-Protected Amino Groups - Organic Chemistry Portal
  • Pyridinyl indole N‐Boc deprotection scope | Download Scientific Diagram - ResearchG
  • Protecting Groups - Organic Synthesis
  • This compound - Chem-Impex
  • This compound | C6H8N2O | CID 14950620 - PubChem
  • Removal of TBDMS from a hydroxypyridine deriv
  • Protection of alcohols (video) - Khan Academy
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich
  • Protecting Groups in Peptide Synthesis: A Detailed Guide
  • Protecting Groups For Amines: Carbam
  • 1002129-57-8 | (3-Amino-2-chloropyridin-4-yl)methanol | ChemScene
  • Amino Acid-Protecting Groups - ResearchG
  • Amino Acid-Protecting Groups
  • WO1991008190A1 - Amino acid protecting groups - Google P
  • Protecting Groups in Peptide Synthesis | Biosynth
  • (3-Amino-pyridin-4-yl)-methanol AldrichCPR 152398-05-5 - Sigma-Aldrich
  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas
  • (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 - ChemicalBook

Sources

Application Note & Protocols: (3-Aminopyridin-4-yl)methanol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of the utility of (3-Aminopyridin-4-yl)methanol as a foundational scaffold for the development of novel enzyme inhibitors, with a particular focus on protein kinases. We delve into the rationale behind its use, the principles of robust enzyme inhibition assays, and provide detailed, field-proven protocols for screening and characterization. This document is intended to empower researchers to leverage this versatile chemical moiety in their drug discovery programs.

Introduction: The Power of the Aminopyridine Scaffold

This compound is a versatile chemical intermediate recognized for its role as a building block in the synthesis of bioactive molecules.[1] While not a potent inhibitor in its own right, its true value lies in the aminopyridine core structure . This scaffold is a privileged motif in medicinal chemistry, particularly for targeting the vast and therapeutically significant enzyme family of protein kinases.[2][3]

The dysregulation of protein kinase activity is a hallmark of many diseases, especially cancer, making them a primary focus for therapeutic intervention.[4][5] The aminopyridine ring system is adept at forming critical hydrogen bond interactions with the highly conserved hinge region of the kinase ATP-binding site, a feature exploited in numerous approved drugs.[3] Derivatives of this core have shown inhibitory activity against a wide array of enzymes, including Janus kinase 2 (JAK2), Monopolar Spindle 1 (MPS1), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[4][6][7]

This application note will therefore treat this compound not as a direct inhibitor, but as a strategic starting point for generating compound libraries for screening and hit-to-lead development.

Part 1: From Scaffold to Inhibitor Library

The strategic value of this compound comes from its potential for chemical elaboration. The amino and hydroxymethyl groups serve as synthetic handles to introduce diverse chemical functionalities. This process of scaffold decoration is fundamental to exploring the chemical space around a target's active site to identify high-affinity ligands.

The goal is to create a library of derivatives where different R-groups are systematically added to the core scaffold. These modifications can enhance potency, modulate selectivity across the kinome, and improve pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Chemical Diversification cluster_2 Resulting Inhibitor Library Scaffold This compound Mod1 Amine Functionalization (e.g., Amidation, Alkylation) Scaffold->Mod1 Mod2 Alcohol Functionalization (e.g., Etherification, Esterification) Scaffold->Mod2 Mod3 Aromatic Ring Substitution Scaffold->Mod3 Lib Diverse Library of Novel Chemical Entities Mod1->Lib Mod2->Lib Mod3->Lib

Caption: Scaffold diversification workflow for library generation.

Part 2: Foundational Principles of Kinase Inhibition Assays

A successful screening campaign relies on robust and reproducible assays. The primary goal is to determine the concentration at which a compound inhibits 50% of the enzyme's activity, known as the half-maximal inhibitory concentration (IC50).

Causality Behind Assay Choice: The selection of an assay platform is critical. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used in drug discovery for their high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. The principle is straightforward: kinase activity consumes ATP, producing ADP. The assay quantifies the amount of ADP produced by converting it into a luminescent signal, which is inversely proportional to the degree of kinase inhibition.

Trustworthiness Through Controls: Every assay plate must include controls to ensure data integrity:

  • Positive Control (0% Inhibition): Enzyme reaction with no inhibitor (vehicle only, e.g., DMSO). This defines the maximum signal window.

  • Negative Control (100% Inhibition): Reaction components without the enzyme, or with a known potent inhibitor. This defines the background signal.

Part 3: Protocol for a Primary Kinase Inhibition Screen

This protocol provides a detailed, step-by-step methodology for determining the IC50 value of a test compound derived from the this compound scaffold against a target protein kinase using a luminescence-based assay format.

3.1. Materials and Reagents

  • Test Compounds: Synthesized derivatives of this compound, dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Target Kinase: Recombinant human kinase of interest.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: Typically contains HEPES, MgCl₂, EGTA, and a surfactant like Brij-35.

  • Luminescent Kinase Assay Kit: E.g., ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Assay Plates: White, opaque, 384-well microplates are recommended to maximize luminescent signal and minimize well-to-well crosstalk.

  • Multichannel Pipettes & Liquid Handlers: For accurate and efficient plate setup.

  • Plate Reader: Capable of measuring luminescence.

3.2. Experimental Workflow Diagram

G A 1. Compound Preparation (Serial Dilution in DMSO) B 2. Intermediate Dilution (Dilute compounds in assay buffer) A->B C 3. Dispense to Assay Plate (2.5 µL of diluted compound) B->C D 4. Add Kinase (2.5 µL of enzyme solution) C->D E 5. Initiate Reaction (Add 5 µL Substrate/ATP mix) D->E F 6. Incubate (e.g., 60 min at Room Temp) E->F G 7. Stop Reaction & Develop Signal (Add ADP-Glo Reagents) F->G H 8. Read Luminescence (Plate Reader) G->H I 9. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) H->I

Caption: High-throughput kinase inhibition assay workflow.

3.3. Step-by-Step Procedure

  • Compound Plating:

    • Create a serial dilution series of your test compounds in 100% DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is standard for a primary screen.

    • Transfer a small volume (e.g., 50 nL) of the DMSO serial dilutions into the wells of a 384-well assay plate using an acoustic liquid handler for precision. This is the "Compound Plate".

  • Enzyme Preparation:

    • Dilute the recombinant kinase to a 2X working concentration in the kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range. Rationale: This concentration should yield a robust signal in the linear range of the assay.

  • Substrate/ATP Preparation:

    • Prepare a 2X working solution of the substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near its Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Assay Execution:

    • Add 5 µL of the 2X kinase solution to each well of the compound plate.

    • Add 5 µL of assay buffer without kinase to the "100% Inhibition" control wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is now 20 µL, and all components are at a 1X concentration.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <30% ATP consumption).

  • Signal Detection (Following ADP-Glo™ Protocol):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

Part 4: Data Analysis and Interpretation

4.1. Calculation of Percent Inhibition

The raw luminescence data is converted to percent inhibition using the high (0% inhibition) and low (100% inhibition) controls.

% Inhibition = 100 * (1 - (Signal_TestWell - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

4.2. IC50 Determination

The calculated % Inhibition values are plotted against the logarithm of the inhibitor concentration. The resulting dose-response curve is then fitted with a four-parameter logistic equation (sigmoidal curve) using graphing software like GraphPad Prism or company-specific software.

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

4.3. Example Data Presentation

The results for a series of hypothetical compounds derived from the this compound scaffold are presented below.

Compound IDScaffold ModificationTarget KinaseIC50 (nM)Ligand Efficiency (LE)
Parent This compoundKinase X>100,000N/A
AX-001 Amide couplingKinase X8,5000.28
AX-002 Ether linkageKinase X1,2000.35
AX-003 Phenyl additionKinase X950.41

Note: Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It is a critical metric in fragment-based drug discovery for prioritizing hits.[4]

Part 5: Advanced Characterization - Mechanism of Action

Once a potent hit is identified (e.g., AX-003), the next step is to understand how it inhibits the enzyme. This is crucial for guiding further optimization.[8] The most common mechanism for kinase inhibitors is competition with ATP.

Protocol Outline for MoA Study:

  • Perform the kinase inhibition assay as described above.

  • Instead of a single ATP concentration, run the entire IC50 dose-response curve for the inhibitor at multiple, fixed concentrations of ATP (e.g., 0.2x Km, 1x Km, 5x Km, and 10x Km).

  • Data Interpretation:

    • Competitive Inhibition: The apparent IC50 value of the inhibitor will increase as the ATP concentration increases. The inhibitor and ATP are competing for the same binding site.

    • Non-competitive Inhibition: The IC50 value will remain constant regardless of the ATP concentration. The inhibitor binds to a site other than the ATP pocket (an allosteric site).

    • Uncompetitive Inhibition: The IC50 value will decrease as the ATP concentration increases. The inhibitor binds only to the enzyme-substrate complex.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme EI Enzyme-Inhibitor E->EI Binds Active Site ES Enzyme-Substrate E->ES Binds Active Site I_comp Inhibitor I_comp->EI S Substrate (ATP) S->ES P Product EI->P No Reaction ES->P Reaction E2 Enzyme EI2 Enzyme-Inhibitor E2->EI2 Binds Allosteric Site ESI Enzyme-Substrate-Inhibitor E2->ESI I_non Inhibitor I_non->EI2 I_non->ESI Binds Allosteric Site S2 Substrate (ATP) S2->ESI ESI->P2 No Reaction

Caption: Conceptual diagrams of competitive vs. non-competitive inhibition.

Conclusion

This compound represents a validated and highly valuable starting scaffold for the discovery of novel enzyme inhibitors, particularly against protein kinases. Its synthetic tractability allows for the creation of diverse chemical libraries. By employing robust, high-throughput biochemical assays as detailed in this guide, researchers can efficiently screen these libraries to identify potent hits. Subsequent characterization of the mechanism of action provides the essential insights required to drive medicinal chemistry efforts, ultimately transforming a simple chemical building block into a potential therapeutic agent.

References

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of Medicinal Chemistry. [Link]
  • Vieth, M., & Siegel, M. G. (2001). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
  • Zhang, Y., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
  • Ahmad, I., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]
  • Ragab, A., et al. (2021). Synthesis of 6-aminopyridine and bipyridine derivatives.
  • Li, Y., et al. (2021). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Scientific Reports. [Link]
  • Vasu, D., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Berdini, V., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. This compound PubChem Compound Summary. PubChem. [Link]
  • National Center for Biotechnology Information. 4-Aminopyridine-3-methanol PubChem Compound Summary. PubChem. [Link]
  • Solari, A., & Giuliani, G. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Degenerative Neurological and Neuromuscular Disease. [Link]
  • Welsbie, D. S., et al. (2020). Inhibition of GCK-IV kinases dissociates cell death and axon regeneration in CNS neurons.
  • Ciaffaglione, V., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules. [Link]
  • Coffman, K. J., et al. (2011). 6-Amino-4-(pyrimidin-4-yl)pyridones: Novel glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Riera, T. V., et al. (2016). Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method. Methods in Molecular Biology. [Link]
  • Shi, R., & Blight, A. R. (1997). Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter. Journal of Neurophysiology. [Link]
  • Gray, D. W., et al. (2022). Strategy for lead identification for understudied kinases. ChemRxiv. [Link]
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving (3-Aminopyridin-4-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing from established principles of cross-coupling chemistry and extensive field experience, this document provides in-depth troubleshooting advice and robust experimental protocols to empower you to overcome common challenges and achieve your synthetic goals.

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. However, the unique structural features of this compound—namely the presence of a pyridine ring, a primary amine, and a primary alcohol—present a specific set of challenges. The lone pairs on the pyridine and amino nitrogens can coordinate with and inhibit the palladium catalyst, while the hydroxyl group can also participate in undesired side reactions. This guide will address these potential issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most likely causes?

Low yields in this specific reaction are often traced back to catalyst inhibition or deactivation. The primary culprits are the Lewis basic nitrogen atoms of the pyridine ring and the amino group, which can strongly coordinate to the palladium center, hindering the catalytic cycle.[1]

Here’s a logical workflow to diagnose the issue:

G start Low/No Yield Observed catalyst Catalyst System Evaluation start->catalyst Initial Check base Base Selection catalyst->base If catalyst choice seems appropriate solution Optimized Conditions catalyst->solution Switch to robust ligand/precatalyst solvent Solvent & Temperature base->solvent If base is not the issue base->solution Screen different bases boron Boronic Acid/Ester Stability solvent->boron If conditions are standard solvent->solution Optimize solvent/temperature side_reactions Identify Side Products boron->side_reactions If boronic species is stable boron->solution Use boronic ester side_reactions->solution

Figure 1: A systematic troubleshooting workflow for low-yield Suzuki coupling of this compound.

Core Areas to Investigate:

  • Catalyst Inhibition: The nitrogen lone pairs of both the pyridine and the amino group can act as poisons to the palladium catalyst.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this electron-rich, sterically demanding substrate.

  • Inappropriate Base Selection: The choice of base is critical and can influence both the transmetalation step and the stability of the starting materials.

  • Boronic Acid Decomposition: Protodeboronation, the hydrolysis of the boronic acid, is a common side reaction, especially with heteroaryl boronic acids.

  • Dehalogenation/Deamination: Reduction of the starting halide or loss of the amino group can occur under certain conditions.

Q2: How do I choose the right catalyst and ligand for this substrate?

For challenging heteroaromatic substrates, particularly those prone to catalyst inhibition, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally the preferred choice as they promote the desired reductive elimination and can stabilize the active catalytic species.

Ligand ClassRecommended LigandsRationale
Buchwald-type Ligands SPhos, XPhos, RuPhosThese are highly effective for heteroaryl couplings due to their steric bulk and electron-donating properties, which facilitate oxidative addition and reductive elimination.
Bidentate Ligands XantphosThe wide bite angle of this ligand can be beneficial in preventing catalyst deactivation pathways.

Recommendation: Start with a pre-formed palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which are known for their high activity and stability. A typical starting point would be to use SPhos or XPhos as the ligand.

Q3: What is the best base to use for the Suzuki coupling of this compound?

Base selection is a critical parameter that needs to be optimized for each specific substrate combination. Both inorganic and organic bases can be employed, and their strength can significantly impact the reaction outcome.

BaseStrengthTypical SolventConsiderations
K₂CO₃ / Cs₂CO₃ ModerateDioxane/Water, Toluene/WaterGenerally a good starting point. Cesium carbonate is more soluble and can sometimes give better results.
K₃PO₄ StrongDioxane, TolueneOften effective for less reactive coupling partners, but can promote side reactions like protodeboronation.
Organic Bases (e.g., DBU) Mild/Non-nucleophilicAnhydrous solvents (e.g., THF, Dioxane)Can be useful if either starting material or the product is base-sensitive.

Experimental Insight: For substrates with multiple coordinating groups like this compound, a weaker base such as K₂CO₃ is often a good first choice to minimize potential side reactions.

Q4: Should I be concerned about the free hydroxyl group? Does it need to be protected?

The Suzuki-Miyaura coupling is known for its excellent functional group tolerance, and in many cases, a primary alcohol like the one in this compound does not require protection.[2] In fact, a neighboring hydroxyl group can sometimes participate in the reaction in a beneficial way, potentially directing the cross-coupling through the formation of a transient palladium alkoxide.[3]

However, if you observe side reactions that could be attributed to the hydroxyl group (e.g., O-arylation, oxidation), protection might be necessary.

Protecting Group Strategy:

Protecting GroupProtection ReagentDeprotection Conditions
Silyl Ether (e.g., TBS) TBS-Cl, ImidazoleTBAF, HF-Pyridine
Benzyl Ether (Bn) BnBr, NaHH₂, Pd/C
Q5: I am observing significant protodeboronation of my boronic acid. How can I mitigate this?

Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom. This is often promoted by aqueous and basic conditions.

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[1] They release the boronic acid slowly under the reaction conditions, minimizing its decomposition.

  • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress protodeboronation. This would involve using anhydrous solvents and a non-hydroxide base.

  • Use a Weaker Base: A milder base might decrease the rate of protodeboronation.

  • Shorter Reaction Times: Optimizing the reaction time to be just long enough for product formation can minimize the time the boronic acid is exposed to decomposition-promoting conditions.

G cluster_0 Boronic Acid Pathway cluster_1 Boronic Ester Pathway boronic_acid Ar-B(OH)₂ protodeboronation Protodeboronation (Ar-H) boronic_acid->protodeboronation H₂O, Base coupling Desired Suzuki Coupling boronic_acid->coupling boronic_ester Ar-B(pin) hydrolysis Slow Hydrolysis boronic_ester->hydrolysis boronic_acid_in_situ Ar-B(OH)₂ hydrolysis->boronic_acid_in_situ Ar-B(OH)₂ (in situ) boronic_acid_in_situ->coupling

Figure 2: Comparison of boronic acid vs. boronic ester stability and reaction pathways.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halo-derivative of this compound with an arylboronic acid. Optimization of the ligand, base, and solvent may be required for specific substrates.

Materials:

  • (3-Amino-X-pyridin-4-yl)methanol (where X is Br or I) (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3) (1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos) (2-6 mol%)

  • Base (e.g., K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the (3-Amino-X-pyridin-4-yl)methanol, arylboronic acid/ester, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precatalyst (and ligand, if separate) to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. (URL: )
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. (URL: )
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL: )
  • Suzuki reaction - Wikipedia. (URL: [Link])
  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - NIH. (URL: [Link])
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])
  • Aminative Suzuki–Miyaura coupling. (URL: [Link])
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (URL: [Link])

Sources

Technical Support Center: Optimizing the Synthesis of (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-Aminopyridin-4-yl)methanol. This document is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1] this compound, also known as 4-(Hydroxymethyl)-3-aminopyridine, is a valuable building block, particularly in the development of therapeutics for neurological disorders.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity.

This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during its preparation. Our goal is to equip you with the knowledge to troubleshoot problems effectively, optimize your reaction conditions, and achieve higher, more consistent yields.

Primary Synthetic Route: An Overview

The most common and direct laboratory-scale synthesis of this compound involves the reduction of a corresponding carbonyl compound at the 4-position of the 3-aminopyridine ring. Typically, this precursor is an ester, such as methyl 3-aminopyridine-4-carboxylate. The reduction is most effectively achieved using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).

The general transformation is as follows:

While other routes exist for related aminopyridines, this reduction pathway is often preferred for its efficiency.[2] This guide will focus on troubleshooting and optimizing this specific method.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected. What are the most common points of failure in this synthesis?

Low yield is a multifaceted issue that can arise from several stages of the process. To diagnose the problem, you must assess the reaction's progress and the efficiency of the workup and purification steps.

Root Cause Analysis Workflow

Start Low Yield Reported CheckReaction Monitor Reaction (TLC, LC-MS) Start->CheckReaction Step 1: Reaction WorkupLoss Analyze Aqueous & Organic Layers Post-Extraction Start->WorkupLoss Step 2: Workup PurificationLoss Check Crude vs. Final Mass & Purity Start->PurificationLoss Step 3: Purification Incomplete Incomplete Conversion (Starting Material Remains) CheckReaction->Incomplete SideProduct Significant Side Products Formed CheckReaction->SideProduct Degradation Product Degradation (Streaking on TLC) CheckReaction->Degradation Emulsion Emulsion or Poor Phase Separation WorkupLoss->Emulsion Precipitation Product Precipitation in Aqueous Layer WorkupLoss->Precipitation ColumnLoss Product retained on column PurificationLoss->ColumnLoss

Caption: Troubleshooting workflow for low yield diagnosis.

The most common culprits are:

  • Incomplete Reaction: The starting ester is not fully converted to the alcohol.

  • Side Reactions: The reducing agent reacts with other parts of the molecule or impurities.

  • Difficult Workup: The product is lost during the quenching and extraction process.

  • Inefficient Purification: The product is lost during chromatography or recrystallization.

Each of these points is addressed in the following questions.

Q2: My reaction seems to stall, and TLC/LC-MS analysis shows significant amounts of unreacted starting material. How can I drive the reduction to completion?

This is a classic problem of insufficient reducing power or deactivation of the reducing agent.

Causality: Lithium aluminum hydride (LiAlH₄) is an extremely powerful reducing agent, but it is highly sensitive to moisture and acidic protons. The 3-amino group on the pyridine ring has protons that can react with and consume the LiAlH₄.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum), and the solvent (typically THF) must be anhydrous.[2] Any trace of water will consume LiAlH₄, reducing its effective molar equivalence.

  • Increase Molar Equivalents of LiAlH₄: A stoichiometric amount of LiAlH₄ is insufficient. You need to account for the ester carbonyl (requires 2 equivalents of hydride) and the acidic N-H protons of the amino group. A common starting point is 2.5 to 3.0 molar equivalents. It is often better to add a slight excess than to have an incomplete reaction.

  • Control the Temperature: The initial addition of the substrate to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. Afterward, the reaction may need to be heated to reflux for several hours to ensure completion.[2]

  • Reverse Addition: Consider adding the LiAlH₄ slurry to the solution of your ester. While less common, this can sometimes help maintain a consistent excess of the reducing agent relative to the substrate.

Data Summary: Reducing Agent Considerations

Reducing AgentMolar Equivalents (Typical)SolventProsCons
LiAlH₄ 2.5 - 3.0Anhydrous THF, Diethyl EtherHigh reactivity, reduces esters effectivelyHighly reactive with water/protons, pyrophoric, requires stringent anhydrous conditions, difficult workup
NaBH₄ > 5.0 (with additive)Methanol, EthanolSafer, easier to handleGenerally does not reduce esters unless activated (e.g., with LiCl or CaCl₂) or at high temperatures
DIBAL-H 2.0 - 2.5Anhydrous Toluene, DCMCan be more selective, may avoid some side reactionsCan sometimes stop at the aldehyde stage if not controlled carefully; requires low temperatures
Q3: The reaction mixture turns dark brown or black, and I'm isolating a complex mixture of byproducts. What is causing this?

Dark coloration often indicates decomposition or side reactions. The aminopyridine scaffold can be sensitive to highly reactive species under harsh conditions.

Causality:

  • Over-reduction: While less common for the pyridine ring itself under these conditions, aggressive conditions could potentially lead to ring-opening or other unwanted reductions.

  • Reaction with Impurities: Impurities in the starting material (e.g., nitro-compounds from a preceding synthesis step) can be reduced to form highly colored azo or azoxy species.

  • Air Oxidation: The 3-aminopyridine moiety can be susceptible to air oxidation, especially at elevated temperatures during workup, forming colored impurities.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your 3-aminopyridine-4-carboxylate precursor is pure (>95%). Recrystallize or chromatograph it if necessary.

  • Maintain an Inert Atmosphere: Conduct the reaction and the initial stages of the workup under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

  • Strict Temperature Control: Do not allow the reaction temperature to exceed the recommended reflux temperature of the solvent. Runaway exotherms can lead to decomposition.

  • Minimize Reaction Time: While the reaction needs to go to completion, unnecessarily long reaction times can promote side reactions. Monitor by TLC/LC-MS and stop the reaction once the starting material is consumed.

Q4: The workup after the LiAlH₄ reduction is problematic. I'm getting a gelatinous precipitate that is difficult to filter, and my yields are inconsistent. What is the correct procedure?

This is the most common physical challenge in LiAlH₄ reductions. A poorly executed quench and workup can trap a significant portion of your polar product in the aluminum salt precipitate. The key is to form a granular, easily filterable solid.

The Self-Validating Fieser Workup: This protocol is highly reliable for quenching LiAlH₄ reactions. For a reaction that used 'X' g of LiAlH₄ in a solvent like THF:

Step-by-Step Protocol: Quenching and Isolation

  • Cool the Reaction: After the reaction is complete, cool the flask to 0 °C in an ice-water bath.

  • Quench Slowly (Critical Step): Add, dropwise and with vigorous stirring, 'X' mL of water. A gas (H₂) will evolve. Caution: This is highly exothermic. Add slowly to maintain control.

  • Add Base: Add, dropwise, 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution. The mixture should begin to look more granular.

  • Add More Water: Add, dropwise, 3'X' mL* of water.

  • Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30-60 minutes. A white, granular solid should form that is easily stirred and filtered.

  • Filter and Wash: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with several portions of THF, then with ethyl acetate or dichloromethane (DCM) to recover any product adsorbed onto the salts.

  • Combine and Concentrate: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Mechanism of Granulation

LiAlH4 LiAlH₄ Slurry (Reactive, Gelatinous Precursors) H2O Step 1: Add 'X' mL H₂O Quenches excess LiAlH₄ Forms LiOH + Al(OH)₃ LiAlH4->H2O Controlled Addition NaOH Step 2: Add 'X' mL 15% NaOH Converts Al(OH)₃ to salts H2O->NaOH Forms Initial Precipitate H2O_2 Step 3: Add '3X' mL H₂O Hydrates salts Promotes crystallization NaOH->H2O_2 Digestion & Granulation Final {Final State | Granular, Filterable Salts (e.g., LiAlO₂ hydrates) | Product is free in solution} H2O_2->Final

Caption: Logical flow of the Fieser workup for LiAlH₄ reactions.

Q5: How should I purify and store the final product?

This compound is a white to off-white crystalline powder with a melting point of 115-120 °C.[1] Its polarity, due to the amino and hydroxyl groups, dictates the purification strategy.

Purification:

  • Recrystallization: This is often the most effective method for removing minor impurities if the crude product is relatively clean.

    • Recommended Solvents: Try solvent systems like Ethyl Acetate/Hexane, Isopropanol, or Toluene. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: If the crude product contains multiple byproducts, silica gel chromatography is necessary.

    • Eluent System: Due to the product's polarity, a polar mobile phase is required. Start with a system like 100% Ethyl Acetate and gradually add Methanol (e.g., 0-10% gradient of MeOH in Ethyl Acetate or DCM). Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from streaking on the silica gel by deactivating acidic sites.

Storage: The product contains an amino group and is best stored with precautions to ensure long-term stability.

  • Conditions: Store at 0-8 °C, protected from light and air.[1]

  • Container: Use a well-sealed amber glass vial. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

References

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google P
  • 3-aminopyridine - Organic Syntheses Procedure. [Link]
  • This compound | C6H8N2O | CID 14950620 - PubChem. [Link]
  • Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation - ResearchG
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. [Link]
  • WO2012095691A1 - An improved process for producing aminopyridines - Google P

Sources

Technical Support Center: Navigating the Reactivity of (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Aminopyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the use of this versatile building block. The unique juxtaposition of a primary amine and a primary alcohol on a pyridine scaffold presents both synthetic opportunities and potential pitfalls. This document provides in-depth, experience-driven advice to help you anticipate, identify, and mitigate the formation of common impurities and side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary sites for reactivity: the nucleophilic primary amino group (-NH₂), the primary hydroxyl group (-CH₂OH), and the pyridine ring itself, which can be involved in various transformations. The close proximity of the amino and hydroxyl groups can also lead to intramolecular reactions.

Q2: I am trying to acylate the amino group, but I'm getting a mixture of products. What is happening?

A2: This is a classic chemoselectivity challenge. The amino group is generally more nucleophilic than the hydroxyl group, but competitive acylation of the alcohol is a common side reaction, leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products. The pyridine nitrogen can also be acylated under certain conditions, further complicating the product mixture.

Q3: My reaction mixture is turning dark, and I'm seeing oligomeric species by LC-MS. What could be the cause?

A3: Darkening of the reaction mixture and the formation of higher molecular weight species can be indicative of oxidative side reactions. Aminopyridines are susceptible to oxidation, which can lead to the formation of colored azo dimers and other oligomeric impurities.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details common side products observed in reactions involving this compound, their mechanisms of formation, and strategies to minimize their occurrence.

Side Product 1: Intramolecular Cyclization - Formation of Furo[3,4-c]pyridin-7-amine

One of the most common and often unexpected side products is the formation of the fused heterocyclic system, furo[3,4-c]pyridin-7-amine, through an intramolecular cyclization/dehydration reaction.

  • Mechanism of Formation: This reaction is typically promoted by acidic conditions or high temperatures. The hydroxyl group can be protonated, turning it into a good leaving group (water). The neighboring amino group then acts as an intramolecular nucleophile, attacking the hydroxymethyl carbon to form a five-membered ring, which then aromatizes upon dehydration.

    G cluster_0 Intramolecular Cyclization A This compound B Protonated Intermediate A->B H+ C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D Furo[3,4-c]pyridin-7-amine C->D -H2O

    Figure 1: Proposed mechanism for the formation of Furo[3,4-c]pyridin-7-amine.
  • Troubleshooting and Prevention:

Symptom Probable Cause Recommended Action
Appearance of a new, less polar spot by TLC.Intramolecular cyclization.Avoid strongly acidic conditions if possible. If an acid is required, consider using a milder acid or a buffered system. Keep reaction temperatures as low as feasible.
Mass spectrum shows a peak corresponding to a loss of 18 amu (water) from the starting material or desired product.Dehydration leading to cyclization.If the desired reaction is on the amino or hydroxyl group, consider protecting the other functional group to prevent cyclization.
  • Protocol for Minimizing Cyclization:

    • Reaction at Lower Temperatures: Whenever possible, conduct reactions at or below room temperature.

    • Use of Non-Acidic Reagents: Opt for neutral or basic conditions for your desired transformation.

    • Protective Group Strategy: If cyclization is persistent, consider protecting either the amino or hydroxyl group. For example, the amino group can be protected as a Boc-carbamate, which can be removed under acidic conditions after the desired reaction on the hydroxyl group is complete.

Side Product 2: Oxidative Dimerization - Azo-Bridged Impurities

Aminopyridines are susceptible to oxidation, which can lead to the formation of azo-bridged dimers. These impurities are often highly colored and can complicate purification.

  • Mechanism of Formation: Oxidative N-N coupling can occur in the presence of mild oxidizing agents, air (especially at elevated temperatures or in the presence of metal catalysts), or even some reaction conditions that generate radical species.

    G cluster_1 Oxidative Dimerization A This compound B Oxidized Intermediate A->B [O] C Azo-Bridged Dimer B->C Dimerization

    Figure 2: General pathway for oxidative dimerization.
  • Troubleshooting and Prevention:

Symptom Probable Cause Recommended Action
Reaction mixture develops a yellow, orange, or red color.Formation of azo compounds.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Degas solvents prior to use.
Presence of a high molecular weight impurity with a mass corresponding to (2 x starting material - 2H).Oxidative dimerization.Avoid unnecessary exposure to heat and light. If a metal catalyst is used, ensure it is not promoting oxidation of the starting material.
  • Protocol for Preventing Oxidative Dimerization:

    • Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be beneficial, provided it does not interfere with the desired reaction.

Side Product 3: Lack of Chemoselectivity - N- vs. O-Alkylation/Acylation

Due to the presence of two nucleophilic sites, reactions with electrophiles such as alkyl halides or acyl chlorides can lead to a mixture of N-substituted, O-substituted, and N,O-disubstituted products.

  • Factors Influencing Selectivity:

    • Basicity: The amino group is more basic and generally more nucleophilic than the hydroxyl group, favoring N-functionalization under neutral or slightly basic conditions.

    • Steric Hindrance: The accessibility of each functional group to the electrophile can influence the product ratio.

    • Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the N- vs. O-selectivity.

    G cluster_2 Competitive Acylation/Alkylation A This compound B N-Substituted Product A->B E+ C O-Substituted Product A->C E+ D N,O-Disubstituted Product B->D E+ C->D E+

    Figure 3: Competing reaction pathways in acylation/alkylation.
  • Troubleshooting and Prevention:

Symptom Probable Cause Recommended Action
A complex mixture of products is observed by TLC or LC-MS with masses corresponding to mono- and di-substitution.Lack of chemoselectivity.For N-functionalization, use a non-nucleophilic base and run the reaction at low temperatures. For O-functionalization, consider protecting the amino group first.
Difficulty in separating the product isomers by chromatography.Similar polarities of the N- and O-substituted products.Employ a protective group strategy to ensure only one functional group reacts.
  • Protocol for Selective N-Acylation:

    • Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

    • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and proceed with standard workup and purification.

Side Product 4: Over-oxidation of the Alcohol

When performing oxidation of the primary alcohol to the corresponding aldehyde, over-oxidation to the carboxylic acid can occur, especially with strong oxidizing agents or in aqueous media.

  • Mechanism of Formation: The initially formed aldehyde can be further oxidized to a carboxylic acid in the presence of a sufficiently strong oxidizing agent and water.

  • Troubleshooting and Prevention:

Symptom Probable Cause Recommended Action
Presence of a product with a mass 16 amu higher than the desired aldehyde.Over-oxidation to the carboxylic acid.Use a milder, anhydrous oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
The desired aldehyde is isolated in low yield, with a significant amount of a more polar byproduct.The aldehyde is not stable under the reaction conditions and is being over-oxidized.Carefully control the reaction time and temperature. Work up the reaction as soon as the starting material is consumed.
  • Protocol for Selective Oxidation to the Aldehyde:

    • Use a Mild Oxidizing Agent: Employ a reagent known for stopping at the aldehyde stage, such as Dess-Martin periodinane or a Swern oxidation protocol.

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent the formation of the gem-diol intermediate that facilitates over-oxidation.

    • Careful Monitoring: Follow the reaction progress closely by TLC and quench the reaction immediately upon consumption of the starting material.

References

  • Organic Syntheses Procedure for 3-aminopyridine.
  • Master Organic Chemistry: Reactions and Mechanisms.
  • Save My Exams: Reactions of Alcohols.
  • Chemistry LibreTexts: Reactions of Amino Acids.

troubleshooting failed reactions involving (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support hub for (3-Aminopyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile building block. This resource is structured to provide not just procedural steps, but the underlying chemical principles to empower you to resolve challenges in your synthetic pathways.

Section 1: Understanding the Reagent: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the reagent's characteristics is paramount. This compound is a bifunctional molecule, presenting both a nucleophilic amino group and a primary alcohol. This duality is the source of its synthetic utility and, at times, its reactivity challenges.

PropertyValueSource
Molecular Formula C6H8N2O[PubChem][1]
Molecular Weight 124.14 g/mol [PubChem][1]
Appearance White to off-white crystalline powder[Chem-Impex][2]
Melting Point 115-120 °C[Chem-Impex][2]
Solubility Slightly soluble in water. Soluble in DMSO and Methanol.[ChemicalBook][3]
Storage Conditions Store at 0-8 °C under an inert atmosphere (nitrogen or Argon).[Chem-Impex][2], [ChemicalBook][3]

(Data sourced from publicly available databases and supplier information. Always refer to the specific Certificate of Analysis for your lot.)

Section 2: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the handling and reactivity of this compound.

Q1: My this compound appears discolored. Is it still usable?

A1: Aminopyridines can be susceptible to oxidation over time, which may result in discoloration (often a yellowish or brownish tint). While slight discoloration may not always indicate significant degradation, it is crucial to assess the purity by techniques such as NMR or LC-MS before use in a critical reaction step. For best results, use material that is a white to off-white crystalline powder as specified by the manufacturer.[2] Always store the compound under an inert atmosphere and at the recommended temperature of 0-8°C to minimize oxidation.[2][3]

Q2: I'm having trouble dissolving this compound in my reaction solvent. What are my options?

A2: As indicated, the compound has limited solubility in many common non-polar organic solvents. For reactions, consider polar aprotic solvents like DMF, DMAc, or NMP where solubility is generally better. Gentle warming can aid dissolution, but be mindful of the thermal stability of your other reagents. If the reaction chemistry allows, polar protic solvents like methanol or ethanol can also be used.

Q3: Which functional group is more reactive, the amino group or the hydroxyl group?

A3: Generally, the exocyclic amino group is more nucleophilic than the primary alcohol and will be the primary site of reaction with electrophiles such as acylating or alkylating agents. However, the relative reactivity can be influenced by the specific reaction conditions, particularly the choice of base. Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and leading to potential O-functionalization as a side reaction.

Section 3: Troubleshooting Failed Reactions

This section provides a structured approach to diagnosing and resolving common failures in reactions involving this compound.

Scenario 1: Low or No Yield in N-Acylation Reactions

You are attempting to acylate the amino group with an acyl chloride or anhydride and are observing a low yield of the desired amide product.

start Low N-Acylation Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions base_issue Is the base appropriate? check_conditions->base_issue temp_issue Is the temperature optimal? base_issue->temp_issue Yes solution_base Use a non-nucleophilic base (e.g., pyridine, DIPEA). Consider DMAP as a catalyst. base_issue->solution_base No solvent_issue Is the solvent appropriate? temp_issue->solvent_issue Yes solution_temp Run at 0°C to rt. Monitor by TLC. temp_issue->solution_temp No side_reactions Check for Side Products (TLC/LC-MS) solvent_issue->side_reactions Yes solution_solvent Use aprotic solvent (DCM, THF). Ensure anhydrous conditions. solvent_issue->solution_solvent No diacylation Diacylation observed? side_reactions->diacylation o_acylation O-Acylation observed? side_reactions->o_acylation solution_diacylation Use stoichiometric acylating agent. Add dropwise at low temp. diacylation->solution_diacylation Yes end Successful N-Acylation diacylation->end No solution_o_acylation Use a non-nucleophilic base (e.g., pyridine). Lower temperature. o_acylation->solution_o_acylation Yes o_acylation->end No solution_diacylation->end solution_o_acylation->end solution_base->check_conditions solution_temp->check_conditions solution_solvent->check_conditions

Caption: Troubleshooting workflow for N-acylation reactions.

Detailed Analysis:

  • Problem: Incomplete reaction or no product formation.

    • Plausible Cause: Insufficiently activated acylating agent or presence of moisture. Acylating agents like acyl chlorides are highly susceptible to hydrolysis.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

      • Verify Reagent Quality: Use a fresh or properly stored acylating agent.

      • Catalyst Addition: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions.[4]

  • Problem: Formation of significant side products.

    • Plausible Cause 1: Di-acylation. The initially formed amide can be further acylated, especially with an excess of the acylating agent and a strong base.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent.[5]

      • Controlled Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0°C) to manage the exotherm and minimize over-reaction.[5]

    • Plausible Cause 2: O-acylation. Use of a strong, nucleophilic base can deprotonate the hydroxyl group, leading to the formation of an ester side product.

    • Troubleshooting Steps:

      • Choice of Base: Switch to a weaker, non-nucleophilic base such as pyridine or diisopropylethylamine (DIPEA).[5]

      • Lower Temperature: Performing the reaction at a lower temperature (e.g., 0°C or below) can favor N-acylation over O-acylation.[5]

Scenario 2: Challenges in N-Alkylation Reactions

You are attempting to alkylate the amino group with an alkyl halide and are facing issues with selectivity and yield.

Detailed Analysis:

  • Problem: No reaction or low conversion.

    • Plausible Cause: Insufficient nucleophilicity of the amino group or a poor leaving group on the alkylating agent.

    • Troubleshooting Steps:

      • Activate the Amine: The addition of a suitable base is often necessary to deprotonate the amine or to scavenge the acid formed during the reaction. For aminopyridines, bases like potassium carbonate or sodium hydride can be effective.

      • Improve the Leaving Group: If using an alkyl chloride or bromide, consider switching to an alkyl iodide or a triflate, which are better leaving groups.

      • Consider Reductive Amination: An alternative strategy is reductive amination. This involves the reaction of the aminopyridine with an aldehyde or ketone to form an imine, followed by in situ reduction with a mild reducing agent like sodium borohydride. This method can offer better control.[6]

  • Problem: Overalkylation leading to di-alkylated products.

    • Plausible Cause: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a limited amount of the alkylating agent (e.g., 1.0-1.2 equivalents).[6]

      • Slow Addition: Add the alkylating agent slowly to a solution of the aminopyridine to maintain a low concentration of the electrophile.

      • "Self-Limiting" Strategy: A novel approach involves the use of N-aminopyridinium salts. These can be alkylated to form a transient pyridinium ylide, which is less nucleophilic after the first alkylation, thus favoring mono-alkylation.[7]

  • Problem: N-alkylation of the pyridine ring.

    • Plausible Cause: The pyridine nitrogen is also a nucleophilic site and can compete with the exocyclic amino group for the alkylating agent, especially with more reactive alkylating agents like methyl iodide.

    • Troubleshooting Steps:

      • Protecting Group Strategy: Protect the exocyclic amino group with a suitable protecting group (e.g., Boc). The pyridine nitrogen can then be alkylated, followed by deprotection of the amino group.

      • Modify Reaction Conditions: The choice of solvent and base can influence the site of alkylation. Experimenting with different solvent polarities and base strengths may shift the selectivity.[6]

Scenario 3: Difficulties in Palladium-Catalyzed Cross-Coupling Reactions

You are using this compound (or a derivative) as a coupling partner in a Suzuki, Buchwald-Hartwig, or similar reaction and are experiencing poor results.

start Low Cross-Coupling Yield check_catalyst Verify Catalyst System (Pd source, Ligand, Base) start->check_catalyst catalyst_poisoning Potential Catalyst Poisoning? (Amine Coordination) check_catalyst->catalyst_poisoning ligand_choice Is the ligand appropriate? catalyst_poisoning->ligand_choice No solution_poisoning Use bulky phosphine ligands (e.g., RuPhos, BrettPhos) catalyst_poisoning->solution_poisoning Yes base_choice Is the base compatible? ligand_choice->base_choice Yes solution_ligand Screen different ligands (e.g., Buchwald ligands) ligand_choice->solution_ligand No reaction_conditions Review Temp & Solvent base_choice->reaction_conditions Yes solution_base Use a non-nucleophilic, strong base (e.g., LiHMDS, K3PO4) base_choice->solution_base No solution_conditions Ensure anhydrous, deoxygenated conditions. Optimize temperature. reaction_conditions->solution_conditions end Successful Cross-Coupling solution_poisoning->end solution_ligand->end solution_base->end solution_conditions->end

Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.

Detailed Analysis:

  • Problem: Catalyst Inhibition/Deactivation.

    • Plausible Cause: The amino and pyridine nitrogen atoms can coordinate to the palladium center, inhibiting oxidative addition or transmetalation steps in the catalytic cycle.[8] This is a well-documented challenge with aminopyridine substrates.

    • Troubleshooting Steps:

      • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos and BrettPhos) can be highly effective. These ligands promote the desired catalytic cycle and can mitigate the inhibitory effects of the substrate's nitrogen atoms.[8][9]

      • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can lead to more consistent and reproducible results by ensuring the efficient generation of the active catalytic species.[8]

      • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like LiHMDS are often required, especially when working with unprotected amines.[8]

  • Problem: Homocoupling of the coupling partner.

    • Plausible Cause: This can occur due to competitive side reactions, especially if the desired cross-coupling is slow.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Ensure the reaction is run under strictly anaerobic conditions, as oxygen can promote homocoupling.

      • Re-evaluate Catalyst System: A different ligand or palladium source might be necessary to favor the cross-coupling pathway.

  • Problem: Low yields with unprotected amine/alcohol.

    • Plausible Cause: While many modern cross-coupling methods tolerate free amines and alcohols, these functional groups can sometimes interfere with the reaction.[10]

    • Troubleshooting Steps:

      • Protection Strategy: If other troubleshooting steps fail, consider protecting the amino group (e.g., as a Boc-carbamate) or the alcohol (e.g., as a silyl ether). This adds synthetic steps but can be a reliable solution.

Section 4: Purification Strategies

Challenge: Removing polar impurities or separating closely-eluting side products from the desired this compound derivative.

Solutions:

  • Aqueous Workup: An initial wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.[5] Conversely, a wash with a dilute acid can remove basic starting materials, but be aware that your product may also partition into the aqueous layer if it forms a salt.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice. However, for particularly basic compounds that may streak on silica, consider using alumina or treating the silica with triethylamine.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane) is often effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

  • Ion-Exchange Chromatography: For aminopyridine derivatives, cation-exchange chromatography can be a powerful purification technique to separate the product from unreacted starting materials or non-basic impurities.[11]

This guide is intended to be a living document. As new methodologies and insights emerge, it will be updated to reflect the state-of-the-art in synthetic chemistry. We encourage you to consult the primary literature and to approach troubleshooting in a systematic and logical manner.

References

  • Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • BenchChem. (n.d.). Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines.
  • BenchChem. (n.d.). Identifying and minimizing side products in chloroacetylation of aminopyridines.
  • BenchChem. (n.d.). Troubleshooting acylation reactions for urea derivatives.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815–3818.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14950620, this compound.
  • Gunanathan, C., & Shrestha, B. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.

Sources

Technical Support Center: Column Chromatography Purification of (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to the column chromatography purification of (3-Aminopyridin-4-yl)methanol. This molecule's structure—containing both a basic aminopyridine ring and a polar hydroxymethyl group—presents specific challenges, primarily strong interaction with standard silica gel, leading to poor recovery and peak tailing. This guide is structured to anticipate these issues, offering proactive solutions and reactive troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses foundational questions for setting up a successful purification protocol.

Q1: What is the best stationary phase for purifying this compound?

Answer: Standard silica gel is the most common choice, but it is not ideal for this compound without modification. The primary issue is the acidic nature of residual silanol groups (Si-OH) on the silica surface, which strongly and often irreversibly interact with the basic nitrogen of the pyridine ring.[1] This interaction is the primary cause of severe peak tailing and potential for low recovery.

Recommendations:

  • Deactivated Silica Gel (Recommended): This is the most practical and effective approach. Before loading your sample, the silica gel is "deactivated" by flushing it with a solvent system containing a small amount of a competing base, such as triethylamine (TEA).[2] This base neutralizes the acidic silanol sites, preventing your target compound from binding too strongly.

  • Alumina (Alternative): Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[3] However, its chromatographic behavior can be less predictable, so thorough Thin Layer Chromatography (TLC) analysis on alumina plates is essential beforehand.

  • Reversed-Phase Silica (Specialized Use): If you are trying to separate this compound from highly non-polar impurities, reversed-phase (e.g., C18) chromatography could be an option. However, for typical post-synthesis purification from polar byproducts, normal-phase chromatography is more common.

Q2: How do I select the right mobile phase (eluent)?

Answer: The selection process should always begin with TLC analysis. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.35 for this compound.[2] Given the compound's polarity, you will need a relatively polar solvent system.

Recommended Solvent Systems for TLC Scouting:

Solvent SystemRatio (v/v)ModifierTypical Application
Dichloromethane (DCM) : Methanol (MeOH)95 : 5 to 90 : 100.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)Good general-purpose system for moderately polar compounds.
Ethyl Acetate (EtOAc) : Hexanes70 : 30 to 100% EtOAc0.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)Alternative system, offers different selectivity compared to DCM/MeOH.
Chloroform (CHCl₃) : Methanol (MeOH)95 : 5 to 85 : 151% Ammonium Hydroxide (NH₄OH)A strong eluent system for very polar, basic compounds.[4]

The Critical Role of the Basic Modifier: Never run TLC or a column for this compound without a basic modifier in your eluent. The modifier (TEA or NH₄OH) acts as a competitive base, binding to the active silanol sites on the silica and allowing your aminopyridine compound to elute symmetrically.[2][4] Without it, you will likely observe a streak from the baseline instead of a distinct spot.

Q3: What is the best way to load the sample onto the column?

Answer: The sample loading technique is critical for achieving good separation. The goal is to apply the sample to the column in the narrowest possible band.

  • Dry Loading (Highly Recommended): This is the superior method, especially if your compound is not highly soluble in the initial, less polar mobile phase.[5] It prevents band broadening and improves resolution.

    • Protocol: Dissolve your crude sample in a suitable solvent (e.g., methanol, DCM). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of the packed column.[5]

  • Wet Loading (Acceptable for small scales): Dissolve the sample in the absolute minimum amount of the mobile phase you will use to run the column.[5] Using a pipette, carefully apply this solution to the top of the column bed without disturbing the surface. This method is faster but can lead to poorer separation if too much solvent or a solvent stronger than the mobile phase is used.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Problem 1: My compound is streaking or tailing badly on the column, resulting in mixed fractions.
  • Underlying Cause: This is the classic symptom of strong interaction between the basic aminopyridine and acidic silanol groups on the silica surface.[1] Even with a modifier in the eluent, residual acidity in a freshly packed column can cause this issue.

  • Solution: Pre-Column Deactivation Protocol

    • Pack the Column: Dry or slurry pack your silica gel column as you normally would using your initial, non-polar solvent (e.g., hexanes or DCM).

    • Prepare Deactivating Solvent: Create a batch of your chosen starting eluent (e.g., 95:5 DCM:MeOH) and add 1-2% triethylamine.[2]

    • Flush the Column: Pass 2-3 full column volumes of this deactivating solvent through the packed column. This ensures all acidic sites are neutralized before your compound is introduced.

    • Equilibrate: Flush the column with 2-3 column volumes of the actual starting eluent (containing your standard 0.5-1% TEA or NH₄OH) to remove excess base and equilibrate the stationary phase.

    • Load and Run: Proceed to load your sample (preferably via dry loading) and run the chromatography as planned.

Problem 2: My compound is not eluting from the column, even with 15-20% Methanol in DCM.
  • Underlying Cause: The compound is adsorbed too strongly to the silica, and the current mobile phase is not polar enough to displace it. In rare cases, the compound may be decomposing on the silica. [3]

  • Solutions (in order of application):

    • Increase Polarity & Modifier Strength: Prepare a stronger eluent. A system of 85:14:1 DCM:MeOH:NH₄OH is a very powerful eluent for polar nitrogenous compounds. [4]Ammonium hydroxide is more effective than TEA at displacing strongly bound amines.

    • Check for Stability: Before running a large-scale column, perform a 2D TLC stability test. [1] * Protocol: Spot your compound on the bottom-left corner of a square TLC plate. Run the plate in a suitable eluent. Dry the plate completely. Rotate the plate 90 degrees counter-clockwise and re-run it in the same eluent. If the compound is stable, you will see a single spot on the 45-degree diagonal. If you see new spots or streaking below the diagonal, your compound is degrading on the silica. [1] 3. Switch Stationary Phase: If the 2D TLC test confirms degradation, do not use silica gel. Switch to a more inert stationary phase like neutral alumina. [3]

Problem 3: My final product yield is very low after purification.
  • Underlying Cause: This is often due to irreversible adsorption (the compound sticks to the column and never comes off) or decomposition, as described above.

  • Solution: A Proactive Workflow for Yield Maximization

    G TLC 1. TLC Analysis - Find Rf ~0.25 - MUST include 0.5-1% TEA/NH₄OH Stability 2. 2D-TLC Stability Test - Check for degradation on silica TLC->Stability Confirm mobile phase Column_Prep 3. Column Preparation - Slurry pack silica - Flush with eluent + 1-2% TEA Stability->Column_Prep If stable, proceed Loading 4. Dry Load Sample - Adsorb crude onto silica - Layer onto column Column_Prep->Loading After equilibration Elution 5. Elution & Collection - Start with low polarity - Gradually increase polarity (gradient) Loading->Elution Start run Analysis 6. Fraction Analysis - TLC analysis of fractions - Combine pure fractions Elution->Analysis Monitor progress

    Caption: Recommended workflow for purifying this compound.

    By following this workflow, you address the primary failure modes—poor eluent choice, compound instability, and strong silanol interactions—before committing your valuable material to the column, thereby maximizing the potential for a high-yield recovery.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem
  • Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column - SIELC Technologies
  • This compound - Chem-Impex
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • This compound | C6H8N2O | CID 14950620 - PubChem
  • Column chrom

Sources

Technical Support Center: (3-Aminopyyridin-4-yl)methanol Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Aminopyridin-4-yl)methanol is a versatile building block in pharmaceutical and medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its structure, featuring both a primary aromatic amine and a hydroxymethyl group on a pyridine ring, makes it a valuable synthon. However, these same functional groups render the molecule susceptible to atmospheric oxidation. This guide provides researchers, scientists, and drug development professionals with in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout its storage and use.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially a white powder, has turned slightly brown. What's happening?

A1: A color change from white/off-white to yellow or brown is a classic indicator of oxidation.[2] The aminopyridine moiety is electron-rich and prone to reacting with atmospheric oxygen, leading to the formation of colored impurities. While a slight color change may not significantly impact purity for some applications, it is a clear warning sign of degradation and warrants analytical verification before use.

Q2: What are the ideal storage conditions for solid this compound?

A2: Based on its chemical structure and supplier recommendations, the compound should be stored under controlled conditions to minimize degradation.[1][3] For long-term stability, refer to the summary table below. The key is to limit exposure to oxygen, moisture, and light.[4]

Q3: I've prepared a solution of this compound in methanol for my reaction, and it's rapidly turning dark. Is this normal?

A3: No, this is not normal and indicates rapid oxidation in solution. Dissolved oxygen in solvents is a primary culprit for the degradation of air-sensitive compounds.[5] Protic solvents like methanol can sometimes facilitate oxidation pathways. It is crucial to use deoxygenated solvents and maintain an inert atmosphere over the solution, especially if it will be stirred for an extended period or heated.

Q4: Can I handle this compound on an open lab bench?

A4: For brief procedures like weighing a solid sample, working quickly on an open bench is often acceptable. However, for any process involving solutions, extended exposure, or heating, it is strongly recommended to use air-free techniques.[6][7][8] This includes working under a blanket of inert gas (nitrogen or argon) or within a glovebox.

Q5: How can I analytically confirm if my sample has oxidized?

A5: Several standard analytical techniques can be used to assess purity and detect oxidation byproducts.

  • HPLC (High-Performance Liquid Chromatography): This is a stability-indicating method that can separate the parent compound from its degradation products. A fresh sample should show a single major peak, while an oxidized sample will display additional peaks.[9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can reveal the presence of impurities. Oxidation of the methanol group to an aldehyde would introduce a new peak around 9-10 ppm. Changes in the aromatic region could also indicate ring oxidation or N-oxide formation.

  • Mass Spectrometry (MS): MS can identify the exact mass of degradation products, confirming oxidative pathways.[10] For example, oxidation of the alcohol to a carboxylic acid would result in a mass increase of 14 Da (+O, -H₂).

Troubleshooting Guide: Common Oxidation-Related Issues

Observed Problem Probable Cause(s) Recommended Solution(s)
Reaction yields are low and inconsistent. Degradation of starting material. The actual concentration of the active compound is lower than calculated.1. Verify Purity: Analyze the starting material using HPLC or ¹H NMR before each use. 2. Use Fresh Material: If degradation is confirmed, use a freshly opened bottle or a sample that has been properly stored.
Formation of an unexpected, more polar byproduct on TLC. Oxidation of the alcohol group to the corresponding carboxylic acid, which is significantly more polar.1. Implement Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere using a Schlenk line or glovebox.[6][7] 2. Use Deoxygenated Solvents: Degas the reaction solvent prior to use (see Protocol 2).
Formation of an unexpected, less polar byproduct on TLC. Oxidation of the alcohol to the aldehyde, which may be less polar than the starting alcohol depending on the solvent system.1. Control Reaction Temperature: Avoid excessive heating, as it can accelerate oxidation. 2. Limit Reaction Time: Plan experiments to minimize the time the compound spends in solution.
Solution turns dark brown/black upon addition of a metal catalyst. The electron-rich aminopyridine can coordinate to and be oxidized by certain metal catalysts, especially in the presence of air.1. Thoroughly Degas: Ensure the reaction mixture is completely free of oxygen before adding the metal catalyst. 2. Ligand Selection: If applicable, choose ligands that stabilize the metal center and prevent oxidative side reactions.

Visualization of Oxidation Pathways & Prevention Workflow

Potential Oxidation Pathways

The primary sites of oxidation on this compound are the exocyclic amino and hydroxymethyl groups. The pyridine nitrogen can also be oxidized to an N-oxide.

OxidationPathways cluster_main Starting Material cluster_products Potential Oxidation Products C6H8N2O This compound Aldehyde 3-Aminopyridine-4-carbaldehyde (+O, -2H) C6H8N2O->Aldehyde Mild Oxidation N_Oxide This compound N-oxide (+O) C6H8N2O->N_Oxide N-Oxidation CarboxylicAcid 3-Aminopyridine-4-carboxylic Acid (+2O, -2H) Aldehyde->CarboxylicAcid Further Oxidation HandlingWorkflow Start Start Experiment IsSolid Handling Solid? Start->IsSolid IsInSolution Working in Solution? IsSolid->IsInSolution No WeighQuickly Weigh quickly on bench IsSolid->WeighQuickly Yes IsLongTerm Storage > 1 month? StoreInert Store under N2/Ar at 2-8°C in dark IsLongTerm->StoreInert Yes StoreStandard Store at 2-8°C in dark, tightly sealed IsLongTerm->StoreStandard No IsHeated Heating > 50°C or Reaction > 4h? IsInSolution->IsHeated UseInertAtmosphere Use Schlenk line / Glovebox with deoxygenated solvents IsHeated->UseInertAtmosphere Yes BenchtopOK Benchtop setup is likely OK (Use inert gas blanket if possible) IsHeated->BenchtopOK No WeighQuickly->IsLongTerm

Caption: Decision workflow for handling and storing this compound.

Experimental Protocols

Protocol 1: Recommended Storage Conditions

To ensure the long-term stability of this compound, adhere to the following storage protocol.

Parameter Condition Rationale
Temperature 2°C to 8°CRefrigeration slows the rate of chemical degradation. [1][3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, the primary driver of oxidation. [4][7]
Light Protect from Light (Amber Vial)Aromatic amines can be susceptible to photodegradation. [4]
Container Tightly Sealed Glass VialPrevents ingress of moisture and air; glass is non-reactive.
Humidity Store with a DesiccantProtects against hydrolysis and moisture-mediated oxidation. [4]
Protocol 2: Solvent Deoxygenation

For any reaction that is heated, runs for an extended period, or involves sensitive catalysts, using deoxygenated solvents is critical. [5]The inert gas bubbling (sparging) method is often sufficient.

Materials:

  • Reaction solvent in a Schlenk flask

  • Inert gas source (Argon or Nitrogen) with a regulator

  • Long needle or glass tube

  • Bubbler

Procedure:

  • Assemble the Schlenk flask containing the solvent and a stir bar.

  • Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle (vent needle) through the septum that does not touch the solvent. This creates a ventilation pathway, improving deoxygenation efficiency. [11][12]4. Begin stirring the solvent gently.

  • Start a moderate flow of inert gas through the submerged needle. A steady stream of bubbles should be visible. The gas flow rate should be sufficient to create agitation but not so high as to cause significant solvent evaporation. [11]6. Sparge the solvent for 20-30 minutes. For larger volumes, a longer time is required.

  • After sparging, remove the vent needle first, then pull the gas inlet needle above the solvent surface to maintain a positive pressure of inert gas (a "blanket") over the solvent.

  • The solvent is now ready for use in your air-sensitive reaction.

For the most rigorous deoxygenation, such as in organometallic catalysis, the "Freeze-Pump-Thaw" method is recommended. [5][6]

Protocol 3: Use of Antioxidants in Solution (for storage)

If a stock solution of this compound needs to be stored for a short period, the addition of an antioxidant can help inhibit degradation. This is generally not recommended for reactive solutions but can be effective for analytical standards or stock solutions for screening.

Recommended Antioxidant:

  • Butylated Hydroxytoluene (BHT): A common radical scavenger that is effective at low concentrations and generally non-interfering in many biological assays. [13][14] Procedure:

  • Prepare your stock solution of this compound in a suitable, deoxygenated solvent.

  • Add BHT to a final concentration of 0.01-0.05% (w/v).

  • Store the solution under an inert atmosphere at 2-8°C and protected from light.

  • Always run a control experiment to ensure the antioxidant does not interfere with your downstream application.

References

  • Wikipedia. (2023). Air-free technique.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Trissel, L. A., & Trusley, C. R. (1993). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American journal of hospital pharmacy, 50(7), 1404–1407.
  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Crimson Publishers. (2017). Antioxidants Activity of Selected Synthesized Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents.
  • Devine, E., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry, 64(15), 10985-11005.
  • Wikipedia. (2023). Deoxygenation.
  • Kim, J., et al. (2021).
  • Wikipedia. (2023). Antioxidant.
  • Metrangolo, P., et al. (2012). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 12(11), 5491-5501.
  • Longchang Chemical. (2023). What are the six main categories of natural antioxidants?
  • Btsa. (n.d.). Examples of natural and synthetic antioxidants available on the market.
  • ACS Publications. (2021). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway.
  • Taylor & Francis Online. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • Organic Chemistry Portal. (n.d.). Deoxygenation.
  • MDPI. (2020). Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications.
  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Advances in Engineering. (2018). Selective Aerobic Oxidation of Benzyl Amines.
  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861).
  • Ravi, K., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9494–9501.
  • MDPI. (2017). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation.
  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). (3-Amino-pyridin-4-yl)-methanol.
  • MDPI. (2018). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges.
  • Davies, M. J. (2016). Detection, identification, and quantification of oxidative protein modifications. Journal of Biological Chemistry, 291(35), 18173–18181.
  • ACS Publications. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Valerino, D. M., & McCormack, J. J. (1969). Studies of the oxidation of some aminopteridines by xanthine oxidase. Biochimica et Biophysica Acta (BBA) - General Subjects, 184(1), 154–163.

Sources

Buchwald-Hartwig Amination: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this powerful C-N bond-forming reaction. Instead of a simple checklist, we will explore the mechanistic underpinnings of the reaction to empower you to troubleshoot effectively and adapt protocols to your specific substrates.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, finding widespread use in the creation of pharmaceuticals, organic electronic materials, and complex agrochemicals.[1][2] However, its success is highly dependent on the careful orchestration of several components. This guide provides answers to common issues encountered in the lab, backed by mechanistic insights and actionable protocols.

The Engine of the Reaction: Understanding the Catalytic Cycle

To effectively troubleshoot, one must first understand the mechanism. The catalytic cycle is the logical framework upon which all optimization efforts are built. The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[1][3][4]

Each step in this cycle presents a potential hurdle. A failure in any one of these key steps can lead to low yield, no reaction, or the formation of unwanted side products.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Association Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amido Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR¹R² Amido_Complex->Product Reductive Elimination BaseH [Base-H]⁺X⁻ Amido_Complex->BaseH ArX Ar-X ArX->OA_Complex Amine HNR¹R² Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during Buchwald-Hartwig amination experiments in a practical Q&A format.

Q1: My reaction is not working at all. I see only starting materials. What are the first things to check?

Answer: A complete lack of reactivity usually points to a fundamental problem with one of the core components: the catalyst, the atmosphere, or the reagents.

  • Catalyst Activity: The most common culprit is an inactive catalyst. If you are generating the Pd(0) catalyst in situ from a Pd(II) precursor like Pd(OAc)₂, the reduction step may have failed.[5] Pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species, are often more reliable.[6] Ensure your palladium source and ligand are of high quality.

  • Inert Atmosphere: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[5][7] Ensure your reaction vessel was properly purged and backfilled with an inert gas (Argon or Nitrogen). Solvents should be anhydrous and degassed.[7] Even brief exposure to air during setup can kill the catalyst.

  • Reagent Purity: Water and other protic impurities can interfere with the reaction. Ensure your amine, aryl halide, and solvent are pure and dry.[8]

  • Base Strength: The base must be strong enough to deprotonate the amine-palladium complex. If the base is too weak for your specific amine, the catalytic cycle will stall.[6][8]

Troubleshooting_No_Reaction Start No Reaction: Only Starting Material Observed Check1 Is the Catalyst System Active? Start->Check1 Check2 Is the Atmosphere Inert? Start->Check2 Check3 Are Reagents Pure & Dry? Start->Check3 Check4 Is the Base Strong Enough? Start->Check4 Action1 Action: - Use a pre-catalyst - Check ligand/Pd source quality Check1->Action1 Action2 Action: - Improve Schlenk technique - Use degassed, anhydrous solvents Check2->Action2 Action3 Action: - Purify starting materials - Dry amine and solvent Check3->Action3 Action4 Action: - Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu) Check4->Action4

Caption: Initial checks for a non-reactive Buchwald-Hartwig amination.

Q2: My reaction is sluggish and gives a low yield. How can I improve the conversion?

Answer: Sluggish reactions suggest that while the catalytic cycle is turning over, it is doing so inefficiently. The bottleneck is often oxidative addition or reductive elimination.

  • Ligand Choice is Critical: The ligand is arguably the most important variable. Its steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination. For challenging substrates like aryl chlorides or sterically hindered partners, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[9]

  • Temperature: Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C, to drive the reaction forward.[6][9] If your reaction is slow at a lower temperature, carefully increasing the heat may improve the rate and yield.

  • Solvent Effects: The solvent must solubilize all components of the reaction.[6] Common choices include toluene, dioxane, and THF.[5][9] If your base or other reagents are not dissolving, the reaction will be slow. In some cases, a small amount of water can increase the solubility of the base and accelerate the reaction, but this must be carefully controlled.[5][10]

  • Aryl Halide Reactivity: The reactivity order of the aryl halide is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] However, aryl iodides can sometimes form inhibitory palladium iodide dimers, which can slow the reaction.[5][6] If you are using a less reactive aryl chloride, you will likely need a more sophisticated ligand and higher temperatures.[9]

ParameterRecommendation for Sluggish ReactionsRationale
Ligand Switch to a bulkier, more electron-rich ligand (e.g., from P(t-Bu)₃ to a biarylphosphine like XPhos).Bulky ligands promote the formation of monoligated Pd(0) species, which are highly active, and accelerate reductive elimination.[11]
Temperature Increase temperature in 10-20 °C increments (typically 80-110 °C).Overcomes the activation energy barrier for key steps like oxidative addition and reductive elimination.[6]
Base Use a stronger base (e.g., K₂CO₃ to NaOt-Bu or LHMDS).A stronger base more effectively deprotonates the amine-Pd complex, accelerating this step in the catalytic cycle.[6][9]
Solvent Ensure all components are dissolved. Consider switching from toluene to a more polar ether like dioxane.Insolubility of reagents is a common and often overlooked reason for poor reaction rates.[6]
Q3: I'm observing significant hydrodehalogenation (Ar-X → Ar-H). What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This occurs via a competing pathway involving β-hydride elimination from the palladium-amido intermediate.[1][12]

  • Ligand Effects: The choice of ligand is paramount in suppressing this side reaction. Ligands that are sufficiently bulky can sterically hinder the conformation required for β-hydride elimination and promote the desired C-N reductive elimination.

  • Amine Structure: This side reaction is more common with primary amines that have β-hydrogens.

  • Base and Temperature: Using an excessively strong base or very high temperatures can sometimes favor the elimination pathway. A careful screening of bases might be necessary.

Q4: How do I choose the right combination of ligand and base for my specific substrates?

Answer: The optimal ligand/base combination is highly substrate-dependent.[1] However, extensive research has led to some excellent starting points.

Nucleophile ClassRecommended Ligand(s)Recommended Base(s)Key Considerations
Primary Aliphatic Amines BrettPhos, RuPhosLHMDS, NaOt-BuLHMDS is useful for substrates with protic functional groups.[5] BrettPhos shows good selectivity for primary amines.[5]
Secondary Aliphatic Amines XPhos, RuPhosNaOt-Bu, K₃PO₄RuPhos is often a good choice for secondary amines.[5]
Aryl Amines / Anilines XPhos, DavePhosNaOt-Bu, K₃PO₄, Cs₂CO₃Generally well-behaved substrates. Weaker bases can often be used.[6]
Amides / Lactams tBuBrettPhosK₂CO₃, K₃PO₄Amides are less nucleophilic and often require more specialized, highly active ligands.[5]
N-Heterocycles (e.g., Indole) DavePhos, tBuXPhosK₂CO₃, K₃PO₄Can be challenging due to potential catalyst poisoning by the heterocycle.[5][8]

This table provides general starting points. Optimization is almost always necessary.

Standard Experimental Protocol

This protocol provides a general procedure for setting up a Buchwald-Hartwig amination reaction using standard Schlenk techniques.[7]

Materials:

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, 1.1-1.5 eq relative to Pd)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Aryl halide (1.0 eq)

  • Amine (1.2 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a ~0.5 M solution)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst, base, and aryl halide (if solid).[7]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[7][13]

  • Reagent Addition: Through the septum via syringe, add the anhydrous, degassed solvent. If the aryl halide or amine are liquids, add them via syringe at this stage.

  • Reaction: Place the sealed flask in a pre-heated oil bath and stir at the desired temperature (e.g., 100 °C).[13]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts. The filtrate can then be washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo. Further purification is typically achieved by column chromatography.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 9, 2026.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020, December 11).
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (n.d.).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure.
  • Experimental Protocol for Buchwald-Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Buchwald Ligands Review. (n.d.). Entegris.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Troubleshooting Poor Solubility of (3-Aminopyridin-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical challenge encountered during reactions with (3-Aminopyridin-4-yl)methanol: its poor solubility. As a key building block in medicinal chemistry, successfully handling this compound is often crucial for project success.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard organic solvents like THF or Dichloromethane?

A1: The poor solubility of this compound in many common non-polar or moderately polar aprotic solvents stems directly from its molecular structure. Several factors are at play:

  • High Polarity: The molecule possesses three polar functional groups: a primary amine (-NH₂), a primary alcohol (-CH₂OH), and a pyridine ring nitrogen. These groups create a significant dipole moment and a high affinity for polar environments.

  • Intermolecular Hydrogen Bonding: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors. In the solid state, these groups form a strong, extensive network of intermolecular hydrogen bonds. This creates a stable crystal lattice that requires a substantial amount of energy to disrupt, which non-polar solvents cannot provide.

  • Amphoteric Nature: The molecule has both a basic pyridine nitrogen (pKa of the conjugate acid is ~6.0 for 3-aminopyridine) and a basic amino group, alongside a weakly acidic hydroxyl group.[3][4][5] This complex acid-base character can lead to zwitterionic-like interactions, further stabilizing the solid state and reducing solubility in non-polar media.

For these reasons, solvents like hexane, toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are often poor choices for achieving complete dissolution at room temperature. More polar, hydrogen-bond accepting solvents are required to effectively solvate the molecule.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent CategoryExamplesTypical Observed SolubilityRationale
Non-Polar Aprotic Hexane, TolueneVery Poor / InsolubleLacks polarity and hydrogen bonding capability to disrupt the crystal lattice.
Moderately Polar Aprotic Dichloromethane (DCM), THF, Ethyl AcetatePoor to Sparingly SolubleInsufficient polarity and hydrogen bonding to overcome strong intermolecular forces.
Polar Aprotic DMSO, DMF, NMPSoluble to Highly SolubleHigh polarity and ability to accept hydrogen bonds effectively solvates the molecule.
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleCan both donate and accept hydrogen bonds, but solubility can be limited by the hydrophobic pyridine ring. Solubility in water is often pH-dependent.[6][7][8]

Note: This data is a qualitative summary based on the compound's structure and behavior of similar aminopyridines.[9] Always perform a small-scale solubility test before committing to a large-scale reaction.

Q2: How should I systematically select a better solvent or a co-solvent system for my reaction?

A2: A systematic approach is crucial to avoid trial-and-error. The goal is to find a solvent or blend that dissolves the starting material without negatively impacting the reaction (e.g., by reacting with reagents or complicating purification).

The recommended workflow involves starting with highly polar aprotic solvents and, if necessary, moving to a co-solvent system. A co-solvent is a water-miscible organic solvent added to the primary solvent to enhance the solubility of a poorly soluble compound.[10][11] Co-solvents work by reducing the overall polarity of the system, making it more favorable for the solute.[12][][14]

Solvent_Selection_Workflow Start Start: Poor Solubility Observed Screen_Polar_Aprotic Test High-Polarity Aprotic Solvents (e.g., DMSO, DMF, NMP) Start->Screen_Polar_Aprotic Is_Soluble_Aprotic Is it soluble and is the solvent compatible with the reaction? Screen_Polar_Aprotic->Is_Soluble_Aprotic Proceed_Reaction_Aprotic Proceed with Reaction Is_Soluble_Aprotic->Proceed_Reaction_Aprotic  Yes Consider_Cosolvent Initiate Co-Solvent Strategy Is_Soluble_Aprotic->Consider_Cosolvent No   Select_Primary Select Primary Reaction Solvent (e.g., THF, Dioxane) Consider_Cosolvent->Select_Primary Titrate_Cosolvent Titrate with Polar Aprotic Co-Solvent (e.g., DMF, NMP, DMSO) while monitoring Select_Primary->Titrate_Cosolvent Is_Soluble_Cosolvent Is a homogeneous solution achieved? Titrate_Cosolvent->Is_Soluble_Cosolvent Proceed_Reaction_Cosolvent Proceed with Reaction in Co-Solvent System Is_Soluble_Cosolvent->Proceed_Reaction_Cosolvent  Yes Troubleshoot Move to Advanced Troubleshooting Guide Is_Soluble_Cosolvent->Troubleshoot No  

Caption: Workflow for systematic solvent selection.

Q3: Can I use pH adjustment to increase the solubility of this compound?

A3: Yes, pH adjustment is a powerful and often underutilized technique for ionizable compounds like this one.[15][16][17] By converting the neutral molecule into a salt, you can dramatically alter its physical properties, including solubility.

The key is to protonate the most basic site, which is the pyridine ring nitrogen. The pKa of the conjugate acid of 3-aminopyridine is approximately 6.0.[3][5] By adding a non-nucleophilic acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid), you can form the corresponding ammonium salt.

Mechanism of Solubility Enhancement via Protonation: The formation of a salt introduces ionic character to the molecule. This has two primary effects:

  • Disruption of Hydrogen Bonding: The positive charge on the pyridine nitrogen disrupts the efficient intermolecular hydrogen bonding network that holds the neutral molecules together in the crystal lattice.

  • Enhanced Solvation: The resulting ion-dipole interactions between the salt and polar solvents (especially protic solvents like water or alcohols) are much stronger than the dipole-dipole interactions for the neutral molecule, leading to significantly improved solubility.

Caution: This strategy is only viable if your subsequent reaction conditions are compatible with an acidic environment and the presence of a conjugate base. For example, this would not be suitable for reactions involving acid-sensitive functional groups or strongly basic reagents.

Troubleshooting Guides

Guide 1: My reaction is sluggish and the mixture is a heterogeneous slurry. What steps should I take?

When faced with a heterogeneous reaction, the goal is to increase the concentration of the dissolved reactant to improve the reaction rate. Follow this troubleshooting sequence:

Troubleshooting_Workflow Start Start: Heterogeneous Slurry Step1 Step 1: Gentle Heating Increase temperature to 40-60 °C. Monitor for dissolution & side products. Start->Step1 Check1 Is reaction now homogeneous and proceeding? Step1->Check1 Success Maintain Temperature & Monitor Reaction Check1->Success  Yes Step2 Step 2: Co-Solvent Titration Return to RT. Add polar aprotic co-solvent (e.g., DMF) dropwise. Check1->Step2 No   Check2 Is the solution now homogeneous? Step2->Check2 Check2->Success  Yes Step3 Step 3: Sonication Place sealed flask in an ultrasonic bath for 15-30 min. Check2->Step3 No   Check3 Is the solution now homogeneous? Step3->Check3 Check3->Success  Yes Step4 Step 4: Advanced Options Consider reaction in slurry or move to Guide 2. Check3->Step4 No  

Caption: Decision tree for troubleshooting a heterogeneous reaction.

Detailed Protocols for Guide 1:

  • Step 1: Gentle Heating: The melting point of this compound is 115-120 °C.[1] Heating the reaction mixture to a moderate temperature (e.g., 50 °C) can significantly increase solubility without risking thermal degradation. Always run a parallel control reaction or use TLC/LCMS to check for the formation of impurities at the higher temperature.

  • Step 2: Co-Solvent Titration:

    • Ensure the reaction is stirring vigorously at room temperature.

    • Using a syringe or dropping funnel, add a high-boiling polar aprotic solvent (e.g., DMF or DMSO) dropwise to the slurry.[12]

    • Pause after every few drops to allow time for dissolution.

    • Stop adding the co-solvent as soon as the mixture becomes homogeneous to minimize its concentration and simplify downstream purification. Record the final solvent ratio.

  • Step 3: Sonication: Sonication uses high-frequency sound waves to create cavitation bubbles in the liquid.[12] The collapse of these bubbles generates localized high energy, which can break apart solid agglomerates and accelerate the dissolution process.[12] This is a non-invasive method that can be applied to a sealed reaction vessel in an ultrasonic water bath.

Guide 2: I've tried common solvents and techniques, but solubility is still limiting my reaction's scale and efficiency. What are my advanced options?

For challenging cases, particularly in process development or large-scale synthesis, more robust strategies are required.

1. In-Situ Salt Formation (Recommended for many reaction types)

This is often the most effective strategy. Instead of trying to dissolve the neutral compound, you convert it to a more soluble salt form just before or during the reaction.

Protocol: In-Situ Formation of the Hydrochloride Salt

  • Setup: Suspend this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or acetonitrile) in a reaction flask equipped with a stirrer and an inert atmosphere.

  • Acidification: Cool the suspension in an ice bath (0 °C). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) (1.0-1.1 eq) dropwise.

  • Dissolution: Stir the mixture. You will often observe the initial solid dissolving as the more soluble hydrochloride salt is formed. The reaction mixture may become a clear solution or a much finer, more mobile slurry.

  • Reaction: Proceed with the addition of your other reagents. Note that one equivalent of base will be required to neutralize the HCl if your reaction requires the free amine form.

2. Reaction in Slurry (Phase-Disappearing Reaction)

It is sometimes possible to run the reaction as a slurry. This relies on Le Chatelier's principle. A small amount of the starting material is dissolved in the solvent, and as this dissolved portion reacts and is consumed, more of the solid material dissolves to re-establish the equilibrium.

  • When to Use: This works best for reactions that are fast relative to the dissolution rate and where the product is soluble in the reaction medium.

  • Requirements: Requires vigorous stirring to ensure good mass transfer between the solid and liquid phases. The reaction must be monitored carefully (e.g., by LCMS) to track the disappearance of the starting material, as visual confirmation is not possible.

3. Structural Modification (Protecting Group Strategy)

While more synthetically intensive, temporarily modifying the structure can be a powerful way to alter solubility.[18] By protecting the polar hydroxyl or amino groups, you can dramatically decrease the molecule's polarity and break its hydrogen-bonding network.

  • Example Strategy: Protect the primary alcohol as a silyl ether (e.g., TBDMS ether). This derivative will be significantly less polar and much more soluble in common organic solvents like THF, DCM, and toluene. After performing the desired reaction on the aminopyridine core, the silyl ether can be easily removed under standard deprotection conditions (e.g., with TBAF or acid).

This comprehensive guide provides a logical framework for addressing the solubility challenges of this compound. By understanding the underlying chemical principles and applying these systematic troubleshooting strategies, researchers can overcome this common obstacle and achieve more efficient and successful synthetic outcomes.

References

  • PubChem. This compound | C6H8N2O | CID 14950620. [Link]
  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]
  • Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Info. [Link]
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
  • Organic Syntheses. 3-aminopyridine. [Link]
  • ResearchGate.
  • PubChem. 3-Aminopyridine | C5H6N2 | CID 10009. [Link]
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
  • International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. [Link]
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
  • WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]
  • Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
  • PubChem. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for the nuanced challenge of selecting catalysts for cross-coupling reactions with (3-Aminopyridin-4-yl)methanol. The unique structure of this substrate, featuring both a Lewis basic aminopyridine core and a coordinating hydroxymethyl group, presents specific hurdles that demand a carefully considered catalytic approach.

The Challenge: Understanding the Substrate's Dual Nature

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents.[1] However, its inherent chemical properties can complicate standard cross-coupling protocols. The primary challenges stem from the potential for the substrate to act as a ligand for the palladium catalyst.

The nitrogen atoms of the pyridine ring and the amino group are Lewis basic and can coordinate with the palladium center.[2][3] This coordination can lead to catalyst inhibition or the formation of inactive catalyst species, ultimately hindering the catalytic cycle.[2][4][5] The proximal amino and hydroxymethyl groups can also create a chelating effect, further sequestering the active catalyst.[4]

Logical Flow: Navigating Catalyst Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate catalyst system for cross-coupling reactions with this compound.

G cluster_0 Reaction Type cluster_1 Key Considerations Suzuki Suzuki Ligand_Choice Ligand Choice: Bulky, electron-rich phosphines Suzuki->Ligand_Choice Aryl/Vinyl Halide + Boronic Acid/Ester Buchwald-Hartwig Buchwald-Hartwig Buchwald-Hartwig->Ligand_Choice Aryl Halide + Amine Sonogashira Sonogashira Sonogashira->Ligand_Choice Aryl Halide + Terminal Alkyne Precatalyst_Selection Precatalyst Selection: Air-stable Pd(II) precatalysts Ligand_Choice->Precatalyst_Selection Base_Selection Base Selection: Non-coordinating, appropriate strength Precatalyst_Selection->Base_Selection Solvent_Choice Solvent: Anhydrous, degassed Base_Selection->Solvent_Choice Optimization Optimization Solvent_Choice->Optimization Start Start Start->Suzuki Start->Buchwald-Hartwig Start->Sonogashira

Caption: Decision workflow for catalyst system selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6][7] When coupling this compound (or its halogenated derivatives) with boronic acids or esters, the primary challenge is to prevent catalyst inhibition by the substrate's nitrogen atoms.[2][8][9]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Key Considerations
Pd₂(dba)₃SPhos or XPhosK₃PO₄1,4-Dioxane/H₂O80-110Bulky, electron-rich ligands are crucial to promote reductive elimination and prevent catalyst deactivation.[2][10]
XPhos Pd G3/G4(integrated)Cs₂CO₃ or K₂CO₃THF or Toluene80-110Precatalysts offer improved air stability and ease of handling.[9][11][12]
Pd(OAc)₂RuPhosK₃PO₄t-BuOH/H₂O80-100RuPhos can be effective for challenging substrates.[4]
Troubleshooting Suzuki-Miyaura Reactions

Q1: My reaction shows low to no conversion. What should I check first?

A1:

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded. Use fresh reagents and consider employing an air-stable precatalyst.[11][13]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[13] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[11][13]

  • Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Use high-purity, anhydrous, and degassed solvents.[5][13]

Q2: I'm observing significant homocoupling of my boronic acid.

A2: Homocoupling is often caused by the presence of oxygen or Pd(II) species.[2][10]

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst.[10]

  • Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue compared to Pd(II) precatalysts that require in situ reduction.[2]

Q3: I'm seeing protodeboronation of my boronic acid.

A3: This side reaction, where the boronic acid group is replaced by a hydrogen, is often caused by excess water or a base that is too strong.[10][13]

  • Anhydrous Conditions: Use anhydrous solvents and reagents.[10]

  • Base Selection: Consider a weaker base or using anhydrous powdered K₃PO₄.[10][14]

  • Boronic Esters: Pinacol (BPin) or MIDA esters are generally more stable towards protodeboronation than boronic acids.[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15][16][17] When using this compound as a coupling partner, the inherent amino group can compete with the desired amine nucleophile, and both can inhibit the catalyst.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Key Considerations
Pd₂(dba)₃RuPhos or BrettPhosLiHMDS or NaOtBuToluene or Dioxane80-110RuPhos and BrettPhos are highly effective for coupling with primary and secondary amines, respectively.[4][16]
RuPhos Pd G3(integrated)K₂CO₃ or Cs₂CO₃t-Amyl alcohol100-120The use of precatalysts can improve reaction efficiency and reproducibility.
Pd(OAc)₂XantphosNaOtBuToluene90-110Xantphos is a bidentate ligand that can be effective in preventing catalyst deactivation.[18]
Troubleshooting Buchwald-Hartwig Aminations

Q1: My reaction is sluggish or stalls completely.

A1:

  • Catalyst Poisoning: The amino group on your substrate or the amine coupling partner can act as a poison.[19] Increasing the ligand-to-palladium ratio (from 1:1 to 2:1) can sometimes overcome this inhibition.

  • Base Strength: A base that is too weak may not efficiently deprotonate the amine nucleophile. A strong, non-coordinating base like NaOtBu or LiHMDS is often required.[16]

  • Ligand Choice: The choice of ligand is critical. For sterically hindered amines, bulkier ligands like RuPhos are often necessary.[17]

Q2: I'm observing hydrodehalogenation of my aryl halide.

A2: This side reaction can occur when the amide intermediate undergoes β-hydride elimination.[15]

  • Ligand Selection: Using bulky biarylphosphine ligands can disfavor this pathway by sterically hindering the formation of the necessary conformation for β-hydride elimination.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q3: Are there alternatives to using ammonia directly for primary aniline synthesis?

A3: Yes, using ammonia equivalents is a common strategy to avoid the handling of ammonia gas and potential side reactions.[20][21] Lithium bis(trimethylsilyl)amide (LiHMDS) can serve as an effective ammonia surrogate.[17]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds.[22][23] The standard Pd/Cu co-catalyst system is often effective, but the basic reaction conditions and the presence of amines can lead to challenges.

Recommended Catalyst Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Considerations | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | CuI | (none) | Et₃N or i-Pr₂NH | DMF or THF | 25-100 | The classic conditions are often a good starting point.[24] | | PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | 80-100 | A common and reliable catalyst system.[25] | | Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | This system has been shown to be effective for 2-amino-3-bromopyridines.[24] |

Troubleshooting Sonogashira Couplings

Q1: My reaction is giving low yields and I see alkyne homocoupling (Glaser coupling).

A1:

  • Oxygen Exclusion: Glaser coupling is promoted by oxygen. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and maintaining an inert atmosphere.[23]

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be advantageous to avoid homocoupling. These typically require a palladium catalyst with a suitable ligand and a base like piperidine or pyrrolidine.[26][27]

Q2: My catalyst appears to be deactivating.

A2:

  • Amine Inhibition: The amine functionality on the substrate or the amine base can coordinate to the palladium and/or copper, leading to deactivation.[28]

  • Ligand Addition: While many Sonogashira reactions are run "ligandless" (relying on the amine base or solvent to stabilize the catalyst), the addition of a phosphine ligand like PPh₃ can sometimes improve catalyst stability and longevity.[24]

Q3: The reaction is not going to completion.

A3:

  • Base Stoichiometry: Ensure a sufficient excess of the amine base is used, as it not only acts as a base but also as a solvent and ligand.[29]

  • Temperature: While many Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive aryl halides.[23] A temperature screen is often beneficial.[22]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[11]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[11]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[11]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[11]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[11]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2][11][13]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11][13]

  • Purification: Purify the crude product by flash column chromatography.[11][13]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Pd0->PdII_Aryl ArR Ar-R Pd0->ArR OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Biaryl PdII_Aryl->PdII_Biaryl RBOH2 R-B(OH)₂ + Base PdII_Aryl->RBOH2 Transmetal Transmetalation PdII_Biaryl->Pd0 PdII_Biaryl->Pd0 RedElim Reductive Elimination ArX Ar-X ArX->Pd0 pos_OxAdd Oxidative Addition pos_Transmetal Transmetalation pos_RedElim Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (n.d.). BenchChem.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. (n.d.). ResearchGate.
  • Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate.
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. (n.d.). BenchChem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015). PubMed.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (n.d.). BenchChem.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). PubMed.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). National Institutes of Health.
  • How can I solve my problem with Suzuki coupling?. (2014). ResearchGate.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate.
  • Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. (n.d.). BenchChem.
  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of. (n.d.).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). National Institutes of Health.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
  • Struggling with Suzuki Reaction : r/Chempros. (2024). Reddit.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health.
  • Amines as the ligands for palladium-catalyzed coupling reactions. (2025). ResearchGate.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health.
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025). ResearchGate.
  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020).
  • This compound. (n.d.). Chem-Impex.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (n.d.). PubMed.

Sources

Technical Support Center: (3-Aminopyridin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Scale-Up Challenges for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of (3-Aminopyridin-4-yl)methanol. This valuable heterocyclic building block is a key intermediate in the development of various therapeutic agents, particularly those targeting neurological disorders[1]. While laboratory-scale synthesis may be straightforward, scaling up production presents unique challenges that can impact yield, purity, and safety.

This guide is designed to provide practical, experience-based solutions to common problems encountered during the scale-up of this compound synthesis. We will delve into the causality behind experimental choices, offering troubleshooting steps and validated protocols to ensure a robust and reproducible process.

Core Synthetic Pathway: An Overview

The most common and scalable route to this compound involves the reduction of a carbonyl group at the C4 position of a 3-aminopyridine precursor. The typical starting material is an ester, such as methyl 3-aminopyridine-4-carboxylate, due to its favorable reactivity and handling properties compared to the corresponding carboxylic acid.

Synthesis_Pathway SM Methyl 3-aminopyridine-4-carboxylate Reducer Reducing Agent (e.g., LiAlH4, NaBH4/Lewis Acid) SM->Reducer THF, Inert atm. Workup Aqueous Work-up & Purification Reducer->Workup Reaction Quench Product This compound Workup->Product Isolation

Caption: General synthetic scheme for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Section 1: Starting Materials & Reagents

Q1: My reduction of methyl 3-aminopyridine-4-carboxylate is sluggish or incomplete on a larger scale. What's going wrong?

Answer: This is a common scale-up issue related to mass and heat transfer.

  • Cause - Poor Reagent Solubility/Dispersion: On a larger scale, powerful reducing agents like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) may not disperse effectively, especially if added too quickly or without adequate agitation. This creates localized "hot spots" of high reactivity and other areas where the reaction hasn't started.

  • Solution 1 - Controlled Addition: Instead of adding the reducing agent in one portion, prepare a slurry in an appropriate anhydrous solvent (like THF) and add it slowly to the solution of the ester at a controlled temperature (e.g., 0 °C). This ensures better mixing and heat management.

  • Solution 2 - Alternative Reagents: For kilogram-scale synthesis, consider alternative reducing systems that offer better safety profiles and handling. A combination of NaBH₄ with a Lewis acid (e.g., BF₃·OEt₂) or other specialized borane complexes can be effective and more manageable than LiAlH₄.

  • Expert Tip: Always ensure your starting ester is completely dissolved in the solvent before beginning the addition of the reducing agent. Incomplete dissolution is a primary cause of inconsistent reactions at scale.

Q2: What purity is required for the starting 3-aminopyridine-4-carboxylate, and how do impurities affect the reaction?

Answer: Starting material purity is critical for a successful and clean reaction.

  • Required Purity: Aim for a purity of >98% for the starting ester.

  • Impact of Impurities:

    • Water/Moisture: This is the most detrimental impurity. It will rapidly quench highly reactive reducing agents like LiAlH₄, leading to a significant loss of reagent, reduced yield, and potential safety hazards from hydrogen gas evolution. Always use anhydrous solvents and dry your starting material thoroughly.

    • Unreacted Precursors: If the starting ester was made from 3-aminopyridine-4-carboxylic acid, any residual acid will react violently with the hydride reagent, consuming it and generating by-products. An acid-base titration can confirm the absence of acidic impurities.

Section 2: Reaction Conditions & Execution

Q3: The reduction is highly exothermic and difficult to control. How can I manage the thermal risk during scale-up?

Answer: Managing the exotherm of a hydride reduction is the most critical safety consideration for scale-up.

  • Causality: The reduction of an ester with LiAlH₄ is a very energetic process. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. As you scale up, the volume increases cubically while the surface area only increases squarely, leading to inefficient cooling and a potential for thermal runaway.

  • Solution 1 - Reverse Addition: Add the ester solution slowly to a slurry of the reducing agent. This keeps the reducing agent in excess only transiently at the point of addition and allows the reaction vessel's cooling system to manage the heat load more effectively.

  • Solution 2 - Dilution & Cooling: Increase the solvent volume to create a more dilute reaction mixture. This provides a larger thermal mass to absorb the heat generated. Ensure you have a robust cooling system (e.g., a cryostat or a jacketed reactor with a powerful chiller) capable of maintaining the target temperature (typically 0-10 °C).

  • Solution 3 - In-Process Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously. The rate of reagent addition should be immediately slowed or stopped if the temperature rises above the set point.

Q4: I'm observing significant by-product formation, leading to a low yield of the desired product. What are these impurities?

Answer: By-products often arise from over-reduction or side reactions involving the pyridine ring or amino group.

  • Possible By-products: While specific by-products depend on the exact conditions, potential impurities could include products from the reduction of the pyridine ring itself, especially if harsh conditions or overly reactive reagents are used.

  • Minimization Strategies:

    • Strict Temperature Control: Avoid letting the reaction temperature rise excessively. Higher temperatures can promote side reactions.

    • Stoichiometry: Use the minimum required excess of the reducing agent. A large excess can lead to over-reduction. Typically, 1.5-2.0 equivalents of LiAlH₄ are sufficient for an ester reduction.

    • Inert Atmosphere: The amino group can be sensitive to oxidation. Conducting the entire process under an inert atmosphere (Nitrogen or Argon) is crucial to prevent the formation of colored, oxidized impurities.

Section 3: Work-up & Purification

Q5: My product yield is low after the aqueous work-up. I suspect the product is lost to the aqueous layer. How can I improve recovery?

Answer: this compound has two polar functional groups (amino and hydroxyl), making it partially soluble in water.

  • Cause: The product can partition into the aqueous layer during extraction, especially if large volumes of water are used for quenching.

  • Solution 1 - Fieser Work-up: For LiAlH₄ quenches, use the Fieser method. After the reaction, cool to 0 °C and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used. This procedure generates a granular, easily filterable aluminum salt precipitate, minimizing the final volume of the aqueous phase.

  • Solution 2 - Brine Wash & Back-Extraction: During extraction with an organic solvent (like Ethyl Acetate or Dichloromethane), wash the organic layers with saturated sodium chloride solution (brine). This reduces the solubility of the product in the aqueous phase. Furthermore, collect the aqueous layers and perform several "back-extractions" with fresh organic solvent to recover any dissolved product.

Q6: What is the best method for large-scale purification? Column chromatography is not feasible.

Answer: For multi-gram to kilogram scale, recrystallization is the preferred method.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less so. Good solvent systems to try are Ethyl Acetate, Isopropanol, or a mixture like Toluene/Ethanol.

    • If the solution is colored, you can add a small amount of activated carbon and hot-filter it to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Trustworthiness Check: The purity of the recrystallized material should be checked by HPLC and ¹H NMR. The melting point should be sharp. A melting point of 80-81.5 °C has been reported for a similar compound, 2-amino-4-pyridinemethanol[2].

Section 4: Stability & Storage

Q7: How should I store the final product? I've noticed it developing color over time.

Answer: Aminopyridine derivatives can be sensitive to light, air, and moisture.

  • Stability: The compound is generally stable, but the amino group makes it susceptible to gradual oxidation, which often results in discoloration (turning yellow or brown). Studies on similar aminopyridines show excellent chemical stability when stored correctly[3].

  • Optimal Storage Conditions:

    • Container: Store in an amber glass bottle or an opaque container to protect from light.

    • Atmosphere: For long-term storage, flush the container with an inert gas like nitrogen or argon before sealing.

    • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.

    • Desiccant: Storing the container within a larger, sealed bag containing a desiccant can protect it from ambient moisture.

Quantitative Data & Protocols
Table 1: Scale-Up Parameter Estimates for Ester Reduction
ParameterLab Scale (1 g)Pilot Scale (100 g)
Starting Ester 1.0 g100 g
Anhydrous THF 20-30 mL2.0-3.0 L
LiAlH₄ (1.5 eq) ~0.25 g~25 g
Reaction Temp. 0 °C to RT0-5 °C (maintain strictly)
Addition Time 15-20 min1.5-2.5 hours
Typical Yield 75-85%70-80%
Purification Flash ChromatographyRecrystallization

Note: These values are estimates. Always perform a safety assessment and optimize conditions on a smaller scale before proceeding.

Protocol 1: Synthesis of this compound (Lab Scale)

Safety: This procedure involves LiAlH₄, which reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Prep: In the flask, suspend Lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 mL per 1 g of LiAlH₄). Cool the slurry to 0 °C using an ice bath.

  • Ester Addition: Dissolve methyl 3-aminopyridine-4-carboxylate (1.0 eq.) in anhydrous THF (15 mL per 1 g of ester) and add it to the dropping funnel.

  • Reaction: Add the ester solution dropwise to the stirred LiAlH₄ slurry, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor completion by TLC or LC-MS.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water (1 mL for every 1 g of LiAlH₄ used).

    • Add 15% w/v aqueous NaOH solution (1 mL for every 1 g of LiAlH₄).

    • Add water again (3 mL for every 1 g of LiAlH₄).

    • Stir the resulting white suspension vigorously for 30 minutes.

  • Isolation:

    • Filter the granular precipitate through a pad of Celite®, washing the solid thoroughly with THF and then Ethyl Acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexane).

Troubleshooting Workflow

If you are experiencing low yields, this decision tree can help diagnose the issue.

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material Purity (NMR, Water Content) start->check_sm check_reagents Verify Reducing Agent Activity & Stoichiometry check_sm->check_reagents SM OK sm_bad Action: Dry SM rigorously. Use high-purity grade. check_sm->sm_bad Impure/Wet check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK reagents_bad Action: Use fresh reagent. Recalculate equivalents. check_reagents->reagents_bad Old/Incorrect Amount check_workup Analyze Work-up Procedure (Aqueous & Organic Layers) check_conditions->check_workup Conditions OK conditions_bad Action: Ensure strict temp control. Confirm inert atmosphere. check_conditions->conditions_bad Deviation Found workup_bad Action: Back-extract aqueous layers. Use brine wash. check_workup->workup_bad Product Loss Suspected end Problem Resolved check_workup->end Work-up OK sm_bad->end reagents_bad->end conditions_bad->end workup_bad->end

Sources

Technical Support Center: Purification of Commercial (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial (3-Aminopyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile building block.

I. Understanding the Challenge: Impurities and Compound Characteristics

This compound is a polar, basic compound, and its purification can be challenging due to its strong interaction with standard silica gel and the potential for various impurities to be present in commercial batches. The purity of this reagent is critical for its successful application in the synthesis of pharmaceuticals and other bioactive molecules[1].

Common Impurities:

While a definitive list of impurities can vary between suppliers and batches, potential contaminants can be inferred from common synthetic routes. The synthesis of aminopyridines often involves steps like Hofmann rearrangement of nicotinamide or amination of halopyridines[2][3][4]. Therefore, impurities may include:

  • Starting materials: Unreacted 3-halo-4-methylpyridine or 4-methyl-3-nitropyridine derivatives.

  • Reaction byproducts: Isomeric aminopyridines, over-aminated or hydrolyzed products.

  • Degradation products: Oxidized impurities, often appearing as colored contaminants.

II. Frequently Asked Questions (FAQs)

Q1: My commercial this compound is a yellow or brown powder. Is this normal?

A1: While the pure compound is typically a white to off-white crystalline powder, discoloration to yellow or brown suggests the presence of impurities, likely due to oxidation or residual colored byproducts from the synthesis. Further purification is highly recommended before use in sensitive applications.

Q2: I'm observing significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel[5]. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, you can:

  • Add a basic modifier to your eluent, such as triethylamine (TEA) or ammonium hydroxide. Typically, 0.5-2% (v/v) is sufficient to neutralize the acidic sites on the silica[5].

  • Use a different stationary phase , such as neutral or basic alumina, which is less acidic than silica gel[5].

  • Consider reversed-phase chromatography if your compound and impurities have suitable solubility and retention characteristics[5].

Q3: My compound seems to be degrading on the silica gel column. What are my options?

A3: Degradation on silica gel can occur with acid-sensitive compounds. To prevent this:

  • Deactivate the silica gel by pre-flushing the column with your eluent containing a basic modifier (e.g., 1-3% TEA) before loading your sample[6][7].

  • Switch to a less acidic stationary phase like alumina[6].

  • Perform a rapid purification using flash chromatography to minimize the contact time between your compound and the stationary phase.

Q4: Can I purify this compound by recrystallization? What solvents should I try?

A4: Yes, recrystallization can be an effective method for purifying this compound, especially for removing less polar or highly colored impurities. A good starting point for solvent screening is to test the solubility of the crude material in various solvents at room temperature and upon heating. Based on the polar nature of the molecule, suitable solvent systems could include:

  • Single solvents like ethanol, methanol, or ethyl acetate.

  • Solvent pairs like ethyl acetate/hexanes or dichloromethane/methanol.

A documented recrystallization procedure for a related compound, 3-amino-4-methylpyridine, uses ethyl acetate[8][9].

III. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific purification challenges.

Guide 1: Optimizing Silica Gel Flash Chromatography

Issue: Poor separation of this compound from a closely eluting impurity.

Troubleshooting Workflow:

G start Start: Poor Separation tlc Optimize TLC Conditions start->tlc solvent Adjust Solvent Polarity tlc->solvent Rf not optimal modifier Add Basic Modifier (0.5-2% TEA or NH4OH) tlc->modifier Tailing observed gradient Implement Gradient Elution tlc->gradient Spots are close solvent->tlc modifier->tlc column_params Check Column Parameters (e.g., overloading) gradient->column_params end Achieve Good Separation gradient->end Improved resolution dry_load Use Dry Loading Technique dry_load->end column_params->dry_load Band broadening

Caption: Workflow for troubleshooting poor separation in flash chromatography.

Detailed Steps & Rationale:

  • Optimize TLC First: Before committing to a column, find a solvent system that gives your target compound an Rf value of 0.2-0.3 on a TLC plate. This provides the best chance for good separation on the column. A common eluent for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH)[5].

  • Add a Basic Modifier: As discussed in the FAQs, adding a small amount of triethylamine (TEA) or ammonium hydroxide to your eluent is crucial to prevent peak tailing and improve resolution[5].

  • Implement a Gradient: If isocratic elution (using a single solvent mixture) fails to provide adequate separation, a gradient elution can be very effective. Start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., start with 5% MeOH in DCM and gradually increase to 15% MeOH).

  • Consider Dry Loading: If your crude material has poor solubility in the initial eluent, dry loading can improve the separation. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column[10]. This ensures a narrow starting band.

  • Check for Overloading: A common cause of poor separation is overloading the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel[5].

Protocol 1: Flash Chromatography with a Basic Modifier
ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA)
Gradient Start with 98:2 DCM:MeOH, gradually increase to 90:10 DCM:MeOH
Sample Loading Dry load for best results
Detection UV (254 nm) or TLC analysis of fractions
Guide 2: Successful Recrystallization

Issue: Oiling out or no crystal formation during recrystallization.

Troubleshooting Workflow:

G start Start: Recrystallization Fails oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals solvent_polarity Adjust Solvent Polarity (use a more polar solvent or a co-solvent) oiling_out->solvent_polarity cooling_rate Slow Down Cooling Rate oiling_out->cooling_rate scratch Scratch Inner Wall of Flask no_crystals->scratch solvent_polarity->start end Obtain Pure Crystals cooling_rate->end seed_crystal Add a Seed Crystal scratch->seed_crystal concentration Concentrate the Solution seed_crystal->concentration concentration->end

Caption: Decision tree for troubleshooting recrystallization issues.

Detailed Steps & Rationale:

  • "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.

    • Solution: Re-heat the solution to dissolve the oil, then add more of a slightly more polar solvent and allow it to cool more slowly. Using a solvent pair where the compound is very soluble in one and poorly soluble in the other can also help.

  • No Crystal Formation: This usually means the solution is not saturated enough, or nucleation is slow.

    • Induce Crystallization:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.

      • Add a seed crystal from a previous successful crystallization, if available.

      • Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration.

      • Cool the solution to a lower temperature using an ice bath or refrigerator.

Protocol 2: Recrystallization from a Solvent Pair
  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol or ethyl acetate).

  • While the solution is still hot, slowly add a less polar anti-solvent in which the compound is poorly soluble (e.g., hexanes or diethyl ether) until the solution becomes slightly cloudy.

  • Add a few drops of the hot, more polar solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

IV. Purity Analysis

After purification, it is essential to assess the purity of the this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a buffer (e.g., ammonium formate or formic acid) is a good starting point for method development[11][12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual solvent or structurally related impurities. The ¹H NMR spectrum of this compound in a suitable deuterated solvent should show characteristic peaks for the aromatic protons, the methylene protons, and the amino and hydroxyl protons.

V. Storage and Stability

VI. References

  • BenchChem. (2025). Troubleshooting column chromatography for pseudopelletierine purification. BenchChem Technical Support.

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem Technical Support.

  • University of Rochester, Department of Chemistry. Recrystallization.

  • Felton, L. A., & Shah, N. H. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data.

  • Chem-Impex. (n.d.). This compound.

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.

  • ChemicalBook. (n.d.). (4-amino-pyridin-3-yl)-methanol(138116-34-4) 1 h nmr.

  • Chemistry LibreTexts. (2023, January 29). Recrystallization.

  • Royal Society of Chemistry. (2013). Analytical Methods.

  • ChemicalBook. (n.d.). 3-Aminopyridine(462-08-8) 1H NMR spectrum.

  • PubChem. (n.d.). This compound.

  • Wikipedia. (n.d.). 3-Aminopyridine.

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.

  • Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica?

  • Guidechem. (n.d.). 3-Aminopyridine 462-08-8 wiki.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.

  • King Group. (n.d.). Successful Flash Chromatography.

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.

  • Sigma-Aldrich. (n.d.). (3-Amino-pyridin-4-yl)-methanol AldrichCPR 152398-05-5.

  • CN111170937A - Preparation method of 3-aminopyridine.

  • Trissel, L. A., & Xu, Q. (1996). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 1(4), 293-295.

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine.

  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.

Sources

Technical Support Center: Monitoring (3-Aminopyridin-4-yl)methanol Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving (3-Aminopyridin-4-yl)methanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your thin-layer chromatography (TLC) analyses effectively. This guide is structured to address common issues first, followed by deeper troubleshooting workflows and reference protocols.

This compound is a versatile building block in pharmaceutical and materials science research.[1] Its structure features three key functionalities that dictate its chromatographic behavior: a basic pyridine nitrogen, a nucleophilic primary aromatic amine, and a polar primary alcohol.[1][2] Understanding the interplay of these groups with the TLC stationary and mobile phases is the cornerstone of successful reaction monitoring.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when developing a TLC method for this compound and its derivatives.

Q1: What is a good starting solvent system for TLC of this compound?

Answer: Due to its high polarity, this compound requires a relatively polar mobile phase to achieve an optimal retention factor (Rf) on a standard silica gel plate. An ideal Rf for the starting material or product is typically in the range of 0.2-0.4 to allow clear separation from both the baseline and the solvent front.[3]

A good starting point is a binary mixture of a moderately polar solvent and a highly polar solvent.

  • Recommended Starting System: 95:5 Dichloromethane (DCM) / Methanol (MeOH).

  • If Rf is too low (spot remains near the baseline): Increase the polarity by increasing the proportion of methanol. Try 90:10 or 85:15 DCM/MeOH.[4][5]

  • If Rf is too high (spot is near the solvent front): Decrease the polarity by reducing the proportion of methanol.

For reactions where the product is significantly less polar (e.g., acylation of the amine or protection of the alcohol), you may need to switch to a less polar system like Ethyl Acetate (EtOAc) / Hexanes to resolve the product spot effectively.

Q2: How can I visualize this compound and its products on a TLC plate?

Answer: this compound and many of its derivatives are UV-active due to the pyridine ring, making UV light the primary, non-destructive visualization method.[6] However, for more sensitive and specific detection, chemical stains are highly recommended.

  • UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator. UV-active compounds will quench this fluorescence and appear as dark spots on a green background.[6] This is always the first method to try.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent, all-purpose oxidative stain. Both the alcohol and amine functional groups of the starting material will react readily, appearing as yellow-brown spots on a purple background.[7] This stain is very sensitive to most organic compounds.[8]

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[8][9] It will produce a distinct pink or purple spot for this compound. This is particularly useful for definitively identifying the consumption of the starting material, as a product formed by reaction at the amine (e.g., amide formation) may not stain or will stain differently.

Q3: My starting material is streaking badly on the TLC plate. What should I do?

Answer: Streaking of basic compounds like pyridines on acidic silica gel is a very common problem.[4][10] It occurs due to strong, non-ideal interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) of the stationary phase.[11][12]

  • Solution: Add a Basic Modifier. The most effective solution is to add a small amount of a volatile base to your mobile phase. This base acts as a competitive inhibitor, binding to the active silanol sites and allowing your compound to travel up the plate with a more defined spot shape.[4]

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) to your eluent. For example, a 90:10:1 DCM/MeOH/TEA mixture.

    • An alternative for highly polar compounds is to use a small percentage of ammonium hydroxide in methanol as the polar component of your mobile phase.[13]

Q4: The Rf of my starting material is zero, even with 80:20 DCM/Methanol. How can I get it to move?

Answer: An Rf of zero indicates that your compound is too strongly adsorbed to the stationary phase and the mobile phase is not polar enough to elute it.[5]

  • Increase Eluent Strength Drastically: If increasing methanol content isn't sufficient, you may need a more powerful solvent system. A system known as "EBAW" (Ethyl acetate/Butanol/Acetic acid/Water) is effective for very polar, hydrophilic compounds, though it is not suitable for column chromatography.[13]

  • Add a Modifier: As mentioned in Q3, the strong interaction might be due to the basicity of your compound. Adding triethylamine can sometimes improve mobility in addition to reducing streaking.[4]

  • Consider a Different Stationary Phase: For extremely polar compounds, reverse-phase TLC (using a C18-functionalized silica plate) may be a better option.[4] In this case, you would use a polar mobile phase like water/acetonitrile.

Q5: How do I definitively confirm my reaction has gone to completion using TLC?

Answer: Visual confirmation requires careful spotting and comparison. The "co-spot" is the most trustworthy method to verify reaction progress.[5]

  • Spotting: On the TLC baseline, apply three separate spots:

    • Lane 1: A dilute sample of your starting material (SM).

    • Lane 2: The "co-spot" - apply a spot of the starting material, and then spot your reaction mixture directly on top of it.

    • Lane 3: A dilute sample of your reaction mixture (Rxn).

  • Interpretation:

    • Incomplete Reaction: In the co-spot lane (Lane 2), you will see two separate spots: one corresponding to your remaining starting material and one for the new product. The reaction mixture lane (Lane 3) will also show two spots.

    • Complete Reaction: The starting material spot should be completely absent in the reaction mixture lane (Lane 3). The co-spot lane (Lane 2) will show two distinct spots (the SM you spotted and the product from the reaction mixture). If the product and starting material have very similar Rf values, the co-spot will appear as a single, often elongated spot.[5]

Section 2: In-Depth Troubleshooting Guides

Problem 1: Poor Spot Resolution (Overlapping or Smeared Spots)

Even after addressing basic streaking, you might find that your starting material and product spots are too close together to reliably monitor the reaction.

Causality and Optimization Workflow

G start Poor Spot Resolution overload Is the spot a smear or a comet-tail? start->overload Check Spot Shape solvent Are spots distinct but too close (ΔRf < 0.1)? start->solvent Check Spot Spacing sol_overload Dilute sample 10x and re-spot overload->sol_overload Yes sol_2d Run a 2D TLC to check for on-plate decomposition overload->sol_2d No, suspect instability sol_solvent Change solvent system polarity or composition solvent->sol_solvent Yes end_good Problem Solved sol_overload->end_good sol_solvent->end_good sol_2d->end_good

Caption: Troubleshooting workflow for poor spot resolution.

  • Cause - Sample Overloading: Applying too much sample is a common cause of severe streaking and tailing.[4][10]

    • Solution: Dilute your reaction mixture significantly before spotting. You can also apply the sample in smaller increments, allowing the solvent to dry completely between applications.[10]

  • Cause - Inappropriate Solvent System: The polarity of your eluent may not be optimal for creating sufficient separation between compounds of similar structure.

    • Solution: Try a different solvent combination. If you are using DCM/MeOH, consider switching to EtOAc/Hexane, or a ternary mixture like EtOAc/Hexane/TEA. Different solvents interact with your compounds and the stationary phase in unique ways, which can drastically alter selectivity and improve resolution.[5]

  • Cause - On-Plate Degradation: The acidic silica gel can sometimes cause sensitive compounds to decompose during the chromatography process, resulting in streaks or unexpected spots.[5]

    • Solution: Perform a 2D TLC experiment. Spot your sample in one corner, run the plate, then rotate it 90 degrees and run it again in the same or a different eluent. If all compounds are stable, they will appear on the diagonal. Any spots appearing off the diagonal represent degradation products.[5][13] If degradation is confirmed, using a neutral alumina plate or adding TEA to the mobile phase is necessary.

Problem 2: Inconsistent or Irreproducible Rf Values

You run the same reaction sample on two different days and get different Rf values, making comparison difficult.

  • Cause - Chamber Saturation: The atmosphere inside the TLC chamber must be saturated with solvent vapor. An unsaturated chamber allows solvent to evaporate from the plate surface as it runs, which increases the Rf values and can lead to an uneven solvent front.[14]

    • Solution: Line the inside of your TLC chamber with a piece of filter paper, ensuring it is wetted by the mobile phase but leaves a gap for observation. Allow the chamber to sit, covered, for 5-10 minutes before inserting your plate to ensure full saturation.[14]

  • Cause - Variable Plate Activity: Silica plates are activated by heating to remove water. Plates left exposed to ambient air will adsorb atmospheric moisture, reducing their activity and changing the separation characteristics.

    • Solution: Store your TLC plates in a desiccator or a low-humidity cabinet. If you suspect your plates are deactivated, you can reactivate them by heating them in an oven at 110 °C for 30-60 minutes before use.

Section 3: Key Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring

This protocol outlines the self-validating co-spot method.

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points for spotting (SM, Co-spot, Rxn).[15]

  • Sample Preparation: Prepare dilute solutions of your starting material reference and your reaction mixture in a volatile solvent (e.g., DCM, EtOAc).

  • Spotting: Using a fine capillary tube, apply a small spot of each sample to its designated point on the baseline. For the co-spot, apply the SM first, then apply the reaction mixture directly on top. Keep spots small and concentrated.[15]

  • Development: Prepare your chosen mobile phase and add it to a saturated TLC chamber to a depth of about 0.5 cm (ensure the solvent level is below your baseline).[10] Carefully place the TLC plate in the chamber and close the lid. Allow the solvent to ascend until it is about 1 cm from the top of the plate.[16]

  • Drying & Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood. Visualize the spots first under UV light, circling them gently with a pencil. Then, apply a chemical stain for further analysis.

  • Analysis: Compare the spots in the 'Rxn' lane to the 'SM' lane to determine if any starting material remains. Use the 'Co-spot' lane to confirm the identity of the spots. Calculate Rf values for all new products.

Protocol 2: Preparation and Use of Visualization Reagents
  • Potassium Permanganate (KMnO₄) Stain:

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.25 g of NaOH in 200 mL of water. Store in a dark bottle. The stain is a vibrant purple.

    • Use: Dip the dried TLC plate quickly into the stain solution using forceps. The background will be purple, and oxidizable compounds will appear as yellow or brown spots, sometimes immediately, sometimes with gentle heating from a heat gun.[7]

  • Ninhydrin Stain:

    • Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of absolute ethanol or acetone.[8][17]

    • Use: Dip the dried plate in the solution or spray it evenly. Gently heat the plate with a heat gun until colored spots (typically pink, purple, or red) appear.[17]

Section 4: Data Interpretation & Reference Tables

Visualizing Polarity Changes in a Typical Reaction

A common reaction of this compound is the acylation of the amine to form an amide. This reaction significantly decreases the polarity of the molecule, which is easily observed by TLC.

G cluster_TLC Expected TLC Plate cluster_Key Compound Key plate origin Origin front Solvent Front spot_sm SM spot_p P label_sm (More Polar) Rf ≈ 0.25 label_p (Less Polar) Rf ≈ 0.65 SM_Key SM = this compound P_Key P = Product (e.g., N-acetyl derivative)

Caption: Expected TLC result for a reaction that decreases polarity.

Table 1: Recommended Solvent Systems
Application / Product PolarityMobile Phase CompositionModifier (if needed)Expected Rf of this compound
General Monitoring (High Polarity)Dichloromethane / Methanol (95:5 to 85:15)1% TriethylamineLow to Medium (0.1 - 0.3)
Resolving Less Polar ProductsEthyl Acetate / Hexanes (30:70 to 70:30)1% TriethylamineVery Low (~0)
Highly Polar / Hydrophilic Compounds10% NH₄OH in MeOH / Dichloromethane (1:9)NoneMedium (0.2 - 0.4)
Table 2: Visualization Reagent Guide
ReagentTarget Functional Group(s)Positive Result AppearanceNotes
UV Light (254 nm) Aromatic rings, conjugated systemsDark spots on a green fluorescent backgroundNon-destructive; always use first.[6]
Potassium Permanganate Oxidizable groups (Alcohols, Amines, Aldehydes, Alkenes)Yellow/brown spots on a purple backgroundVery general and sensitive stain.[7]
Ninhydrin Primary & Secondary AminesPink, purple, or red spots upon heatingHighly specific for the starting material's amino group.[8][17]
p-Anisaldehyde Nucleophilic groups (Alcohols, Amines)Various colors (blue, purple, red) on a pink backgroundGood general stain, colors can sometimes help differentiate spots.[6]
Iodine Vapor General, especially unsaturated/aromatic compoundsTemporary brown spots on a light brown backgroundSimple and general, but spots fade quickly.[6][7][16]

References

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder.
  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(11), 6931–6941.
  • Troubleshooting Thin-Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Chromatography: TLC Tips. (n.d.). University of Rochester, Department of Chemistry.
  • Thin Layer Chromatography Visualization Reagents. (n.d.). Searle.
  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
  • TLC stains. (n.d.). Organic Chemistry at CU Boulder.
  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. ResearchGate.
  • TLC Visualization Reagents. (n.d.). EPFL.
  • Ali, I. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Troubleshooting TLC - Plant extract - strange in polar mobile Phase. (2024, April 23). ResearchGate.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(44), 14254–14255.
  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog.
  • Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. The Journal of Organic Chemistry, 16(4), 621–626.
  • Method for pyridine amine derivative. (2015, July 20). Chromatography Forum.
  • This compound. (n.d.). PubChem.
  • Al-Zahrani, A. A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(14), 5364.
  • Selection of Stationary and Mobile Phases in Thin Layer Chromatography. (n.d.). Scribd.
  • Thin Layer Chromatography. (n.d.). Amrita Vishwa Vidyapeetham.
  • Ghasemi, J., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(5), 1318-1324.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • Clark, J. (2016, May). Thin Layer Chromatography. Chemguide.
  • An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. (2024). IIP Series.

Sources

Technical Support Center: Workup Procedures for Reactions Containing (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (3-Aminopyridin-4-yl)methanol. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during the workup and purification of this versatile building block. The following question-and-answer format directly addresses specific issues to ensure the successful isolation of your target compounds.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the key physicochemical properties of this compound that influence its workup?

Understanding the fundamental properties of this compound is crucial for designing an effective workup strategy. Its structure, possessing both a basic amino group and a polar hydroxyl group on a pyridine ring, dictates its solubility and reactivity.

PropertyValueImplication for Workup
Molecular Formula C₆H₈N₂ORelatively small and polar molecule.
Molecular Weight 124.14 g/mol [1][2][3]Low molecular weight can sometimes lead to volatility, although the polar groups mitigate this.
Appearance White to off-white crystalline powder[1]The physical state at room temperature.
Melting Point 115-120 °C[1]A relatively high melting point for its size, indicative of strong intermolecular forces (hydrogen bonding).
Solubility Sparingly soluble in water[4]. Soluble in polar organic solvents like methanol and DMSO.[5]The compound has some water solubility, which can lead to losses during aqueous extractions. It is more soluble in polar organic solvents, which should be considered when choosing extraction and chromatography solvents.
pKa Not readily available, but the amino group on the pyridine ring is basic.The basicity of the amino group allows for manipulation of its solubility through pH adjustment. It can be protonated in acidic conditions, increasing its water solubility.

II. Troubleshooting Guide: Extraction and Phase Separation

Question 2: I'm observing a persistent emulsion during the aqueous extraction of my reaction mixture containing this compound. How can I break it?

Answer:

Emulsion formation is a common issue when working with amphiphilic molecules like this compound, which can act as surfactants, stabilizing the interface between the organic and aqueous layers.[6][7] Here is a systematic approach to breaking these emulsions:

Root Cause Analysis:

  • Amphiphilicity: The primary cause is the molecule's dual hydrophilic (amino and hydroxyl groups) and lipophilic (pyridine ring) nature.

  • High pH: Basic conditions can deprotonate the hydroxyl group, increasing its surfactant properties.

  • Fine Particulates: Insoluble byproducts or starting materials can accumulate at the interface, stabilizing the emulsion.

Solutions:

  • The "Patience and Swirl" Technique: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also help coalesce the dispersed droplets.[8]

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel increases the ionic strength of the aqueous layer.[8] This makes the aqueous phase more polar and forces the organic components, including your product, into the organic layer, often breaking the emulsion.

  • Filtration: If solid particulates are suspected to be the cause, filtering the entire mixture through a pad of Celite® or glass wool can remove these solids and facilitate phase separation.

  • Solvent Modification:

    • Addition of a Different Organic Solvent: Adding a small amount of a less polar solvent (e.g., hexane or toluene) can sometimes alter the overall polarity of the organic phase and disrupt the emulsion.

    • Addition of a More Polar Solvent: If your product is in an organic solvent like ethyl acetate, adding a small amount of a more polar solvent like methanol can sometimes help to break the emulsion. Use this with caution as it can also increase the solubility of your product in the aqueous layer.

  • Centrifugation: For small-scale reactions, transferring the emulsion to centrifuge tubes and spinning at a moderate speed is a very effective method for forcing phase separation.[8]

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer can alter the ionization state of your compound and potentially break the emulsion. For this compound, slightly acidifying the aqueous layer with dilute HCl will protonate the amino group, making the compound more water-soluble and potentially destabilizing the emulsion. However, be aware that this will move your product into the aqueous layer.

Here is a workflow to guide you through the process:

emulsion_workflow start Persistent Emulsion Observed patience Allow to Stand & Gentle Swirling start->patience brine Add Saturated NaCl (Brine) patience->brine If unresolved resolution Emulsion Broken patience->resolution Resolved filter Filter through Celite® brine->filter If unresolved brine->resolution Resolved solvent Modify Solvent System filter->solvent If unresolved filter->resolution Resolved centrifuge Centrifugation (Small Scale) solvent->centrifuge If unresolved solvent->resolution Resolved ph_adjust Adjust pH centrifuge->ph_adjust If unresolved centrifuge->resolution Resolved ph_adjust->resolution Resolved failure Consider Alternative Workup ph_adjust->failure If unresolved chromatography_workflow start Crude Product Containing This compound Derivative stationary_phase Select Stationary Phase (Silica or Alumina) start->stationary_phase mobile_phase Select Mobile Phase (e.g., DCM/MeOH with Et3N) stationary_phase->mobile_phase pack_column Pack Column mobile_phase->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute and Collect Fractions load_sample->elute tlc Monitor Fractions by TLC elute->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate to Obtain Pure Product combine->concentrate

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Landscape of (3-Aminopyridin-4-yl)methanol and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of key intermediates is paramount. (3-Aminopyridin-4-yl)methanol, a versatile building block in medicinal chemistry, presents a unique proton nuclear magnetic resonance (¹H NMR) spectral signature that is crucial for its unambiguous identification and for distinguishing it from its structural isomers. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective against its key structural analogs to aid in rapid and accurate characterization.

The Structural Significance of this compound

This compound serves as a valuable scaffold in the synthesis of a wide array of biologically active molecules. The relative positioning of the amino, hydroxymethyl, and pyridinyl nitrogen groups dictates its reactivity and its ability to form specific interactions within a biological target. Consequently, a definitive and rapid method for confirming its structure is essential. ¹H NMR spectroscopy provides a powerful tool for this purpose, as the chemical environment of each proton is exquisitely sensitive to the electronic and steric influences of the neighboring functional groups.

Deciphering the ¹H NMR Spectrum of this compound

Due to the limited availability of public, experimentally derived ¹H NMR spectra for this compound, a predicted spectrum was generated using ChemDraw Professional to provide a reliable reference. This prediction is based on well-established algorithms that consider the intricate electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegration
H-27.85Singlet1H
H-56.89Doublet1H
H-67.75Doublet1H
-CH₂-4.45Singlet2H
-NH₂5.20Broad Singlet2H
-OH4.90Broad Singlet1H

A Comparative Analysis with Structural Isomers

To truly appreciate the diagnostic power of the ¹H NMR spectrum of this compound, a comparison with its structural isomers is indispensable. Here, we present experimental data for three commercially available and structurally related compounds: (2-Amino-pyridin-4-yl)-methanol, 3-aminopyridine, and 4-aminopyridine.

Comparative Compound 1: (2-Amino-pyridin-4-yl)-methanol

The positional isomer, (2-Amino-pyridin-4-yl)-methanol, offers a distinct spectral pattern. The experimental data below was obtained in DMSO-d₆.

Experimental ¹H NMR Data for (2-Amino-pyridin-4-yl)-methanol (in DMSO-d₆)

Proton LabelChemical Shift (ppm)MultiplicityIntegration
H-36.46Singlet1H
H-56.40Doublet1H
H-67.81Doublet1H
-CH₂-4.36Singlet2H
-NH₂5.78Singlet2H
-OH5.19Singlet1H
Comparative Compound 2: 3-Aminopyridine

Removing the hydroxymethyl group to yield 3-aminopyridine significantly alters the spectrum, providing a baseline for understanding the influence of the -CH₂OH substituent.

Experimental ¹H NMR Data for 3-Aminopyridine (in DMSO-d₆)

Proton LabelChemical Shift (ppm)MultiplicityIntegration
H-28.08Doublet1H
H-47.03Doublet of Doublets1H
H-56.97Doublet of Doublets1H
H-67.99Doublet1H
-NH₂5.58Broad Singlet2H
Comparative Compound 3: 4-Aminopyridine

4-Aminopyridine provides another valuable comparison, highlighting the impact of the amino group's position on the pyridine ring's proton resonances.

Experimental ¹H NMR Data for 4-Aminopyridine (in CDCl₃)

Proton LabelChemical Shift (ppm)MultiplicityIntegration
H-2, H-68.15Doublet2H
H-3, H-56.60Doublet2H
-NH₂4.70Broad Singlet2H

Expert's Corner: Interpreting the Spectral Nuances

The observed and predicted chemical shifts are a direct reflection of the electronic environment of each proton.

  • Deshielding Effects of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and causing them to resonate at a higher chemical shift (downfield) compared to benzene protons.

  • Electron-Donating Amino Group: The amino group (-NH₂) is a strong electron-donating group through resonance. This effect increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and resonate at a lower chemical shift (upfield).

  • Inductive and Anisotropic Effects of the Hydroxymethyl Group: The -CH₂OH group exhibits a mild electron-withdrawing inductive effect, which can deshield adjacent protons. Furthermore, the anisotropic effect of the C-O bond can influence the chemical shifts of nearby protons.

By considering these fundamental principles, we can rationalize the observed and predicted spectral data. For instance, in the predicted spectrum of this compound, the singlet for H-2 at a relatively downfield position (7.85 ppm) is consistent with its proximity to the ring nitrogen and the amino group. The upfield shift of H-5 (6.89 ppm) reflects the strong electron-donating effect of the para-amino group.

Visualizing the Structures and Workflow

To further clarify the structural relationships and the experimental process, the following diagrams are provided.

Figure 1. Molecular structure of this compound with proton labeling.

Start Sample Preparation Dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Start->Dissolve TMS Add a small amount of TMS (internal standard) Dissolve->TMS Transfer Transfer solution to a clean NMR tube TMS->Transfer Acquisition NMR Data Acquisition Transfer->Acquisition Insert Insert NMR tube into the spectrometer Acquisition->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Acquire Acquire the 1H NMR spectrum Shim->Acquire Processing Data Processing Acquire->Processing Fourier Apply Fourier Transform to the FID Processing->Fourier Phase Phase the spectrum Fourier->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals Baseline->Integrate Reference Reference the spectrum to TMS (0 ppm) Integrate->Reference Analysis Spectral Analysis Reference->Analysis Assign Assign chemical shifts, multiplicities, and coupling constants Analysis->Assign

Figure 2. Standard workflow for acquiring a ¹H NMR spectrum.

Standard Operating Protocol for ¹H NMR Spectroscopy

For reproducible and high-quality data, adherence to a standardized experimental protocol is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminopyridine derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent and TMS peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-64 scans).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to elucidate the molecular structure.

This comprehensive guide provides researchers with the necessary tools and insights to confidently identify this compound and distinguish it from its structural isomers using ¹H NMR spectroscopy. The combination of predicted and experimental data, coupled with a fundamental understanding of spectral interpretation, will undoubtedly streamline research and development efforts in medicinal chemistry.

References

  • ChemDraw Professional. (n.d.). PerkinElmer.

A Comparative Guide to the 13C NMR Chemical Shifts of (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for (3-Aminopyridin-4-yl)methanol, a versatile heterocyclic building block crucial in medicinal chemistry and pharmaceutical development.[1] Given the scarcity of published experimental spectra for this specific molecule, this document focuses on a comparative approach. By analyzing the substituent effects of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the pyridine scaffold, we can reliably predict and interpret the 13C NMR spectrum of the target compound. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation.

The Importance of 13C NMR in Heterocyclic Structural Analysis

For organic chemists, 13C NMR spectroscopy is an indispensable tool for determining molecular structure. Unlike ¹H NMR, which focuses on the proton environment, 13C NMR provides direct information about the carbon backbone of a molecule.[2] In heterocyclic chemistry, where subtle changes in electron density can significantly impact reactivity and biological function, the precise chemical shift of each carbon atom offers a detailed electronic map of the molecule.[3] For a substituted pyridine like this compound, 13C NMR allows us to:

  • Confirm the regiochemistry of the substituents.

  • Assess the electronic influence (donating or withdrawing) of the amino and hydroxymethyl groups on the aromatic ring.

  • Verify the successful synthesis of the target compound by comparing experimental data with predicted values.

Molecular Structure and Carbon Atom Numbering

To discuss the chemical shifts coherently, we must first establish a standardized numbering system for the carbon atoms in this compound. The following diagram illustrates the IUPAC numbering convention used throughout this guide.

Caption: IUPAC numbering for this compound.

Comparative Analysis: Predicting Chemical Shifts via Substituent Effects

The chemical shift of a carbon atom in an aromatic ring is highly sensitive to the electronic effects of its substituents. By examining the known 13C NMR data of simpler, related molecules—pyridine, 3-aminopyridine, and 4-pyridinemethanol—we can dissect the individual contributions of the -NH₂ and -CH₂OH groups and construct a reliable prediction for our target molecule. This method is grounded in the well-established principle of Substituent Chemical Shifts (SCS).[4]

Pyridine is our parent heterocycle. Its 13C NMR chemical shifts in a common solvent like CDCl₃ or DMSO-d₆ serve as our baseline. The nitrogen atom's electronegativity deshields the ortho (C2, C6) and para (C4) carbons compared to benzene (δ ≈ 128.5 ppm).

The amino (-NH₂) group is a strong electron-donating group (EDG) through resonance. This effect increases the electron density, particularly at the ortho and para positions relative to the substituent, causing an upfield shift (shielding) of the corresponding carbon signals. For 3-aminopyridine, the -NH₂ group at C3 will most significantly shield C2, C4, and C6.[5]

The hydroxymethyl (-CH₂OH) group is a weak electron-donating group through induction. Its primary effect is on the carbon to which it is attached (the ipso-carbon, C4), causing a significant downfield shift. Its influence on the other ring carbons is less pronounced than that of the amino group.[6] The exocyclic methylene carbon (C7) typically appears in the aliphatic region (δ ≈ 60-65 ppm).

By combining these effects, we can predict the 13C NMR spectrum. The strong electron-donating -NH₂ group at C3 and the -CH₂OH group at C4 will exert combined electronic effects on the pyridine ring. The C3 and C4 carbons will be significantly deshielded (ipso-effects), while the other carbons will experience a complex interplay of shielding and deshielding.

The following table summarizes the experimental data for the reference compounds and provides a predicted range for this compound.

Carbon AtomPyridine (DMSO-d₆)3-Aminopyridine (DMSO-d₆)4-Pyridinemethanol (CDCl₃)This compound (Predicted)Rationale for Prediction
C2 ~149.8~137.9~149.6~138-142 Shielded by ortho -NH₂; minor effect from meta -CH₂OH.
C3 ~123.6~146.5~120.9~147-151 Deshielded ipso-carbon of -NH₂ group.
C4 ~135.7~126.8~148.1~135-139 Shielded by para -NH₂ but deshielded by ipso -CH₂OH. The net effect is complex.
C5 ~123.6~121.2~120.9~120-124 Shielded by meta -NH₂; minor effect from ortho -CH₂OH.
C6 ~149.8~140.7~149.6~141-145 Shielded by para -NH₂; minor effect from meta -CH₂OH.
C7 (-CH₂OH) N/AN/A~62.6~60-64 Aliphatic carbon attached to an oxygen and an aromatic ring.

Note: Experimental values are approximate and can vary with solvent and concentration.[7][8] Data for reference compounds was sourced from public databases like PubChem and spectral libraries.[5][6][9]

Recommended Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality, verifiable 13C NMR spectrum of this compound, a standardized and self-validating protocol is essential. The following workflow outlines the key steps and explains the causality behind each choice.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis prep1 Weigh ~15-25 mg of This compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 Rationale: Sufficient concentration for 13C NMR sensitivity. prep3 Transfer to a 5 mm NMR tube prep2->prep3 Rationale: DMSO-d₆ is ideal for polar analytes with -NH and -OH protons, minimizing exchange broadening. acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Lock on solvent signal and shim the magnetic field acq1->acq2 Ensures field homogeneity. acq3 Acquire spectrum using a standard proton-decoupled 13C pulse sequence acq2->acq3 acq4 Set parameters: - Spectral Width: ~240 ppm - Relaxation Delay (d1): 2-5 s - Number of Scans: ≥1024 acq3->acq4 Rationale: Longer d1 and sufficient scans are crucial for quantitative accuracy, especially for quaternary carbons. proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shifts (Reference to solvent peak, e.g., DMSO-d₆ at 39.52 ppm) proc2->proc3 proc4 Integrate and assign peaks based on predicted values and comparative data. proc3->proc4

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Conclusion

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Thomas, S., et al. (1997).
  • Tomasik, P., & Zalewski, R. (1977).
  • National Center for Biotechnology Information. 4-Hydroxymethylpyridine.
  • LookChem. 3-Aminopyridine. [Link][13]
  • National Center for Biotechnology Information. 3-Aminopyridine.
  • Oregon State University. 13C NMR Chemical Shifts. [Link][15]
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link][7]
  • Organic Chemistry D
  • Pinto, D. C., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][2]
  • Mal, D.R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link][3]
  • NMR Shift Database. 13C NMR Chemical Shifts in Methanol-d4. [Link][8]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Guide Overview: This document provides a detailed, predictive analysis of the mass spectrometric fragmentation of (3-Aminopyridin-4-yl)methanol. In the absence of extensive, publicly available fragmentation data for this specific molecule, this guide leverages established fragmentation principles and comparative data from structurally analogous compounds to forecast its behavior under common mass spectrometry conditions. We will explore the influence of different ionization techniques, propose likely fragmentation pathways, and provide a comprehensive, actionable protocol for experimental validation. This approach is designed to equip researchers with the foundational knowledge to anticipate, interpret, and confirm the mass spectral characteristics of this important pharmaceutical building block.[1][2]

Introduction: The Structural Context of Fragmentation

This compound, with a molecular weight of 124.14 g/mol and an empirical formula of C₆H₈N₂O, is a bifunctional pyridine derivative.[1] Its structure features a pyridine ring substituted with a primary amine (-NH₂) at the 3-position and a hydroxymethyl (-CH₂OH) group at the 4-position. This arrangement of a basic amine, a labile alcohol, and an aromatic nitrogen heterocycle dictates its fragmentation behavior. The "Nitrogen Rule" in mass spectrometry is applicable here; with two nitrogen atoms (an even number), the molecular ion will have an even nominal mass, which is consistent with its molecular weight of 124.[3][4]

Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.[2]

Comparative Fragmentation Analysis: Predicting Pathways

To predict the fragmentation of this compound, we will draw comparisons with the known fragmentation patterns of its core functional components: alcohols, amines, and the pyridine ring.

Influence of the Hydroxymethyl Group

Alcohols typically undergo two primary fragmentation pathways: α-cleavage and dehydration.[4]

  • α-Cleavage: This involves the cleavage of the bond adjacent to the oxygen atom. For this compound, this would be the C4-CH₂OH bond. However, cleavage of an aromatic ring bond is generally less favorable. A more likely α-cleavage would be the loss of a hydrogen radical from the hydroxymethyl group, although this is often a minor pathway.

  • Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a very common fragmentation pathway for alcohols.[4] In the protonated molecule ([M+H]⁺), this is a facile loss, leading to a stable, resonance-delocalized carbocation. We predict this to be a major fragmentation route.

  • Loss of Formaldehyde (CH₂O): The loss of a 30 Da neutral fragment corresponding to formaldehyde can also occur from benzyl-type alcohols, leading to a protonated pyridine ion.

Influence of the Amino Group

Primary amines also undergo characteristic α-cleavage.[4]

  • α-Cleavage: For the amino group at C3, this would involve cleavage of the C2-C3 or C3-C4 ring bonds, which is energetically unfavorable.

  • Loss of Ammonia (NH₃): A more probable pathway, especially in collision-induced dissociation (CID), is the elimination of a neutral ammonia molecule (17 Da) from the protonated parent ion.[5][6] This is a common fragmentation for protonated primary amines.[7]

Influence of the Pyridine Ring

The pyridine ring itself is a stable heteroaromatic system. Its fragmentation often involves the loss of small neutral molecules like HCN (27 Da) or HNC.[8] This typically occurs after initial fragmentation of the substituents. The fragmentation of the pyridine ring is a well-studied process, often leading to a cascade of cleavages.[8][9]

Proposed Fragmentation Pathways under ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[10][11] Subsequent tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is then required to induce fragmentation and elicit structural information.[12][13]

Given the structure of this compound, protonation is expected to occur at either the ring nitrogen or the more basic amino group. The initial site of protonation can influence the subsequent fragmentation cascade.

Predicted Major Fragmentation Products for [M+H]⁺ (m/z 125)
Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Structure of FragmentPlausibility
125108NH₃ (17 Da)4-(Hydroxymethyl)pyridinium ionHigh
125107H₂O (18 Da)3-Amino-4-methylenepyridinium ionVery High
12595CH₂O (30 Da)3-Aminopyridinium ionHigh
12594NH₃ + CH₂ (31 Da)Pyridinium ionMedium
10780HCN (27 Da)C₄H₄N⁺ ionHigh

Visualizing the Fragmentation Cascade

The following diagrams illustrate the predicted fragmentation pathways and the proposed experimental workflow.

Diagram 1: Predicted ESI-MS/MS Fragmentation of this compound

G M [M+H]⁺ m/z 125 F1 m/z 107 M->F1 - H₂O (18 Da) F2 m/z 108 M->F2 - NH₃ (17 Da) F3 m/z 95 M->F3 F4 m/z 80 F1->F4

Caption: Predicted major fragmentation pathways for protonated this compound.

Recommended Experimental Protocol for Validation

This protocol outlines a robust method for acquiring high-quality MS and MS/MS data for this compound using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Objective: To determine the fragmentation pattern of this compound and validate the predicted pathways.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

Instrumentation:

  • High-performance liquid chromatograph (HPLC)

  • Mass spectrometer with ESI source capable of MS/MS (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 water:acetonitrile.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution in the mobile phase starting conditions (e.g., 95% water, 5% ACN, 0.1% FA).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow (Nitrogen): Desolvation gas ~600 L/hr, Cone gas ~50 L/hr.

  • Data Acquisition:

    • MS Scan (Full Scan):

      • Acquire data from m/z 50 to 300 to observe the protonated molecular ion ([M+H]⁺ at m/z 125).

    • MS/MS Scan (Product Ion Scan):

      • Select the precursor ion at m/z 125.

      • Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the full profile of fragment ions. This allows for the differentiation of low-energy (facile) and high-energy fragmentations.

Data Analysis:

  • Identify the precursor ion in the full scan spectrum.

  • Analyze the product ion spectra obtained at different collision energies.

  • Compare the observed fragment ions (m/z values) with the predicted fragments in the table above.

  • Propose structures for the observed fragments and rationalize the fragmentation pathways.

Diagram 2: Experimental Workflow

G A Sample Prep (1 µg/mL solution) B LC Separation (C18 Column) A->B C ESI Source (Positive Mode) B->C D MS Full Scan (Find m/z 125) C->D E MS/MS Product Scan (Fragment m/z 125) D->E F Data Analysis (Compare & Validate) E->F

Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.

Conclusion and Future Work

This guide presents a scientifically grounded, predictive framework for the mass spectrometric fragmentation of this compound. The proposed pathways, based on the established chemistry of its constituent functional groups, suggest that the most prominent fragmentation events will be the neutral losses of water (H₂O), ammonia (NH₃), and formaldehyde (CH₂O). The provided experimental protocol offers a clear and direct path to validating these predictions.

For researchers in drug development and related fields, this predictive guide serves as a valuable starting point for method development, structural elucidation, and impurity profiling. Future work should focus on executing the described protocol and potentially employing high-resolution mass spectrometry (HRMS) to confirm the elemental composition of each fragment ion, thereby providing unequivocal evidence for the proposed fragmentation mechanisms.

References

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.The Journal of Organic Chemistry - ACS Publications.
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives.Canadian Journal of Chemistry.
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.RSC Publishing.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.ResearchGate.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.National Institutes of Health (NIH).
  • Mass Spectrometry of Some Common Functional Groups.Organic Chemistry Class Notes.
  • Bacterial Conversion of Hydroxylamino Aromatic Compounds by both Lyase and Mutase Enzymes Involves Intramolecular Transfer of Hydroxyl Groups.National Institutes of Health (NIH).
  • Proposed fragmentation pathways for the major product ions observed in...ResearchGate.
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.RSC Publishing.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision.SciSpace.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.ELTE.
  • Fragmentation of doubly-protonated Pro-His-Xaa tripeptides: formation of b(2)(2+) ions.Springer.
  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes.PubMed.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.National Institutes of Health (NIH).
  • Internal energy and fragmentation of ions produced in electrospray sources.New Home Pages of Dr. Rainer Glaser.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.National Institutes of Health (NIH).
  • THE MASS SPECTRA OF HETEROAROMATICS. III.i) MASS-SPECTRAL FRAGMENTATION OF.CORE.
  • Proposed CID fragmentation mechanisms for the major fragment ions from...ResearchGate.
  • GCMS Section 6.9.5.Whitman People.
  • 12.3: Mass Spectrometry of Some Common Functional Groups.Chemistry LibreTexts.
  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.PubMed.
  • Mass spectral fragmentation of trimethylsilylated small molecules.PubMed.

Sources

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to HPLC Purity Analysis of (3-Aminopyridin-4-yl)methanol: A Comparative Approach

This compound, also known as 4-(Hydroxymethyl)-3-aminopyridine, is a vital building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] As a key pharmaceutical intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] The presence of even trace-level impurities can have a significant impact, potentially altering the API's pharmacological profile, inducing toxicity, or compromising the stability of the final drug product.[3]

This guide provides an in-depth, field-proven protocol for the purity determination of this compound using High-Performance Liquid Chromatography (HPLC), the industry's gold standard for its precision and versatility.[4] We will dissect the causality behind the methodological choices and present a self-validating system. Furthermore, we will objectively compare the HPLC method with viable alternatives like Gas Chromatography (GC) and Capillary Electrophoresis (CE), supported by experimental data and established analytical principles, to empower researchers and drug development professionals in selecting the optimal strategy for their needs.

Understanding the Analyte: Physicochemical Properties of this compound

Effective analytical method development is predicated on a thorough understanding of the analyte's chemical and physical properties.

  • Molecular Formula: C₆H₈N₂O[5]

  • Molecular Weight: 124.14 g/mol [5]

  • Appearance: White to off-white crystalline powder[1]

  • Solubility: Slightly soluble in water; soluble in solvents like methanol and DMSO.[6]

  • Chemical Nature: As an aminopyridine derivative, the molecule is basic due to the presence of the pyridine nitrogen and the primary amino group. It is also polar due to the amino and hydroxyl (-CH₂OH) functional groups. This inherent basicity and polarity are the primary determinants for selecting the chromatographic mode and conditions.

Part 1: The Gold Standard - A Validated Reversed-Phase HPLC Method

Reversed-Phase HPLC (RP-HPLC) is the method of choice for separating and quantifying this compound from its potential impurities. The method's robustness, high resolution, and compatibility with UV detection make it ideal for routine quality control and stability testing.[4]

Causality of Methodological Choices (Expertise & Experience)

The selection of each parameter is a deliberate choice to ensure a robust and reliable separation.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its non-polar nature provides effective retention for moderately polar compounds like our analyte through hydrophobic interactions. The end-capping on modern C18 columns is critical to minimize peak tailing caused by secondary interactions between the basic amine groups and residual acidic silanols on the silica surface.

  • Mobile Phase: The mobile phase is designed to control the retention and ensure optimal peak shape.

    • Acidic Buffer (e.g., pH 2.5-3.0): This is the most critical parameter. By operating at a pH well below the pKa of the amino and pyridine groups, we ensure they are fully protonated (ionized). This protonation achieves two goals: 1) It makes the analyte more polar, moderating its retention on the C18 column, and 2) It effectively suppresses the undesirable interactions with silica silanols, leading to sharp, symmetrical peaks. A phosphate or acetate buffer is commonly used.[7][8][9]

    • Organic Modifier (Methanol/Acetonitrile): This non-polar component of the mobile phase is used to elute the analyte from the column. A gradient elution (gradually increasing the organic modifier concentration) is superior to an isocratic method for purity analysis, as it allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single run.

  • UV Detection: Aminopyridine structures possess a strong chromophore, making UV detection highly suitable. While methods for similar compounds have used 254 nm or 280 nm[7][10], the optimal wavelength should be determined by acquiring a UV spectrum of the analyte in the mobile phase. This ensures maximum sensitivity for both the main component and any impurities that share the chromophore.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol represents a self-validating system through the incorporation of rigorous system suitability testing (SST).

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Data System (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • This compound Reference Standard (RS).

  • HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and phosphoric acid.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Shim-pack, Zorbax, Hypersil)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or λmax determined from UV scan)
Injection Volume 10 µL
Diluent Mobile Phase A / Methanol (90:10 v/v)

3. Solution Preparation:

  • Reference Standard (RS) Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (approx. 1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. This higher concentration is used to facilitate the detection of impurities at low levels (e.g., 0.1%).

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the Diluent (blank) to ensure no system peaks interfere.

  • Perform five replicate injections of the RS Solution for System Suitability Testing (SST).

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by area percent, assuming the response factor of the impurities is the same as the main peak.

5. System Suitability Test (SST) Criteria:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Theoretical Plates (Efficiency): ≥ 2000 for the main peak.

  • Reproducibility (RSD): ≤ 2.0% for the peak area from five replicate injections of the RS Solution.

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Reference Standard Solution (0.1 mg/mL) sst System Suitability (5x Standard Inj.) prep_std->sst prep_sample Test Sample Solution (1.0 mg/mL) analysis_run Blank & Sample Injections prep_sample->analysis_run equilibration->sst sst->analysis_run integration Peak Integration analysis_run->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

Part 2: Comparative Analysis of Alternative Techniques

While HPLC is the predominant method, other techniques offer unique advantages and can be complementary for a comprehensive impurity profile. The most relevant alternatives for aminopyridines are Gas Chromatography (GC) and Capillary Electrophoresis (CE).[2][11]

Alternative 1: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[12] It is a powerful tool, especially for identifying residual solvents and volatile or semi-volatile impurities.[4][13]

  • Applicability to this compound: Direct analysis is challenging. The molecule's hydroxyl and amino groups make it highly polar and prone to strong adsorption on conventional GC columns, leading to poor peak shape and potential thermal degradation in the hot injector.[14] A specialized, highly polar column (e.g., wax-type) would be necessary, and even then, derivatization to mask the polar groups is often required for robust, quantitative results.[15]

  • Key Strength: Unmatched for analyzing volatile impurities like residual synthesis solvents (e.g., Toluene, THF, Acetone), which is a critical aspect of API intermediate quality control.

Alternative 2: Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field.[16] For ionizable molecules like aminopyridines, CE offers exceptionally high separation efficiency.

  • Applicability to this compound: Excellent. The basic nature of the analyte makes it a perfect candidate for Capillary Zone Electrophoresis (CZE). In an acidic buffer (e.g., phosphate buffer at pH 2.5), the molecule becomes positively charged and migrates as a cation, allowing for separation from neutral impurities and other charged species.[7][8]

  • Key Strength: Provides an orthogonal separation mechanism to HPLC. This means it separates compounds based on a different physical principle (charge-to-size ratio vs. hydrophobicity). If an impurity co-elutes with the main peak in HPLC, it will likely be well-resolved by CE, making it an invaluable confirmatory technique. It also consumes minute quantities of sample and reagents.[16][17]

Performance Comparison Guide
FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity/hydrophobicity.Partitioning between a gaseous mobile phase and a solid/liquid stationary phase based on volatility and polarity.[12]Migration of charged ions in an electric field based on charge-to-size ratio.[16]
Applicability Excellent. Ideal for soluble, non-volatile, polar to moderately non-polar compounds. The gold standard for this analyte.[4]Challenging. Requires high thermal stability and volatility. Derivatization is likely needed for this polar analyte.[11][14]Excellent. Ideal for charged or chargeable analytes. Provides an orthogonal separation to HPLC.[7][8]
Throughput Moderate (Typical run time: 20-40 minutes).Moderate to Fast (Typical run time: 10-30 minutes).Fast. (Typical run time: 5-15 minutes).[16]
Sensitivity (UV) High. Well-established and robust detection.N/A (Typically uses FID or MS). Sensitivity is high for amenable compounds.Moderate to Low. Shorter path length can limit sensitivity, but can be enhanced (e.g., electrokinetic injection).[7][18]
Robustness High. Considered the most robust and reproducible chromatographic technique for QC environments.High (for suitable analytes). Can be complex to maintain.Moderate. Can be more sensitive to matrix effects and buffer preparation than HPLC.
Typical Impurities Starting materials, intermediates, by-products, degradants with similar chromophores.Residual solvents, volatile by-products, and starting materials.Impurities with different charge states or charge-to-size ratios, chiral impurities (with chiral selectors).

Conclusion and Recommendation

For the comprehensive purity analysis of this compound, a well-developed, gradient Reversed-Phase HPLC method is the authoritative and recommended primary technique. Its robustness, precision, and ability to separate a wide range of potential impurities make it ideally suited for quality control and regulatory submission.

However, a multi-faceted approach provides the highest level of quality assurance. Gas Chromatography should be employed as a complementary technique specifically for the quantification of residual solvents. Capillary Electrophoresis serves as a powerful orthogonal method to confirm peak purity and investigate any impurities that are difficult to resolve by HPLC. By leveraging the strengths of each technique, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • PubChem. This compound.
  • de Oliveira, A. R. M., et al. (2010). Quantification of 4-aminopyridine in plasma by capillary electrophoresis with electrokinetic injection.
  • Sabbah, S., & Scriba, G. K. (2001). Development and validation of a capillary electrophoresis assay for the determination of 3,4-diaminopyridine and 4-aminopyridine including related substances.
  • Wang, L., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B: Chemical Analysis), 54(9), 1056-1059. [Link]
  • Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines.
  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. [Link]
  • Klink, F. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • Sarr, M., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • NETZSCH Analyzing & Testing. (2020).
  • International Journal of Research and Analytical Reviews (IJRAR). (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. [Link]
  • Thormann, W. (1995). Capillary electrophoresis for drug analysis in body fluids. Therapeutic Drug Monitoring, 17(6), 563-572. [Link]
  • Kumar, V., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Microchemical Journal, 172, 106927. [Link]
  • ResearchGate. (n.d.). UV absorption spectra of 4 (40 µM) in methanol. [Link]
  • Analytical Toxicology. (2017). Capillary Electrophoresis for Drug Analysis. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. [Link]
  • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
  • International CCS Knowledge Centre. (n.d.).
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]
  • Bryan Research & Engineering, LLC. (1984).
  • Research Journal of Pharmacy and Technology. (2010). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Aminopyridine Methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a scaffold or building block is a critical decision point that dictates the course of a synthetic campaign. Aminopyridine methanols, a class of bifunctional heterocyclic compounds, are prized for their versatility, offering multiple handles for chemical modification. However, the seemingly subtle change in the substitution pattern on the pyridine ring profoundly impacts the molecule's electronic architecture and steric profile, leading to significant, and often counterintuitive, differences in reactivity.

This guide provides an in-depth comparison of the chemical reactivity of key aminopyridine methanol isomers. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric principles that govern their behavior. The insights and data presented herein are designed to empower you to make more informed decisions in your synthetic strategies, troubleshoot challenging reactions, and ultimately, accelerate your research and development efforts.

The Foundation: Physicochemical Properties and Electronic Effects

The reactivity of any aminopyridine derivative is a complex interplay between the electron-donating amino group (-NH2), the weakly activating hydroxymethyl group (-CH2OH), and the intrinsically electron-deficient nature of the pyridine ring nitrogen. The relative positions of these three components dictate the electron density distribution, basicity, and nucleophilicity of the molecule.

The basicity of the pyridine ring nitrogen, quantified by the pKa of its conjugate acid, is a powerful predictor of its availability for reactions like N-oxidation or coordination. Similarly, the nucleophilicity of the exocyclic amino group is modulated by the electronic push-pull within the ring. While specific pKa values for every aminopyridine methanol isomer are not extensively reported, we can infer their relative basicity from the well-documented parent aminopyridine isomers[1][2]. The addition of a -CH2OH group will subtly alter these values but the overall trend is expected to hold.

Parameter 2-Aminopyridine 3-Aminopyridine 4-Aminopyridine Predicted Trend for Methanol Derivatives
pKa (Conjugate Acid) 6.86[1][2]6.0[1][2]9.17[1][2]4-substituted > 2-substituted > 3-substituted
Relative Basicity ModerateLowHighHigh basicity for isomers with NH2 at C4/C2; Low for C3
Relative Nucleophilicity ModerateLowHighFollows the same trend as basicity

Why the difference?

  • 4-Aminopyridine Derivatives: The amino group at the 4-position can effectively donate electron density into the ring via resonance, directly increasing the basicity of the ring nitrogen and stabilizing the positive charge upon protonation. This makes it the most basic and nucleophilic isomer[1].

  • 2-Aminopyridine Derivatives: A similar resonance-based electron donation occurs, but it is slightly less effective due to the proximity of the amino group to the electronegative ring nitrogen.

  • 3-Aminopyridine Derivatives: The amino group at the 3-position cannot donate electrons to the ring nitrogen via a direct resonance pathway. Its electron-donating effect is primarily inductive, resulting in the lowest basicity of the three[1].

The diagram below illustrates how the substituent positions influence the electronic character of the pyridine ring, a key factor in determining reactivity.

Caption: Structural and electronic features of key aminopyridine methanol isomers.

Comparative Reactivity in Key Synthetic Transformations

The structural nuances discussed above translate directly into distinct reactivity profiles. Here, we compare the expected behavior of the isomers in several common reaction classes.

A. N-Acylation: A Test of Amino Group Nucleophilicity

Acylation of the exocyclic amino group is a fundamental transformation. The reaction rate is governed by the nucleophilicity of the nitrogen atom and its steric accessibility.

  • Most Reactive: Isomers with the amino group at the 4- or 2- (and 6-) positions are expected to be the most reactive. The enhanced electron density on the amino nitrogen makes it highly nucleophilic. For example, (2-Amino-4-pyridinyl)methanol and (6-Amino-3-pyridinyl)methanol should acylate readily.

  • Least Reactive: Isomers with the amino group at the 3-position, such as (3-Amino-4-pyridinyl)methanol , will be significantly less nucleophilic and thus react more slowly.

  • Steric Considerations: For isomers like (2-Amino-3-pyridinyl)methanol , the proximity of the hydroxymethyl group can sterically hinder the approach of bulky acylating reagents[3][4]. This can lead to lower yields or require more forcing conditions compared to a less hindered isomer like (6-Amino-3-pyridinyl)methanol.

B. Oxidation of the Hydroxymethyl Group

The transformation of the -CH2OH group into an aldehyde or carboxylic acid is a common synthetic step. The efficiency of this reaction can be influenced by the electronic nature of the ring and potential side reactions involving the amino group or the ring nitrogen.

  • General Reactivity: The oxidation itself is less dependent on the substituent positions than reactions at the nitrogen centers. Standard oxidizing agents (e.g., MnO₂, PCC) should be effective across the isomers.

  • Potential Complication: N-Oxide Formation. A key consideration is the competition between oxidation at the carbon and oxidation at the ring nitrogen. Isomers with a highly basic pyridine nitrogen, such as those derived from 4-aminopyridine, are more susceptible to concurrent N-oxide formation, especially with peroxide-based oxidants[5]. The synthesis of aminopyridine N-oxides often involves protecting the amino group, oxidizing the ring nitrogen, and then deprotecting[5].

  • Protecting Group Strategy: To ensure selective oxidation of the hydroxymethyl group, it is often judicious to first protect the more nucleophilic amino group (e.g., as an acetyl or Boc derivative). This prevents both N-oxidation and potential side reactions of the amine.

C. Electrophilic Aromatic Substitution (EAS)

Substituting the pyridine ring itself is challenging due to its electron-deficient nature. However, the powerful activating effect of the amino group can facilitate EAS reactions like halogenation or nitration. The position of substitution is dictated by the combined directing effects of the substituents.

  • Most Reactive: Isomers based on 4-aminopyridine are the most activated towards EAS. The amino group strongly directs incoming electrophiles to the C3 and C5 positions (ortho to the amine)[1].

  • Moderately Reactive: 2-Aminopyridine-based isomers are also activated, with substitution generally favored at the C5 position to avoid steric hindrance from the C2-amino group and electronic repulsion from the ring nitrogen[1]. In (6-Amino-3-pyridinyl)methanol , the C5 position is open and strongly activated by the C6-amino group.

  • Least Reactive: 3-Aminopyridine-based isomers are the least reactive towards EAS[1]. The activating effect of the C3-amino group is weaker, and it directs to the C2 and C4 positions, which are already deactivated by the ring nitrogen.

Isomer Predicted EAS Reactivity Favored Position(s) Rationale
(2-Amino-3-pyridinyl)methanolModerateC5C5 is ortho to the activating -NH2 group and avoids steric crowding.
(2-Amino-4-pyridinyl)methanolModerateC5, C3C5 is generally favored due to less steric hindrance.
(3-Amino-4-pyridinyl)methanolLowC2, C5The ring is less activated overall. C5 is para to the -NH2 group.
(6-Amino-3-pyridinyl)methanolHighC5The C5 position is strongly activated (ortho to -NH2) and sterically accessible.

Experimental Protocol: Comparative N-Acetylation

To provide a tangible demonstration of the reactivity differences, this protocol describes a competitive acetylation experiment. By reacting a mixture of isomers with a limited amount of acylating agent, the relative yields of the acetylated products will directly reflect the relative nucleophilicity of the amino groups.

Objective: To determine the relative reactivity of (6-Amino-3-pyridinyl)methanol (high predicted reactivity) and (3-Amino-4-pyridinyl)methanol (low predicted reactivity) towards N-acetylation.

Materials:

  • (6-Amino-3-pyridinyl)methanol

  • (3-Amino-4-pyridinyl)methanol[6][7]

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC system for analysis

Methodology:

Caption: Workflow for the competitive N-acetylation experiment.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine (6-Amino-3-pyridinyl)methanol (1.0 mmol) and (3-Amino-4-pyridinyl)methanol (1.0 mmol).

  • Dissolution: Add anhydrous DCM (10 mL) and anhydrous pyridine (2.0 mmol, 2.0 eq.) to the flask. Stir until all solids are dissolved. Causality: Pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Acylation: Slowly add acetic anhydride (0.5 mmol, 0.5 eq.) to the stirred solution dropwise over 5 minutes. Causality: Using a substoichiometric amount of the acylating agent is crucial for a competitive experiment, ensuring that only the more reactive amine will be significantly acetylated.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the formation of the two possible N-acetylated products and the consumption of starting materials.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting crude material by quantitative HPLC or ¹H NMR spectroscopy to determine the ratio of the two acetylated products.

Expected Outcome: The analysis is expected to show a significantly higher yield of N-acetyl-(6-amino-3-pyridinyl)methanol compared to N-acetyl-(3-amino-4-pyridinyl)methanol, providing experimental validation for the reactivity principles based on the position of the amino group.

Conclusion and Strategic Recommendations

The reactivity of aminopyridine methanol isomers is not uniform; it is a direct and predictable consequence of the electronic and steric interplay between the amino, hydroxymethyl, and ring nitrogen functionalities.

  • For reactions requiring high nucleophilicity at the amino group or high basicity at the ring nitrogen, isomers with the amino group at the 2-, 4-, or 6-positions are the superior choice.

  • For syntheses where modulating this high reactivity is desired, or where substitution at the 3-position is a strategic goal, the 3-amino isomers are appropriate, with the understanding that more forcing reaction conditions may be required.

  • When planning multi-step syntheses, the potential for steric hindrance in ortho-substituted isomers like (2-Amino-3-pyridinyl)methanol must be considered, and less hindered isomers should be evaluated as alternatives.

  • For selective modifications, a protecting group strategy is a powerful tool to temporarily mask a reactive site (e.g., the amino group) to allow for transformations elsewhere in the molecule (e.g., oxidation of the hydroxymethyl group).

By understanding these fundamental principles, researchers can move beyond trial-and-error synthesis and rationally design synthetic routes, select the optimal isomer for their specific application, and anticipate potential challenges, ultimately leading to more efficient and successful outcomes in the complex landscape of drug discovery and chemical development.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
  • ChemicalBook. (2025). (2-Aminopyridin-3-yl)methanol | 23612-57-9.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activities of Aminopyridine Isomers.
  • Arkat USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Chem-Impex. (n.d.). (3-Aminopyridin-4-yl)methanol.
  • Chem-Impex. (n.d.). (2-Aminopyridin-3-yl)methanol.
  • Wang, Y., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413.
  • PubChem. (n.d.). This compound. CID 14950620.
  • Liu, Y., et al. (2024). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. Journal of Molecular Recognition, 37(2), e3075.

Sources

A Strategic Guide to Alternatives for (3-Aminopyridin-4-yl)methanol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Building Block

(3-Aminopyridin-4-yl)methanol is a valued building block in medicinal chemistry, primarily for its utility in constructing the imidazo[4,5-c]pyridine core. This scaffold is a key component in a variety of pharmacologically active agents, including those targeting neurological disorders[1]. The molecule's vicinal amino and hydroxymethyl groups provide a pre-organized C-N bond and a carbon electrophile (after activation or oxidation), facilitating efficient cyclocondensation reactions.

However, reliance on a single building block can constrain discovery efforts. The strategic selection of alternative reagents can unlock novel chemical space, modulate physicochemical properties, and circumvent potential intellectual property limitations. This guide provides a comparative analysis of viable alternatives to this compound, categorized by synthetic strategy, and supported by experimental insights to inform your research and development endeavors.

Reactivity Profile of this compound

The synthetic power of this compound lies in the cooperative reactivity of its two functional groups. The most common transformation involves a two-step, one-pot reaction with an aldehyde to form the imidazo[4,5-c]pyridine ring system.

  • Condensation: The primary amine attacks the aldehyde to form a Schiff base (imine) intermediate.

  • Cyclization & Aromatization: The neighboring hydroxymethyl group is oxidized in situ (e.g., by a mild oxidant like MnO₂) to an aldehyde, which is then attacked by the imine nitrogen. Subsequent dehydration and aromatization yield the final fused heterocyclic product.

This workflow is a cornerstone of library synthesis for drug discovery.

cluster_0 Imidazo[4,5-c]pyridine Synthesis Workflow A This compound + R-CHO B Step 1: Condensation (Imine Formation) A->B Reaction initiation C Step 2: Oxidative Cyclization (e.g., MnO2) B->C Intermediate formation D Imidazo[4,5-c]pyridine Product C->D Final product

Caption: General workflow for imidazo[4,5-c]pyridine synthesis.

Category 1: Positional Isomers

Altering the substitution pattern on the pyridine ring is the most direct strategy for creating structurally related, yet distinct, heterocyclic cores. The choice of isomer directly dictates the resulting fused ring system (e.g., imidazo[4,5-b]pyridine vs. imidazo[4,5-c]pyridine), which can profoundly impact biological activity and patentability.

ReagentStructureCAS NumberMolecular WeightResulting Scaffold
This compound Nc1cnccc1CO152398-05-5[1][2]124.14Imidazo[4,5-c]pyridine
(4-Aminopyridin-3-yl)methanol Nc1cc(CO)cnc1138116-34-4[3]124.14Imidazo[4,5-b]pyridine
(2-Aminopyridin-4-yl)methanol Nc1nccc(CO)c1105250-17-7[4]124.14Imidazo[1,2-a]pyridine
(6-Aminopyridin-3-yl)methanol Nc1ccc(CO)cn1113293-71-3[5]124.14Imidazo[1,2-a]pyridine

*Note: The synthesis of Imidazo[1,2-a]pyridines from 2-aminopyridine derivatives typically proceeds via the Tschitschibabin reaction, involving condensation with an α-halocarbonyl compound rather than the oxidative cyclization pathway.[6]

Synthetic & Mechanistic Implications:
  • (4-Aminopyridin-3-yl)methanol: As a direct isomer, it participates in similar oxidative condensation reactions to yield the isomeric Imidazo[4,5-b]pyridine core. This scaffold is also a well-established "privileged structure" in medicinal chemistry.[7]

  • (2-Aminopyridin-4-yl)methanol & (6-Aminopyridin-3-yl)methanol: These reagents belong to the 2-aminopyridine class. Their primary synthetic application is in forming imidazo[1,2-a]pyridines.[6][8] This requires a different reaction partner (e.g., bromoacetaldehyde or an α-haloketone) and proceeds through nucleophilic attack of the endocyclic pyridine nitrogen, a mechanistically distinct pathway from the oxidative condensation of ortho-aminomethanol pyridines.

cluster_isomers Positional Isomers & Resulting Scaffolds node_parent This compound Imidazo[4,5-c]pyridine node_iso1 (4-Aminopyridin-3-yl)methanol Imidazo[4,5-b]pyridine node_parent:f1->node_iso1:f0 Isomeric Core node_iso2 (2-Aminopyridin-4-yl)methanol Imidazo[1,2-a]pyridine node_parent:f0->node_iso2:f0 Different Reactivity node_iso3 (6-Aminopyridin-3-yl)methanol Imidazo[1,2-a]pyridine node_parent:f0->node_iso3:f0 Different Reactivity

Caption: Isomeric starting materials lead to distinct fused heterocycles.

Category 2: Bioisosteric Replacements

Bioisosterism is a powerful drug design strategy where a functional group or substructure is replaced with another that has similar steric and electronic properties, with the goal of modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties while retaining biological activity.[9] Instead of modifying the pyridine core, one can replace the entire scaffold derived from it with a non-classical or saturated mimic.

Saturated Mimetics: 3-Azabicyclo[3.1.1]heptanes

Recent work has highlighted 3-azabicyclo[3.1.1]heptanes as saturated, non-aromatic mimics of the pyridine ring.[10] This replacement offers a compelling strategy to escape flatland, decrease lipophilicity, and improve aqueous solubility—common challenges in drug development.

Comparative Case Study: Rupatadine The replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in key physicochemical properties:

  • Aqueous Solubility: Increased by over an order of magnitude (29 µM to 365 µM).[10]

  • Lipophilicity (logD): Significantly decreased (>4.5 to 3.8), which can lead to improved ADME properties.[10]

Synthetic Implication: While not a direct drop-in replacement for this compound in a condensation reaction, designing routes to analogous bicyclic amines provides access to novel chemical matter with potentially superior drug-like properties.

Aromatic Heterocyclic Bioisosteres: Furo[3,2-b]pyridines

For applications where maintaining aromaticity is crucial for receptor binding (e.g., π-stacking), other fused heterocyclic systems can serve as effective bioisosteres. For example, the furo[3,2-b]pyridine nucleus has been successfully employed as a bioisostere for indole in developing potent 5-HT1F receptor agonists.[11] This demonstrates that replacing the imidazole portion of the target scaffold with another five-membered ring (like furan) can maintain or even improve biological activity and selectivity.

Synthetic Implication: This strategy involves a more fundamental shift in the synthetic approach, starting from a different heterocyclic core entirely, such as a substituted furo[3,2-b]pyridine, rather than building the fused ring system from an aminopyridine.

Start Synthetic Goal A Modify Scaffold & Retain Aromaticity? Start->A B Improve Solubility & Physicochemical Properties? Start->B C Explore Novel IP Space? Start->C D Use Positional Isomers (e.g., (4-Aminopyridin-3-yl)methanol) A->D Yes E Use Saturated Bioisosteres (e.g., 3-Azabicyclo[3.1.1]heptane derivatives) B->E Yes C->E Also Yes F Use Aromatic Bioisosteres (e.g., Furo[3,2-b]pyridine core) C->F Yes

Caption: Decision guide for selecting an appropriate alternative reagent.

Experimental Protocols

The following protocols provide a practical comparison for the synthesis of a fused imidazopyridine derivative.

Protocol 1: Synthesis of a 2-Substituted-Imidazo[4,5-c]pyridine

This protocol is a representative example of the oxidative condensation reaction using the parent compound.

Reaction: this compound + Benzaldehyde → 2-Phenyl-3H-imidazo[4,5-c]pyridine

  • Setup: To a solution of this compound (1.24 g, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask, add benzaldehyde (1.06 g, 10 mmol).

  • Condensation: Stir the mixture at room temperature for 4 hours to facilitate imine formation. Monitor by TLC or LC-MS.

  • Oxidation: Add activated manganese (IV) oxide (MnO₂, 8.7 g, 100 mmol, 10 eq.) in one portion.

  • Reaction: Heat the suspension to reflux (approx. 40°C) and stir vigorously for 12-16 hours. The reaction will turn black.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM (3 x 20 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-3H-imidazo[4,5-c]pyridine.

Protocol 2: Synthesis of a 2-Substituted-Imidazo[1,2-a]pyridine (Comparative Alternative)

This protocol uses a 2-aminopyridine isomer and a different reaction partner, highlighting the alternative synthetic strategy required.

Reaction: (6-Aminopyridin-3-yl)methanol + 2-Bromoacetophenone → 2-Phenyl-7-(hydroxymethyl)imidazo[1,2-a]pyridine

  • Setup: In a round-bottom flask, dissolve (6-Aminopyridin-3-yl)methanol (1.24 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • Reaction: Add sodium bicarbonate (NaHCO₃, 1.26 g, 15 mmol) to the mixture. Heat the reaction to reflux (approx. 78°C) and stir for 8 hours.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between water (30 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash chromatography on silica gel to yield the target compound.

Conclusion and Strategic Outlook

While this compound remains a robust and reliable reagent, exploring alternatives is a critical exercise in modern medicinal chemistry.

  • Positional Isomers offer the most direct path to novel, yet structurally related, heterocyclic cores. They are ideal for scaffold hopping to expand SAR or secure new intellectual property.

  • Bioisosteric Replacements , particularly saturated mimetics, provide a powerful tool for enhancing the drug-like properties of a lead series, addressing common late-stage development hurdles like poor solubility and high lipophilicity.

The choice of an alternative should be guided by the specific goals of the synthesis: are you seeking to subtly modulate electronics, drastically alter physicochemical properties, or explore entirely new chemical space? By understanding the reactivity and strategic implications of each class of alternative, researchers can make more informed decisions, accelerating the discovery of next-generation therapeutics.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences.
  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds.
  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI.
  • Unexpected Discovery of Saturated Pyridine Mimetics - ChemRxiv.
  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - DOI.
  • Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review) | Semantic Scholar.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI.
  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex.
  • This compound | C6H8N2O | CID 14950620 - PubChem.

Sources

A Comparative Guide to the Biological Activity of (3-Aminopyridin-4-yl)methanol Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of approved drugs. Within this vast chemical space, (3-Aminopyridin-4-yl)methanol has emerged as a particularly versatile building block, offering multiple points for chemical modification and the potential to generate libraries of compounds with diverse biological activities.[1] This guide provides a comparative analysis of hypothetical derivatives of this compound, focusing on their potential as anticancer agents. We will delve into their design, synthesis, and a comparative evaluation of their biological performance, supported by detailed experimental protocols and data.

The this compound Scaffold: A Privileged Starting Point

The this compound core presents three key functional groups for derivatization: the amino group, the hydroxyl group, and the pyridine ring itself. This trifecta of reactivity allows for the exploration of a wide range of chemical space, enabling the fine-tuning of physicochemical properties and biological target engagement. The strategic modification of this scaffold can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Design and Synthesis of a Focused Library of Derivatives

To investigate the structure-activity relationship (SAR) of this compound derivatives, a focused library of compounds (designated as APM-1 to APM-4 ) was designed. The synthetic strategy hinges on the differential reactivity of the amino and hydroxyl groups, allowing for sequential modifications.

Experimental Protocol: General Synthetic Route

A plausible synthetic route for the generation of a diverse library of this compound derivatives is outlined below. This multi-step synthesis allows for the introduction of various substituents to probe the structure-activity relationship.

Step 1: Protection of the Hydroxyl Group

To selectively functionalize the amino group, the primary alcohol of this compound is first protected, for instance, as a silyl ether (e.g., using tert-butyldimethylsilyl chloride).

Step 2: Acylation of the Amino Group

The protected intermediate is then reacted with a variety of acyl chlorides or carboxylic acids (using a coupling agent like EDC/HOBt) to introduce different amide functionalities.[2]

Step 3: Deprotection of the Hydroxyl Group

The protecting group is subsequently removed to yield the final amide derivatives.

Step 4: Etherification of the Hydroxyl Group

Alternatively, the hydroxyl group can be targeted for etherification by reacting the initial protected intermediate with various alkyl halides after deprotonation with a suitable base.

This synthetic approach allows for the systematic modification of the scaffold to explore the impact of different substituents on biological activity.

Comparative Biological Evaluation: Anticancer Activity

The synthesized derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including a breast cancer line (MCF-7), a colorectal carcinoma line (HCT-116), and a lung cancer line (A549).[3]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (APM-1 to APM-4) and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the IC50 values of the hypothetical this compound derivatives against the tested cancer cell lines.

CompoundR Group (Amide)MCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
APM-1 -COCH325.432.145.8
APM-2 -CO-Ph10.215.722.3
APM-3 -CO-(4-Cl-Ph)5.88.112.5
APM-4 -CO-(4-MeO-Ph)18.924.530.1
Doxorubicin -0.81.21.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

From this hypothetical data, a clear SAR trend emerges. The introduction of an aromatic ring at the amide position (APM-2 ) significantly enhances the anticancer activity compared to a simple acetyl group (APM-1 ). Furthermore, the substitution on the phenyl ring plays a crucial role, with an electron-withdrawing group like chlorine (APM-3 ) leading to the most potent activity. Conversely, an electron-donating group like methoxy (APM-4 ) diminishes the activity.

Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cancer progression.[2] To investigate the potential mechanism of action of our lead compound, APM-3 , its inhibitory activity against a panel of relevant kinases, such as EGFR and VEGFR-2, was assessed.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory effect of the compounds on kinase activity can be determined using various commercially available assay kits, which typically measure the phosphorylation of a substrate by the kinase.

  • Kinase Reaction: The kinase, its specific substrate, and ATP are incubated in a reaction buffer.

  • Compound Addition: The test compound (APM-3 ) is added at various concentrations.

  • Phosphorylation Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based method.

  • IC50 Calculation: The IC50 value for kinase inhibition is determined from the dose-response curve.

Data Presentation: Kinase Inhibitory Activity
CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)
APM-3 85120
Erlotinib 2-
Sunitinib -9

Note: The data presented in this table is hypothetical and for illustrative purposes.

The hypothetical results suggest that APM-3 exhibits moderate inhibitory activity against both EGFR and VEGFR-2, suggesting a potential dual-inhibitory mechanism of action.

Signaling Pathway and Workflow Visualization

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor EGFR/VEGFR-2 PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Growth_Factor Growth Factor Growth_Factor->Receptor APM-3 APM-3 APM-3->Receptor Inhibition

Caption: Targeted signaling pathways of APM-3.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of APM Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Screening IC50 Determine IC50 Values Screening->IC50 Lead_Selection Select Lead Compound (APM-3) IC50->Lead_Selection MoA Mechanism of Action Studies Lead_Selection->MoA Kinase_Assay Kinase Inhibition Assay (EGFR, VEGFR-2) MoA->Kinase_Assay In_Vivo In Vivo Efficacy Studies (Xenograft Models) Kinase_Assay->In_Vivo End End: Candidate for Preclinical Development In_Vivo->End

Caption: Experimental workflow for drug discovery.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of this compound derivatives as potential anticancer agents. The hypothetical data presented herein illustrates how structure-activity relationships can be established to guide the optimization of lead compounds. The versatile nature of the this compound scaffold, coupled with rational drug design, offers a promising avenue for the discovery of novel kinase inhibitors with therapeutic potential in oncology. Future work should focus on the synthesis and evaluation of a real library of these derivatives to validate the SAR trends and to identify lead candidates for further preclinical and clinical development.

References

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • ResearchGate. (2023). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Journal of Pharmaceutical Research International. (2023). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • National Center for Biotechnology Information. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives.
  • ResearchGate. (n.d.). Synthesis of Aza Analogues of the Anticancer Agent Batracylin.
  • ResearchGate. (n.d.). The IC50 inhibition values of the the synthesized compounds (3 and....
  • National Center for Biotechnology Information. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
  • ResearchGate. (n.d.). IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571.
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • ResearchGate. (n.d.). IC50 values (nM) for the three inhibitors tested on the various cell....
  • National Center for Biotechnology Information. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents.

Sources

A Senior Application Scientist's Guide to Synthetic Strategy: A Cost-Benefit Analysis of (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern medicinal chemistry, substituted pyridine scaffolds are of paramount importance. Their presence in numerous FDA-approved drugs and clinical candidates underscores their utility in engaging with biological targets and optimizing pharmacokinetic profiles. (3-Aminopyridin-4-yl)methanol, a bifunctional building block, presents chemists with a unique geometric arrangement of hydrogen bond donors and acceptors, making it a valuable starting point for complex molecular architectures, particularly in the synthesis of therapeutics for neurological disorders.[1]

However, the choice of a building block is not merely a question of synthetic possibility but a strategic decision balancing cost, efficiency, and the ultimate goals of a research program. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it directly with isomeric alternatives and the alternative strategy of de novo synthesis from simpler precursors. We will delve into quantitative cost comparisons, evaluate performance in a representative synthetic transformation, and provide actionable protocols to inform your decision-making process.

Part 1: The Alternatives – A Comparative Overview

The primary alternatives to purchasing this compound fall into two categories: using a commercially available isomer or building the required functionality from a less complex, and often cheaper, starting material.

Alternative 1: Isomeric Substitution

The regioisomeric placement of the amino and hydroxymethyl groups profoundly impacts the molecule's electronic properties, steric environment, and vectoral orientation for subsequent reactions. This choice can influence reaction kinetics, final product conformation, and ultimately, biological activity.

  • (4-Aminopyridin-3-yl)methanol: This isomer places the amino group para to the ring nitrogen, potentially altering its basicity and nucleophilicity compared to the meta position in our target compound.

  • (2-Aminopyridin-4-yl)methanol: With the amino group at the 2-position, this isomer can readily participate in cyclization reactions to form fused bicyclic systems like imidazopyridines, a highly privileged scaffold in drug discovery.[2][3][4]

Alternative 2: De Novo Multi-Step Synthesis

A common strategy to reduce costs is to synthesize the desired building block in-house from a simple, inexpensive precursor. For our target, a logical starting point would be 3-Chloro-4-methylpyridine . A hypothetical, yet standard, synthetic sequence would involve:

  • Nucleophilic Aromatic Substitution (SNAr): Amination of the chloro-pyridine, potentially using a copper-catalyzed Buchwald-Hartwig type reaction, to install the amino group.

  • Oxidation: Conversion of the methyl group to the required hydroxymethyl functionality, for example, via free-radical bromination followed by hydrolysis.

This approach trades the high upfront cost of a specialized building block for the time, labor, and material costs of a multi-step synthesis, with the inherent risk of yield loss at each step.

Part 2: Cost-Benefit Analysis

A robust analysis requires quantifying both the financial outlay and the synthetic performance.

Financial Cost Comparison

The commercial price of chemical building blocks is a primary driver of project costs. The table below provides a snapshot of market pricing for the discussed compounds. Note that prices for specialized reagents like this compound are often available only upon request, which typically indicates a higher cost compared to more widely stocked isomers.

CompoundCAS NumberSupplier Example(s) & Price (USD/EUR)Approx. Cost per Gram
This compound 152398-05-5Various (Quote on Request)[5][6][7]> $100 (Estimated)
(4-Aminopyridin-3-yl)methanol138116-34-4Apollo Scientific: €104 / 1g[8]Vibrant Pharma: $45 / 1g[9]$45 - $110
(2-Aminopyridin-4-yl)methanol105250-17-7Thermo Scientific: $65.75 / 1g[10]Sigma-Aldrich: $72.50 / 1g$65 - $75
3-Chloro-4-methylpyridine72093-04-0Various (Bulk Pricing)[11][12]< $15 (Estimated)

Analysis: There is a clear cost hierarchy. The de novo precursor, 3-Chloro-4-methylpyridine, is significantly cheaper than any of the pre-functionalized aminopyridine methanols. Among the isomers, (4-Aminopyridin-3-yl)methanol and (2-Aminopyridin-4-yl)methanol are more readily available and have more transparent pricing than the target compound, suggesting this compound is a premium, specialized reagent.

Synthetic Performance Comparison: A Model Reaction

To evaluate the "benefit" side of the equation, we will consider a powerful and convergent transformation: the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) . This reaction is a cornerstone of modern medicinal chemistry for rapidly generating diverse libraries of imidazo[1,2-a]pyridines. It involves the condensation of an aminopyridine, an aldehyde, and an isocyanide in a single pot.[13]

MetricBuilding Block ApproachDe Novo Synthesis Approach
Starting Material This compound3-Chloro-4-methylpyridine
Number of Steps 1 (GBB-3CR)3 (Amination -> Oxidation -> GBB-3CR)
Reported Yield 48-86% for GBB-3CR[13]Overall yield will be lower due to multiplication of yields (e.g., 80% x 70% x 70% = ~39%)
Time to Product Hours (single reaction)Days (multiple reactions & purifications)
Purification One final column chromatographyChromatography required after each step
Labor & Reagent Cost Minimal (one reaction setup)High (multiple setups, additional reagents, solvents, and catalysts)

Analysis: The "benefit" of using a pre-functionalized building block like this compound is immense in terms of efficiency. It provides the most direct route to the target molecule, maximizing yield and minimizing development time. While the de novo approach starts with a cheaper material, the cumulative cost of reagents, solvents, energy, and—most importantly—a researcher's time, can quickly eclipse the initial savings. The risk of failure or low yield in any of the intermediate steps also adds a significant, unquantifiable cost.

Part 3: Visualization of Synthetic Strategy

The choice between these two divergent strategies can be visualized as a workflow.

G cluster_0 Building Block Approach cluster_1 De Novo Synthesis Approach start1 This compound (High Cost, Low Time) reac1 One-Pot GBB-3CR start1->reac1 prod1 Final Product (High Overall Yield) reac1->prod1 start2 3-Chloro-4-methylpyridine (Low Cost, High Time) step1 Step 1: Amination start2->step1 inter Intermediate 1 step1->inter step2 Step 2: Oxidation inter->step2 reac2 One-Pot GBB-3CR step2->reac2 prod2 Final Product (Low Overall Yield) reac2->prod2

Caption: Workflow comparison of Building Block vs. De Novo Synthesis.

A logical framework can guide the selection process based on project goals.

DecisionTree Start Project Start: Need Substituted Pyridine Q1 Is speed critical? (Lead Optimization) Start->Q1 Q3 Is cost the absolute primary constraint? (Process Development) Q1->Q3 No UseBB Use Pre-functionalized Building Block Q1->UseBB Yes Q2 Is the exact isomer (3-Amino-4-hydroxymethyl) required by SAR? Q2->UseBB Yes UseIsomer Consider cheaper isomer: (2,4) or (4,3)-analogs Q2->UseIsomer No Q3->Q2 No DeNovo Initiate De Novo Synthesis from Halopyridine Q3->DeNovo Yes

Sources

A Spectroscopic Guide to (3-Aminopyridin-4-yl)methanol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the versatile pharmaceutical intermediate, (3-Aminopyridin-4-yl)methanol, and its common synthetic precursors. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and the efficient development of novel therapeutics. This document moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of this compound

This compound is a valuable building block in pharmaceutical synthesis, notably in the development of agents targeting neurological disorders.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl group on a pyridine scaffold, allows for a wide range of chemical modifications. A thorough understanding of its spectroscopic characteristics, and those of its precursors, is paramount for unambiguous identification and purity assessment during the synthetic process.

This guide will focus on a common and efficient synthetic pathway to this compound, highlighting the spectroscopic transformations that occur at each step.

The Synthetic Pathway: A Spectroscopic Journey

A prevalent and practical route to this compound involves a two-step process starting from 4-methyl-3-nitropyridine. This pathway includes the reduction of the nitro group to an amine, followed by the oxidation of the methyl group to a hydroxymethyl group. A related synthetic strategy involves the reduction of 3-amino-4-pyridinecarboxylic acid. We will explore the spectroscopic signatures of the key molecules in these transformations.

Synthesis_Pathway cluster_0 Route A cluster_1 Route B 4-methyl-3-nitropyridine 4-methyl-3-nitropyridine 3-amino-4-methylpyridine 3-amino-4-methylpyridine 4-methyl-3-nitropyridine->3-amino-4-methylpyridine Reduction (e.g., H2, Pd/C) This compound This compound 3-amino-4-methylpyridine->this compound Oxidation (e.g., microbial) 3-amino-4-pyridinecarboxylic_acid 3-amino-4-pyridinecarboxylic_acid 3-amino-4-pyridinecarboxylic_acid->this compound Reduction (e.g., LiAlH4)

Caption: Synthetic routes to this compound.

Spectroscopic Comparison of Key Intermediates and Final Product

This section details the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its precursors. The interplay of functional groups and their influence on the spectroscopic output will be discussed.

Precursor 1: 4-Methyl-3-nitropyridine

The starting material in one common synthetic route, 4-methyl-3-nitropyridine, presents a distinct spectroscopic profile dominated by the electron-withdrawing nitro group and the methyl substituent.

Key Spectroscopic Features:

  • ¹H NMR: The aromatic protons are shifted downfield due to the deshielding effect of the nitro group. The methyl protons will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon attached to the nitro group will be significantly deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

  • IR: Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

  • MS: The molecular ion peak will be observed at m/z 138.

Precursor 2: 3-Amino-4-methylpyridine

The reduction of the nitro group to an amino group in 3-amino-4-methylpyridine induces significant changes in the spectroscopic data, primarily due to the introduction of an electron-donating group.

Key Spectroscopic Features:

  • ¹H NMR: The amino group protons will appear as a broad singlet. The aromatic protons will experience an upfield shift compared to the nitro-substituted precursor due to the electron-donating nature of the amino group. The methyl protons remain as a singlet.

  • ¹³C NMR: The carbon attached to the amino group will be shielded compared to the carbon attached to the nitro group in the precursor.

  • IR: The characteristic N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The N-O stretching bands of the nitro group will be absent.

  • MS: The molecular ion peak will be observed at m/z 108.

Precursor 3: 3-Amino-4-pyridinecarboxylic Acid

This precursor is structurally similar to the target molecule, with a carboxylic acid group in place of the hydroxymethyl group.

Key Spectroscopic Features:

  • ¹H NMR: The carboxylic acid proton will appear as a very broad singlet at a downfield chemical shift. The aromatic protons will have chemical shifts influenced by both the amino and carboxylic acid groups.

  • ¹³C NMR: The most downfield signal will be the carbonyl carbon of the carboxylic acid.

  • IR: A broad O-H stretch from the carboxylic acid will be prominent in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches. A strong C=O stretch will be present around 1700 cm⁻¹. The N-H stretches of the amino group will also be visible.

  • MS: The molecular ion peak will be observed at m/z 138.

Final Product: this compound

The final product exhibits a combination of spectroscopic features from its constituent functional groups.

Key Spectroscopic Features:

  • ¹H NMR: The hydroxymethyl group will show a singlet for the CH₂ protons and a broad singlet for the OH proton. The amino group protons will also be present as a broad singlet. The aromatic protons will have a specific splitting pattern characteristic of the 3,4-disubstituted pyridine ring.

  • ¹³C NMR: The carbon of the hydroxymethyl group (CH₂OH) will appear in the typical range for an alcohol.

  • IR: A broad O-H stretching band from the alcohol will be present around 3100-3500 cm⁻¹, which may overlap with the N-H stretches of the amino group. The characteristic C-O stretching vibration will be observed in the 1000-1260 cm⁻¹ region.

  • MS: The molecular ion peak will be observed at m/z 124.

Quantitative Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundAromatic Protons-CH₃ / -CH₂OH-NH₂-COOH / -OH
4-Methyl-3-nitropyridine ~8.5 - 9.0~2.5 (s)--
3-Amino-4-methylpyridine ~7.0 - 8.0~2.1 (s)~4.5 (br s)-
3-Amino-4-pyridinecarboxylic acid ~7.5 - 8.5-~5.0 (br s)~13.0 (br s)
This compound ~7.2 - 8.1~4.5 (s)~4.8 (br s)~5.2 (br s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundAromatic Carbons-CH₃ / -CH₂OH-C(NO₂) / -C(NH₂) / -C(COOH)
4-Methyl-3-nitropyridine ~120 - 155~18~150
3-Amino-4-methylpyridine ~115 - 150~17~140
3-Amino-4-pyridinecarboxylic acid ~118 - 152-~145, ~170 (C=O)
This compound ~120 - 150~60~142

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-O StretchN-H StretchO-H StretchC=O StretchC-O Stretch
4-Methyl-3-nitropyridine ~1530, ~1350----
3-Amino-4-methylpyridine -~3400, ~3300---
3-Amino-4-pyridinecarboxylic acid -~3450, ~3350~2500-3300 (broad)~1700-
This compound -~3400, ~3300~3100-3500 (broad)-~1050

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺ or [M+H]⁺
4-Methyl-3-nitropyridine C₆H₆N₂O₂138.12138
3-Amino-4-methylpyridine C₆H₈N₂108.14108
3-Amino-4-pyridinecarboxylic acid C₆H₆N₂O₂138.12138
This compound C₆H₈N₂O124.14124

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters should be optimized for the specific instrumentation used.

NMR Spectroscopy

NMR_Workflow Sample_Prep Sample Preparation: ~5-10 mg of compound dissolved in ~0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) Instrument_Setup Instrument Setup: - Select appropriate nucleus (¹H or ¹³C) - Set acquisition parameters (pulse sequence, number of scans, relaxation delay) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition: - Insert sample into magnet - Lock and shim - Acquire FID Instrument_Setup->Data_Acquisition Data_Processing Data Processing: - Fourier transform - Phase correction - Baseline correction - Integration (¹H) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis: - Chemical shift referencing - Peak picking - Structural assignment Data_Processing->Spectral_Analysis

Caption: General workflow for NMR spectroscopic analysis.

Justification of Choices: DMSO-d₆ is often a suitable solvent for these compounds due to their polarity and the presence of exchangeable protons (amine, hydroxyl, carboxylic acid), which are readily observed in this solvent. The number of scans for ¹³C NMR is typically higher than for ¹H NMR to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR_Workflow Sample_Prep Sample Preparation: - Solid: KBr pellet or ATR - Liquid: Neat film Instrument_Setup Instrument Setup: - Set scan range (e.g., 4000-400 cm⁻¹) - Set resolution and number of scans Sample_Prep->Instrument_Setup Background_Scan Background Scan: - Acquire a background spectrum (empty sample compartment or with pure KBr) Instrument_Setup->Background_Scan Sample_Scan Sample Scan: - Place sample in the beam path - Acquire sample spectrum Background_Scan->Sample_Scan Data_Processing Data Processing: - Background subtraction - Data presentation (%T or Absorbance) Sample_Scan->Data_Processing Spectral_Analysis Spectral Analysis: - Identify characteristic functional group frequencies Data_Processing->Spectral_Analysis

Caption: General workflow for IR spectroscopic analysis.

Justification of Choices: Attenuated Total Reflectance (ATR) is a modern and convenient method for solid samples, requiring minimal sample preparation. The background scan is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder.

Mass Spectrometry (MS)

MS_Workflow Sample_Prep Sample Preparation: - Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) Sample_Introduction Sample Introduction: - Direct infusion or via LC/GC Sample_Prep->Sample_Introduction Ionization Ionization: - Electrospray Ionization (ESI) or Electron Impact (EI) Sample_Introduction->Ionization Mass_Analysis Mass Analysis: - Quadrupole, Time-of-Flight (TOF), or other mass analyzer Ionization->Mass_Analysis Detection Detection: - Ions are detected and a mass spectrum is generated Mass_Analysis->Detection Data_Analysis Data Analysis: - Determine molecular weight - Analyze fragmentation patterns Detection->Data_Analysis

Caption: General workflow for Mass Spectrometric analysis.

Justification of Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar, non-volatile compounds, typically yielding the protonated molecular ion [M+H]⁺. Electron Impact (EI) is a harder ionization technique that can provide valuable information about the fragmentation patterns of the molecule, aiding in structural elucidation.

Conclusion

The spectroscopic comparison of this compound and its precursors reveals a clear and logical progression of changes in their spectral data that directly correlate with the chemical transformations occurring during the synthesis. By understanding these characteristic shifts in NMR, the appearance and disappearance of key functional group absorptions in IR, and the changes in molecular weight confirmed by MS, researchers can confidently monitor their reactions, assess the purity of their intermediates and final product, and troubleshoot any synthetic challenges that may arise. This guide serves as a practical reference to aid in the efficient and successful synthesis of this important pharmaceutical building block.

References

  • PubChem. 4-Methyl-3-nitropyridine. [Link]
  • SpectraBase. 3-amino-4-methylpyridine. [Link]
  • NIST. 3-Aminoisonicotinic acid. [Link]

Sources

A Comparative Guide to the Synthetic Validation of (3-Aminopyridin-4-yl)methanol: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

(3-Aminopyridin-4-yl)methanol is a critical building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its structural motif, featuring a pyridine ring with amino and hydroxymethyl substituents, offers versatile handles for molecular elaboration. The efficient and reliable synthesis of this intermediate is paramount for drug discovery and development pipelines. This guide provides an in-depth comparison of two prevalent synthetic routes to this compound, offering a critical evaluation of their respective merits and a comprehensive protocol for the validation of the final product.

Route 1: Reduction of 3-Aminopyridine-4-carboxylic Acid

This classical approach hinges on the selective reduction of a carboxylic acid functionality in the presence of an amino group. The choice of reducing agent is critical to avoid over-reduction or side reactions.

Scientific Rationale

The use of a metal hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is a well-established method for the reduction of carboxylic acids to primary alcohols. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon. The resulting alkoxide is then protonated upon aqueous workup to yield the desired alcohol. The amino group on the pyridine ring generally remains intact under these conditions, although careful control of the reaction temperature is necessary to prevent unwanted side reactions.

Experimental Workflow: Route 1

Sources

A Senior Application Scientist's Guide to Comparative Docking of (3-Aminopyridin-4-yl)methanol Derivatives Against Aurora A Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Researcher

In the landscape of contemporary drug discovery, computational techniques are not merely ancillary but central to the efficient identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful tool for predicting the binding orientation and affinity of small molecules to their protein targets. This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage in silico methods for a deeper understanding of structure-activity relationships (SAR).

We will embark on a detailed comparative docking study of virtually designed (3-Aminopyridin-4-yl)methanol derivatives against Aurora A kinase, a pivotal target in oncology. This guide eschews a rigid template, instead adopting a narrative that mirrors the logical flow of a research project, from target selection and ligand design to the meticulous analysis of docking results. Our focus will be on the "why" behind each step, ensuring a thorough grounding in the scientific principles that underpin a robust and reliable computational study.

The Rationale: Targeting Aurora A Kinase with Aminopyridine Scaffolds

Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[1] The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[2][3] The this compound core, with its strategic placement of hydrogen bond donors and acceptors, presents a promising starting point for the design of novel Aurora A kinase inhibitors.

This study will compare the parent this compound molecule with two of its rationally designed derivatives to elucidate how minor structural modifications can influence binding affinity and interaction patterns. We will also include a known co-crystallized inhibitor as a reference for validating our docking protocol and contextualizing our findings.

Experimental Design: A Self-Validating Docking Workflow

A credible computational study is built on a foundation of meticulous preparation and validation. Our workflow is designed to be a self-validating system, ensuring the reliability of our comparative analysis.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB_Selection PDB Selection (Aurora A Kinase - 4BYJ) Receptor_Prep Receptor Preparation (Remove water, add hydrogens) PDB_Selection->Receptor_Prep Docking_Sim Molecular Docking (AutoDock Vina) Receptor_Prep->Docking_Sim Ligand_Design Ligand Design (Derivatives 1-3) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Ligand_Prep->Docking_Sim Results_Analysis Results Analysis (Binding Energy, Interactions) Docking_Sim->Results_Analysis Comparative_Eval Comparative Evaluation Results_Analysis->Comparative_Eval

Caption: A high-level overview of the comparative docking workflow.

Target Selection and Preparation

Our chosen target is human Aurora A kinase. We will utilize the crystal structure available in the Protein Data Bank (PDB) with the accession code 4BYJ .[4] This structure is co-crystallized with a potent and selective imidazo[4,5-b]pyridine inhibitor, which will serve as our reference ligand.[4]

Receptor Preparation Protocol:

  • Obtain the PDB File: Download the crystallographic information file (PDB format) for 4BYJ from the RCSB PDB database.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-solvents. The co-crystallized inhibitor should be separated and saved as a separate file to be used as a reference ligand.

  • Protonation State and Hydrogen Addition: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are often not resolved in X-ray crystallography but are essential for accurate hydrogen bond calculations.

  • Charge Assignment: Assign appropriate partial charges to all atoms in the protein. The Gasteiger charge calculation method is a commonly used approach for this step.

  • File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required for AutoDock Vina. This format includes information on atom types and charges.

Ligand Design and Preparation

We will investigate the parent molecule, this compound, and two virtual derivatives to explore the impact of substituent modifications on binding.

  • Derivative 1 (D1): this compound (the parent scaffold)

  • Derivative 2 (D2): N-methyl-(3-aminopyridin-4-yl)methanol (exploring the effect of steric hindrance and altered hydrogen bonding at the amino group)

  • Derivative 3 (D3): N-phenyl-(3-aminopyridin-4-yl)methanol (investigating the potential for additional hydrophobic or pi-stacking interactions)

  • Reference Ligand (Ref-L): The co-crystallized inhibitor from PDB entry 4BYJ.

Ligand Preparation Protocol:

  • 2D Sketching and 3D Conversion: Sketch the 2D structures of D1, D2, and D3 using chemical drawing software and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D structures of all ligands (D1, D2, D3, and Ref-L). This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Charge Assignment and Torsion Definition: Assign Gasteiger charges and define the rotatable bonds for each ligand.

  • File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.

The Docking Simulation: Probing the Binding Site

We will employ AutoDock Vina, a widely used and validated open-source molecular docking program, for our simulations.[5][6][7]

Docking Protocol using AutoDock Vina:

  • Grid Box Definition: Define a grid box that encompasses the ATP-binding site of Aurora A kinase. The coordinates of the co-crystallized reference ligand can be used to center the grid box. The size of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Running the Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. This will perform the docking of each ligand into the defined binding site of Aurora A kinase.

  • Output Generation: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Comparative Analysis of Docking Results

The core of our study lies in the meticulous analysis and comparison of the docking results for our designed derivatives and the reference ligand.

Binding Affinity: A Quantitative Comparison

The binding affinity, reported as a negative value in kcal/mol, provides a quantitative estimate of the binding strength between the ligand and the protein.[8][9] A more negative value indicates a stronger predicted binding affinity.

Table 1: Comparative Docking Scores of this compound Derivatives against Aurora A Kinase

LigandBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Derivative 1 (D1) -6.815.2 µM
Derivative 2 (D2) -7.27.5 µM
Derivative 3 (D3) -8.50.8 µM
Reference Ligand (Ref-L) -9.80.1 µM

Note: The data presented in this table is hypothetical and for illustrative purposes.

From our simulated data, we observe a clear trend: the addition of substituents to the amino group of the parent scaffold (D1) leads to a progressive increase in predicted binding affinity. The N-phenyl derivative (D3) shows a significantly lower (more favorable) binding energy compared to the parent molecule and the N-methyl derivative (D2). As expected, the reference ligand (Ref-L), which is a known potent inhibitor, exhibits the strongest predicted binding affinity.

Binding Pose and Key Interactions: A Qualitative Deep Dive

Beyond the numbers, a visual inspection of the binding poses and the interactions they form with the protein is crucial for a comprehensive understanding of the SAR.

G cluster_analysis Interaction Analysis cluster_ligands Ligands H_Bonds Hydrogen Bonds Hydrophobic Hydrophobic Interactions Pi_Stacking Pi-Pi/Pi-Cation Stacking D1 Derivative 1 D1->H_Bonds D2 Derivative 2 D2->H_Bonds D2->Hydrophobic D3 Derivative 3 D3->H_Bonds D3->Hydrophobic D3->Pi_Stacking

Caption: Key interactions influencing the binding of the derivatives.

  • Derivative 1 (D1): The parent scaffold likely forms canonical hydrogen bonds with the hinge region of the kinase, a common binding motif for aminopyridine-based inhibitors. The amino group and the pyridine nitrogen are expected to be the primary hydrogen bond donors and acceptors, respectively.

  • Derivative 2 (D2): The addition of a methyl group in D2 may introduce favorable hydrophobic interactions with nonpolar residues in the binding pocket. However, it could also introduce a slight steric clash or alter the hydrogen bonding geometry of the amino group, leading to a modest improvement in binding affinity.

  • Derivative 3 (D3): The significant improvement in binding affinity for D3 can be attributed to the introduction of the phenyl ring. This moiety can engage in favorable hydrophobic and pi-stacking interactions with aromatic residues such as phenylalanine or tyrosine within the active site. These additional interactions, coupled with the foundational hydrogen bonds from the aminopyridine core, likely account for the enhanced predicted potency.

  • Reference Ligand (Ref-L): The reference ligand's superior binding affinity is expected to arise from a combination of optimized hydrogen bonding, extensive hydrophobic interactions, and potentially other specific interactions that fill the binding pocket more effectively than the smaller derivatives.

Conclusion and Future Directions

This comparative docking study of this compound derivatives against Aurora A kinase provides valuable insights into the structure-activity relationships of this scaffold. Our findings suggest that strategic substitution at the amino group can significantly enhance binding affinity, with the introduction of an aromatic ring proving particularly beneficial.

The results from this in silico investigation serve as a strong foundation for the next phase of drug discovery. The logical progression would involve:

  • Synthesis and In Vitro Validation: The designed derivatives, particularly D3, should be synthesized and their inhibitory activity against Aurora A kinase should be determined experimentally through enzymatic assays.

  • Further SAR Exploration: Additional derivatives with diverse substituents at the amino and other positions of the pyridine ring should be designed, synthesized, and tested to further refine the SAR.

  • Lead Optimization: Promising compounds would then undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel and effective therapeutic agent.

This guide has demonstrated a robust and scientifically grounded approach to comparative molecular docking. By integrating rational design with a validated computational workflow, researchers can accelerate the discovery and development of next-generation therapeutics.

References

  • El Mouns, B.-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate.
  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • AutoDock Vina. (n.d.). Basic docking. Read the Docs.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina.
  • AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina.
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.
  • Bioinformatics Tutorials. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube.
  • The Professor. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube.
  • Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube.
  • Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029.
  • RCSB PDB. (2013). 4BYJ: Aurora A kinase bound to a highly selective imidazopyridine inhibitor.
  • RCSB PDB. (2010). 2WTV: Aurora-A Inhibitor Structure.
  • RCSB PDB. (2003). 1MQ4: Crystal Structure of Aurora-A Protein Kinase.
  • RCSB PDB. (2015). 5AAF: Aurora A kinase bound to an imidazopyridine inhibitor (14a).
  • Bush, T. L., et al. (2013). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. Journal of Medicinal Chemistry, 56(17), 6847-6864.
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
  • Bush, T. L., et al. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. ACS Publications.
  • Science.gov. (n.d.). aurora kinase inhibitors: Topics by Science.gov.
  • Kumar, S., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.

Sources

Safety Operating Guide

Guide to the Proper Disposal of (3-Aminopyridin-4-yl)methanol: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of (3-Aminopyridin-4-yl)methanol. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and regulatory standards. Our goal is to provide value beyond the product by building a foundation of trust through scientifically sound safety and handling information.

Understanding the Hazard Profile of this compound

This compound (CAS No. 152398-05-5) is a substituted aminopyridine derivative.[1] While specific toxicity data for this compound is limited, its structural class, aminopyridines, is known for significant toxicity.[2] The GHS classification for this compound indicates it is harmful if swallowed (H302, Acute Toxicity 4, Oral).[1][3] Related compounds like 3-Aminopyridine and 4-Aminopyridine are classified as highly toxic.[4] Therefore, from a safety and regulatory standpoint, this compound must be managed as a hazardous chemical waste.

The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin.[2] The pyridine functional group itself is a toxic, flammable liquid that requires careful handling in well-ventilated areas, preferably a certified chemical fume hood.[5][6]

Table 1: Chemical and Safety Identifiers for this compound

IdentifierValueSource(s)
CAS Number 152398-05-5[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)[3]
Hazard Statement H302: Harmful if swallowed[1][3]
Storage Class 11: Combustible Solids
Water Hazard Class WGK 3 (severely hazardous for water)

Regulatory Framework: Why This Waste is Hazardous

In the United States, chemical waste generated in a laboratory setting is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Laboratories are considered hazardous waste generators and are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), depending on the volume of waste produced monthly.[7]

Due to its inherent toxicity, this compound waste must be treated as hazardous. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce toxic pollutants into waterways.[2] All waste containing this compound, including pure substance, solutions, and contaminated lab supplies, must be collected for disposal by a licensed hazardous waste contractor.[8][9]

Disposal Workflow: From Benchtop to Pickup

The following diagram outlines the critical path for proper disposal of this compound waste within a laboratory environment.

G cluster_0 Point of Generation (Lab Bench) cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A Experiment Generates Waste (e.g., solutions, contaminated solids) B Segregate Waste into Dedicated Container A->B Immediate Action C Affix Hazardous Waste Label (Complete all fields) B->C First Addition of Waste D Store in Satellite Accumulation Area (SAA) (Keep container closed) C->D E Ensure Secondary Containment D->E F Container is Full or Waste is No Longer Generated D->F G Submit Waste Pickup Request to EHS F->G Researcher Action H Transfer to Central Accumulation Area by Trained Personnel G->H EHS Action

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (3-Aminopyridin-4-yl)methanol is foundational to therapeutic innovation. This versatile compound serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[1]. However, its utility in the lab is matched by the critical need for rigorous safety protocols. Aminopyridine derivatives, as a class, are known for their potential toxicity, necessitating a comprehensive and proactive approach to personal protection[2].

This guide provides an in-depth, procedural framework for the safe handling of this compound. It moves beyond a simple checklist to explain the scientific rationale behind each recommendation, ensuring that every action taken in the lab is grounded in a deep understanding of the potential risks and the mechanisms of protection.

Hazard Assessment: A Proactive Stance on Safety

A thorough understanding of a chemical's hazard profile is the bedrock of any safety protocol. For this compound, the available data indicates specific hazards that must be addressed. According to GHS classifications, this compound is harmful if swallowed[3][4].

However, a key principle of laboratory safety is to consider the broader chemical family. A closely related isomer, (4-Amino-pyridin-3-yl)-methanol, exhibits a more severe hazard profile, including high acute toxicity via oral, dermal, and inhalation routes, and the potential for severe skin and eye damage[5]. Given the structural similarities and the potential for shared toxicological pathways, it is a matter of scientific prudence to adopt a more stringent set of precautions. This proactive approach ensures a robust margin of safety.

Hazard ClassificationThis compound (CAS: 152398-05-5)(4-Amino-pyridin-3-yl)-methanol (CAS: 138116-34-4)
GHS Pictogram GHS07 (Exclamation Mark)[4]GHS06 (Skull and Crossbones), GHS05 (Corrosion)[5]
Signal Word Warning[4]Danger[5]
Hazard Statements H302: Harmful if swallowed[4]H300: Fatal if swallowed[5]H311 + H331: Toxic in contact with skin or if inhaled[5]H314: Causes severe skin burns and eye damage[5]
Hazard Class Acute Toxicity 4 (Oral)[4]Acute Toxicity 2 (Oral)Acute Toxicity 3 (Dermal)Acute Toxicity 3 (Inhalation)Skin Corrosion 1BEye Damage 1[5]

This table summarizes the GHS hazard information. The subsequent PPE recommendations are based on a conservative approach, considering the higher hazards presented by the closely related isomer.

Core Personal Protective Equipment (PPE) Requirements

The consistent and correct use of PPE is the primary barrier between the researcher and chemical exposure. The following equipment is mandatory when handling this compound in any form (solid or solution).

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield worn over goggles is required when there is a significant splash risk[6][7].Protects eyes from accidental splashes of solutions or contact with airborne solid particles. Aminopyridines can cause severe eye irritation or damage[8][9][10].
Hand Protection Nitrile or butyl rubber gloves. Always inspect gloves before use and change immediately if contamination is suspected[6][11][12]. Double-gloving is recommended[13].Provides a critical barrier against skin contact. Aminopyridines and their derivatives can be readily absorbed through the skin, leading to systemic toxicity[2][6][14].
Body Protection A fully-buttoned lab coat worn over full-length clothing[11][15].Protects skin and personal clothing from accidental spills and splashes[6].
Respiratory Protection Not typically required when all handling is performed within a properly functioning and certified chemical fume hood[7][13]. A NIOSH/MSHA-approved respirator is necessary for spill cleanup or if work must be conducted outside of a fume hood[6][15].Prevents inhalation of the compound, which exists as a solid/crystalline powder[1]. Handling can generate dust, and the related isomer is toxic if inhaled[5].

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow minimizes the risk of exposure and ensures procedural consistency.

3.1. Preparation and Weighing

  • Designate Area: All handling of solid this compound must be conducted within a certified chemical fume hood[7][13].

  • Don PPE: Before handling the chemical, ensure all necessary PPE is donned correctly as outlined in the table above.

  • Handle Gently: Use dedicated spatulas and weighing boats. Handle the solid compound gently to avoid generating dust[12].

3.2. Solution Preparation

  • Control Addition: When dissolving the compound, add the solid to the solvent slowly and in a controlled manner to prevent splashing[12].

  • Maintain Containment: Keep the vessel containing the solution covered as much as possible during the dissolution process and subsequent use.

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings[11][12].

3.3. Post-Experiment Decontamination

  • Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent followed by soap and water[12].

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection)[12].

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE[12][13].

PPE Selection and Decontamination Workflow

The following diagram illustrates the critical decision-making and procedural flow for ensuring safety from initial setup to final cleanup.

PPE_Workflow Figure 1. PPE Selection & Decontamination Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_decon Decontamination & Doffing A Assess Task: Weighing Solid or Handling Solution? B Work Inside Certified Chemical Fume Hood A->B Mandatory C Don Lab Coat (fully buttoned) B->C D Don Safety Goggles (+ Face Shield if splash risk) C->D E Don Double Nitrile or Butyl Gloves D->E F Execute Task: (Weighing, Dissolving, Reaction) E->F G Decontaminate Workspace & Equipment F->G H Remove Outer Gloves G->H I Remove Lab Coat H->I J Remove Goggles/Face Shield I->J K Remove Inner Gloves J->K L Wash Hands Thoroughly with Soap & Water K->L

Caption: PPE Selection & Decontamination Workflow

Emergency and Disposal Plans

Preparedness is paramount. Clear, actionable plans for accidents and waste disposal are non-negotiable components of laboratory safety.

5.1. Spill Management

  • Small Spill (<100 mL/g): If you are trained and have the correct PPE, you can manage a small spill. Evacuate non-essential personnel. Contain the spill using an inert absorbent material like sand or vermiculite[15][16]. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent, followed by soap and water[17].

  • Large Spill: In the event of a large spill, immediately evacuate the area and alert others. Contact your institution's Environmental Health & Safety (EHS) office or local emergency services[15][18]. Only properly trained hazmat personnel should attempt to clean up a large spill[18].

5.2. Accidental Exposure

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes. Seek immediate medical attention[11][13].

  • Eye Contact: Flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[11][13].

  • Inhalation: Move to fresh air immediately. If breathing is difficult or has stopped, seek immediate medical attention[13].

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention[9][19].

5.3. Waste Disposal Protocol All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste[2][12].

  • Segregation: Do not mix aminopyridine waste with other waste streams.

  • Containment: Collect all waste in clearly labeled, sealed, and chemically compatible containers[12][15].

  • Disposal: Arrange for pickup and disposal through your institution's EHS office, adhering to all local, state, and federal regulations[12][20]. Never dispose of this material down the drain[13][16].

By integrating these detailed protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Pyridine Standard Operating Procedure. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine. (n.d.). BenchChem.
  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. (n.d.). BenchChem.
  • This compound. (n.d.). PubChem.
  • (4-Amino-pyridin-3-yl)-methanol. (n.d.). Sigma-Aldrich.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline. (n.d.). BenchChem.
  • Pyridine Safety Data Sheet. (2018, October). Thermo Fisher Scientific.
  • AMINOPYRIDINE-4 (TECHNICAL GRADE) Safety Data Sheet. (2012, December 12). Farmalabor.
  • (3-Amino-pyridin-4-yl)-methanol. (n.d.). Sigma-Aldrich.
  • 2-Aminopyridine Safety Data Sheet. (2019, January 2). Chem Service.
  • 4-Aminopyridine Standard Operating Procedure. (n.d.). University of Washington.
  • 4-Aminopyridine. (n.d.). PubChem.
  • 4-Aminopyridine-3-methanol. (n.d.). PubChem.
  • 4-Aminopyridine Material Safety D
  • Chemical Waste Name or Mixtures. (n.d.).
  • How to handle pyridine safely? (2025, September 23). BIOSYNCE.
  • This compound. (n.d.). Chem-Impex.
  • 2,6-DIAMINOPYRIDINE GHS Safety D
  • Frequently Asked Questions (FAQs) for the safe handling and storage of aminopyridines. (n.d.). BenchChem.
  • 4-Aminopyridine Safety Data Sheet. (2009, September 26). Fisher Scientific.
  • 4-Aminopyridine Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Moisture in Methanol Safety Data Sheet. (2015, March 13). National Institute of Standards and Technology.
  • 2-aminopyridine. (n.d.). JoDrugs.
  • Methanol Safety D
  • Methanol Safety D
  • (3-Amino-pyridin-4-yl)-methanol AldrichCPR 152398-05-5. (n.d.). Sigma-Aldrich.
  • 3-Amino-4-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • (4-AMINO-PYRIDIN-3-YL)-METHANOL. (2025, January 27). ChemicalBook.
  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure.
  • Methanol: toxicological overview. (2024, October 11). GOV.UK.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminopyridin-4-yl)methanol
Reactant of Route 2
(3-Aminopyridin-4-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.